2-(Thiophene-3-yl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-thiophen-3-ylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-5-13-7-10(12-11(13)3-1)9-4-6-14-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXPNQOFUQVKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine. This molecule, possessing both the privileged imidazo[1,2-a]pyridine scaffold and a thiophene moiety, is of significant interest for potential applications in medicinal chemistry and materials science. This document outlines a probable synthetic route, detailed experimental protocols, and expected characterization data based on established chemical principles and spectroscopic data from analogous compounds. The imidazo[1,2-a]pyridine core is a well-known pharmacophore found in numerous clinically used drugs, exhibiting a wide range of biological activities including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The incorporation of a thiophene ring, a common bioisostere for a phenyl ring, can modulate the compound's physicochemical properties and biological activity.[3]
Synthesis
The most direct and widely employed method for the synthesis of 2-substituted imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-haloketone. For the synthesis of the title compound, this involves the reaction of 2-aminopyridine with 2-bromo-1-(thiophen-3-yl)ethanone.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(thiophen-3-yl)ethanone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
To this suspension, add a solution of 2-bromo-1-(thiophen-3-yl)ethanone (1.0 eq) in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Characterization
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show characteristic signals for the imidazo[1,2-a]pyridine core and the thiophene ring. The protons on the pyridine ring will appear as doublets and triplets in the aromatic region (δ 7.0-8.5 ppm). The imidazo proton will likely be a singlet around δ 7.8-8.0 ppm. The thiophene protons will appear as distinct signals in the aromatic region, with coupling constants characteristic of a 3-substituted thiophene. |
| ¹³C NMR | The spectrum will display signals corresponding to all carbon atoms in the molecule. The carbons of the imidazo[1,2-a]pyridine core will have characteristic shifts, and the carbons of the thiophene ring will also be in the aromatic region. |
| IR | The IR spectrum should show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic systems. |
| MS (ESI) | The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. |
Workflow for Characterization
Caption: Workflow for the purification and structural characterization of the synthesized compound.
Potential Biological Significance
The imidazo[1,2-a]pyridine nucleus is a key structural motif in a variety of pharmacologically active compounds.[1][2] Derivatives of this scaffold have been reported to exhibit a broad spectrum of biological activities, including but not limited to:
-
Anticancer Activity: By targeting various kinases and other cellular pathways.
-
Anti-inflammatory Activity: Through the inhibition of inflammatory mediators.
-
Antiviral Activity: Including activity against HIV.[1]
-
Anxiolytic and Sedative Effects: As demonstrated by drugs like Zolpidem.
The introduction of the thiophene ring at the 2-position can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to enhanced potency, selectivity, or improved metabolic stability. Thiophene-containing compounds are known to possess a diverse range of biological activities themselves.[3] Therefore, this compound represents a promising lead structure for the development of novel therapeutic agents.
Signaling Pathway Hypothesis
Given the known activities of imidazo[1,2-a]pyridine derivatives as kinase inhibitors, a plausible mechanism of action for novel analogs could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations. The expected characterization data, derived from the analysis of analogous compounds, will serve as a valuable reference for researchers undertaking the synthesis of this and related novel chemical entities. The potential biological significance of this compound warrants further investigation and could lead to the discovery of new therapeutic agents with improved pharmacological profiles.
References
- 1. Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
The Elusive Crystal Structure of 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine: A Technical Review of a Structurally Related Analogue
Researchers, scientists, and drug development professionals often rely on precise structural information to advance their work. This technical guide addresses the crystal structure of 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine. However, a comprehensive search of crystallographic databases and scientific literature reveals that the specific crystal structure for this compound has not been publicly reported. In its place, this guide provides a detailed analysis of a closely related and structurally characterized compound, (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine, to offer valuable insights into the probable structural features of the target molecule. Furthermore, this report outlines general synthetic protocols and discusses the significant biological context of this class of compounds, particularly their role as kinase inhibitors.
Data Presentation: Crystallographic Insights from a Close Analogue
While the crystal structure of this compound remains undetermined, crystallographic data for the analogue, (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine, provides a strong foundation for understanding the molecular geometry and packing of similar imidazo[1,2-a]pyridine derivatives. The data for this analogue is summarized in the table below.[1][2][3]
| Parameter | Value |
| Chemical Formula | C₁₈H₁₃N₃S |
| Molecular Weight | 303.37 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.6524 (17) |
| b (Å) | 10.1168 (17) |
| c (Å) | 16.655 (3) |
| α (°) | 101.299 (8) |
| β (°) | 106.315 (9) |
| γ (°) | 95.628 (8) |
| Volume (ų) | 1510.3 (5) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
Experimental Protocols
Synthesis of (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine[2]
A solution of 2-phenylimidazo[1,2-a]pyridin-3-amine (0.5 g, 2.39 mmol) and thiophene-2-carbaldehyde (0.27 g, 2.39 mmol) in 20 ml of dry diethyl ether was stirred at room temperature for 24 hours with 0.3 ml of acetic acid serving as a catalyst. Following the reaction, the solvent was evaporated. The resulting solid was purified by column chromatography using a mobile phase of CH₂Cl₂/MeOH (99/1). The purified product was then crystallized from methanol to yield the final yellow product.
General Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
A common and versatile method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.[4][5][6] This reaction, often referred to as the Tschitschibabin reaction, provides a straightforward route to the imidazo[1,2-a]pyridine core.
Step 1: α-Bromination of the Ketone (if necessary) If the α-bromoketone is not commercially available, it can be synthesized by reacting the corresponding acetophenone derivative with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride.
Step 2: Condensation and Cyclization The appropriate 2-aminopyridine and the α-bromoacetophenone are dissolved in a suitable solvent, such as ethanol or acetone. A base, like sodium bicarbonate, is added to neutralize the HBr formed during the reaction. The mixture is then heated under reflux for several hours. After cooling, the product is typically isolated by filtration and can be further purified by recrystallization.
Mandatory Visualizations
Logical Relationship of Available Data
The following diagram illustrates the relationship between the requested, but unavailable, data for the target compound and the provided data for the structurally similar analogue.
Caption: Logical workflow illustrating the absence of data for the target compound and the provision of data for a close analogue.
Synthesis Workflow for the Analogue Compound
The synthesis of (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine is a straightforward condensation reaction. The workflow is depicted below.
Caption: Experimental workflow for the synthesis of the analogue compound.
Biological Significance: FLT3 Signaling Pathway
Derivatives of imidazo[1,2-a]pyridine-thiophene have been identified as inhibitors of FMS-like tyrosine kinase 3 (FLT3).[7][8][9] Mutations in FLT3 are common in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[7][8][9][10][11] The diagram below illustrates a simplified FLT3 signaling pathway.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine-thiophene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 8. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 and Acute Myelogenous Leukemia: Biology, Clinical Significan...: Ingenta Connect [ingentaconnect.com]
- 11. FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia – DIMA Biotechnology [mirror.dimabio.com]
Spectroscopic Analysis of 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of the heterocyclic compound 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, based on established knowledge of the imidazo[1,2-a]pyridine and thiophene ring systems. Detailed experimental protocols for acquiring such data are also provided, alongside workflow visualizations to guide the analytical process.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the imidazo[1,2-a]pyridine scaffold in a variety of biologically active molecules.[1][2] The thiophene moiety can further modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. Accurate structural elucidation and characterization are paramount for any further development. This guide serves as a comprehensive resource for the spectroscopic analysis of this compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. The numbering convention used for the assignments is shown in Figure 1.
Figure 1. Numbering convention for this compound.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.20 | d | ~7.0 | H-5 |
| ~7.95 | s | - | H-3 |
| ~7.80 | dd | ~2.9, ~1.3 | H-2' |
| ~7.65 | d | ~9.0 | H-8 |
| ~7.40 | dd | ~5.0, ~2.9 | H-5' |
| ~7.30 | dd | ~5.0, ~1.3 | H-4' |
| ~7.20 | ddd | ~9.0, ~6.8, ~1.2 | H-7 |
| ~6.80 | td | ~6.8, ~1.2 | H-6 |
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.5 | C-2 |
| ~145.0 | C-8a |
| ~134.0 | C-4' |
| ~128.0 | C-2' |
| ~126.5 | C-5' |
| ~125.0 | C-7 |
| ~124.5 | C-5 |
| ~117.5 | C-3' |
| ~117.0 | C-8 |
| ~112.5 | C-6 |
| ~108.0 | C-3 |
Infrared (IR) Spectroscopy
The predicted IR absorption bands for this compound are listed below. The predictions are based on the vibrational modes of the parent imidazo[1,2-a]pyridine and thiophene rings.[6][7]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 1640 - 1620 | Strong | C=N stretching (imidazole ring) |
| 1550 - 1450 | Medium to Strong | C=C stretching (aromatic rings) |
| 1400 - 1200 | Medium | In-plane C-H bending |
| 1150 - 1000 | Medium | Ring vibrations |
| 850 - 700 | Strong | Out-of-plane C-H bending |
Mass Spectrometry (MS)
The predicted mass spectral data are based on a high-resolution mass spectrometry (HRMS) analysis with electrospray ionization (ESI).
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₁H₈N₂S |
| Molecular Weight | 200.26 |
| [M+H]⁺ (calculated) | 201.0481 |
| [M+H]⁺ (predicted) | 201.0481 |
Predicted Fragmentation Pattern: The fragmentation of the protonated molecule [M+H]⁺ is expected to involve the cleavage of the thiophene and imidazo[1,2-a]pyridine rings. Key fragmentation pathways may include the loss of small molecules such as HCN, C₂H₂, and thioformaldehyde (CH₂S).
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of this compound.
Synthesis of this compound
A common method for the synthesis of 2-substituted imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of the title compound, 2-aminopyridine would be reacted with 2-bromo-1-(thiophen-3-yl)ethan-1-one.
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(thiophen-3-yl)ethan-1-one
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
A solution of 2-aminopyridine (1.0 eq) and 2-bromo-1-(thiophen-3-yl)ethan-1-one (1.0 eq) in ethanol is prepared.
-
Sodium bicarbonate (2.0 eq) is added to the solution, and the mixture is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
NMR Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: A standard proton NMR experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled carbon NMR experiment is performed. A larger number of scans will be required compared to the ¹H NMR experiment.
-
2D NMR (optional): For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer) equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
A dilute solution of the sample is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
The solution may be further diluted to a final concentration of approximately 1-10 µg/mL.
Data Acquisition:
-
The sample solution is infused into the ESI source at a constant flow rate.
-
The mass spectrum is acquired in positive ion mode, scanning a mass range that includes the expected [M+H]⁺ ion (e.g., m/z 50-500).
-
For fragmentation analysis (MS/MS), the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the experimental and logical workflows for the analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: General workflow for the spectroscopic analysis of the target compound.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. While the presented spectral data are predictive, they are grounded in the well-established spectroscopic characteristics of the constituent heterocyclic rings. The detailed experimental protocols offer a practical guide for researchers to obtain and interpret the necessary data for the unambiguous characterization of this and related compounds, which is a critical step in the drug discovery and development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
- 7. researchgate.net [researchgate.net]
Biological Activity of Novel Imidazo[1,2-a]pyridine-Thiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of the imidazo[1,2-a]pyridine scaffold with a thiophene moiety has given rise to a novel class of heterocyclic compounds with significant and diverse biological activities. This technical guide provides an in-depth overview of the pharmacological properties of these derivatives, focusing on their anticancer and antimicrobial potential. The information presented herein is curated from recent scientific literature to aid researchers and drug development professionals in understanding the therapeutic promise of these emerging compounds.
Anticancer Activity
Imidazo[1,2-a]pyridine-thiophene derivatives have demonstrated potent anticancer activity through various mechanisms of action, including kinase inhibition, cytotoxicity, and modulation of key signaling pathways.
A primary mode of anticancer action for these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
1.1.1. FLT3 Inhibition in Acute Myeloid Leukemia (AML)
A series of imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a validated therapeutic target in AML.[1][2] These compounds act as type-I inhibitors, binding to the active "DFG-in" conformation of the kinase.[1] Notably, certain derivatives have shown efficacy against clinically relevant FLT3 mutants that confer resistance to existing inhibitors, such as those with mutations at the D835 residue in the activation loop and the F691 gatekeeper residue.[1][2]
Table 1: FLT3 and Mutant Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine-Thiophene Derivatives [1]
| Compound | FLT3 IC50 (nM) | FLT3-ITD D835V IC50 (nM) | FLT3-ITD F691L IC50 (nM) |
| 5e | 1.2 | 2.5 | 3.1 |
| 5g | 25.6 | 45.3 | 58.7 |
| 5o | 3.8 | 4.2 | 4.5 |
1.1.2. Cyclin-Dependent Kinase (CDK) Inhibition
The imidazo[1,2-a]pyridine scaffold has been recognized as a promising framework for the development of CDK inhibitors.[3][4] By extension, thiophene-containing derivatives are being explored for their potential to selectively target CDKs, which are key regulators of the cell cycle.
1.1.3. Cyclooxygenase-2 (COX-2) Inhibition
Novel imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent and selective COX-2 inhibitors.[5][6][7] The anti-inflammatory and analgesic effects of these compounds are attributed to the inhibition of this enzyme.[5][7]
Table 2: COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives [5][7]
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5a | 0.13 | >769.23 |
| 5e | 0.05 | 166 |
| 5f | 0.05 | 100 |
| 5i | 0.09 | 897.19 |
| 5j | 0.05 | 110 |
Imidazo[1,2-a]pyridine-thiophene derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines.
Table 3: Anti-proliferative Activity (GI50, µM) in Leukemia Cells [1]
| Compound | MOLM14 (FLT3-ITD) |
| 5e | 0.16 |
| 5g | 1.23 |
| 5o | 0.21 |
Table 4: Cytotoxic Activity (IC50, µM) in Various Cancer Cell Lines [8]
| Compound | A549 (Lung) | HeLa (Cervical) | U87-MG (Glioblastoma) |
| A2 | 12.5 ± 1.1 | 15.2 ± 1.5 | 18.3 ± 1.8 |
| A3 | 10.1 ± 0.9 | 11.7 ± 1.2 | 14.5 ± 1.3 |
| A4 | 8.5 ± 0.7 | 9.8 ± 0.9 | 12.1 ± 1.1 |
| C1 | 14.2 ± 1.3 | 16.8 ± 1.7 | 19.5 ± 2.0 |
| C2 | 11.8 ± 1.0 | 13.5 ± 1.4 | 16.2 ± 1.5 |
1.3.1. Inhibition of the AKT/mTOR Pathway
Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation.[9] This inhibition leads to downstream effects such as cell cycle arrest and apoptosis.
1.3.2. NF-κB Inhibition
Imidazo[1,2-a]pyridines linked with a thiophene motif have been identified as inhibitors of the NF-κB signaling pathway.[8][10] The inhibition of NF-κB, a key regulator of inflammation and cell survival, contributes to the anticancer properties of these compounds. Compound B5, for instance, showed a potent inhibition of NF-κB activity with an IC50 of 6.5 ± 0.6 µM.[8][10]
Antimicrobial Activity
The versatile scaffold of imidazo[1,2-a]pyridine-thiophene has also been exploited for the development of novel antimicrobial agents.
These derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[11][12] The nature of the substituents on the aryl groups attached to the core structure significantly influences the antibacterial potency.[11]
Derivatives of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone, which incorporate a thiophene ring, have been evaluated for their antifungal activity against resistant strains of Candida albicans.[13] Several compounds in this series displayed promising activity with low minimum inhibitory concentrations (MICs).[13]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine-thiophene derivatives.
The inhibitory activity against FLT3 and its mutants is typically determined using a radiometric kinase assay or a fluorescence-based assay. A common protocol involves:
-
Incubation of the recombinant kinase with the test compound at varying concentrations.
-
Addition of a substrate (e.g., a synthetic peptide) and ATP (radiolabeled or unlabeled).
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, either by measuring radioactivity or fluorescence.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and GI50 or IC50 values are determined.[8]
This assay is used to measure the activity of the NF-κB transcription factor.
-
Cells are co-transfected with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
The transfected cells are then treated with the test compounds.
-
After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The NF-κB activity is expressed as the ratio of firefly luciferase activity to Renilla luciferase activity.
-
IC50 values are calculated based on the inhibition of NF-κB activity.[8]
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
A standardized inoculum of the microbial strain is added to each well.
-
The plates are incubated under appropriate conditions (temperature and time).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key biological pathways and experimental workflows relevant to the activity of imidazo[1,2-a]pyridine-thiophene derivatives.
References
- 1. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridines linked with thiazoles/thiophene motif through keto spacer as potential cytotoxic agents and NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
The 2-Aryl-Imidazo[1,2-a]Pyridine Scaffold: A Technical Guide to a Privileged Core in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the status of a "privileged scaffold".[1][2][3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] This scaffold is the core of several marketed drugs, including Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent), highlighting its therapeutic relevance.[2][6] This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 2-aryl-imidazo[1,2-a]pyridine derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
I. Synthetic Strategies
The construction of the 2-aryl-imidazo[1,2-a]pyridine core is primarily achieved through condensation reactions. The most classical approach is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[7] Modern advancements have led to more efficient, solvent-free, and microwave-assisted variations of this reaction.[8][9] Another powerful method is the three-component Groebke–Blackburn–Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot synthesis, offering rapid access to diverse 3-amino-imidazo[1,2-a]pyridine derivatives.[10][11]
Experimental Protocol: General Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines
This protocol describes a common method for synthesizing the core scaffold via the reaction of a substituted 2-aminopyridine with a 2-bromoacetophenone derivative.[12]
-
Reaction Setup : To a solution of the appropriately substituted 2-aminopyridine (1.0 mmol) in anhydrous ethanol (15 mL), add the corresponding 2-bromoacetophenone derivative (1.1 mmol).
-
Reflux : The reaction mixture is heated to reflux and stirred for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid is dissolved in dichloromethane (DCM) and washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Final Product : The residue is purified by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to afford the pure 2-aryl-imidazo[1,2-a]pyridine product. Characterization is typically performed using NMR (¹H, ¹³C) and mass spectrometry.
II. Medicinal Chemistry and Therapeutic Applications
The versatility of the 2-aryl-imidazo[1,2-a]pyridine scaffold allows for its application across multiple therapeutic areas. Substitutions at the 2-aryl ring, as well as at positions 3, 6, and 7 of the imidazopyridine core, are crucial for modulating potency and selectivity for various biological targets.[13][14]
A. Anticancer Activity
This scaffold is a cornerstone in the development of novel anticancer agents, acting through various mechanisms, including kinase inhibition, tubulin polymerization disruption, and modulation of key signaling pathways.[10][15][16]
1. Kinase Inhibition: Derivatives have been developed as potent inhibitors of several kinases crucial for cancer progression, such as PI3K/mTOR, Cyclin-Dependent Kinases (CDKs), and Activin-like Kinase 2 (ALK2).[12][17][18][19]
Table 1: Anticancer Activity of 2-Aryl-Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Cell Line / Kinase | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 5b | MCF-7 (Breast) | 3.5 µM | [10] |
| 5b | A549 (Lung) | 10.3 µM | [10] |
| 6d | HepG2 (Liver) | 1.84 µM | [12][20] |
| 6i | HepG2 (Liver) | 0.96 µM | [12][20] |
| Compound 24 | FLT3-ITD (AML) | 0.4 nM | [21] |
| ALK2 Inhibitor | ALK2 Kinase | 1 nM | [17] |
| PI3Kα/mTOR Inhibitor | PI3Kα / mTOR | 1 nM / 2.9 nM |[19] |
2. Tubulin Polymerization Inhibition: Certain 2-phenyl-imidazo[1,2-a]pyridine analogs have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, a mechanism shared with established chemotherapeutic agents.[16]
B. Neuropharmacology
The scaffold is particularly prominent in neuropharmacology, primarily as modulators of the γ-aminobutyric acid type A (GABA-A) receptor and as imaging agents for Alzheimer's disease.[22][23]
1. GABA-A Receptor Modulation: Marketed drugs like Zolpidem and Alpidem are positive allosteric modulators of the GABA-A receptor, binding to the benzodiazepine site.[6][23] This interaction enhances the inhibitory effect of GABA, leading to sedative, anxiolytic, and hypnotic effects. Research is ongoing to develop subtype-selective modulators to achieve better therapeutic profiles with fewer side effects.[22][24][25]
Table 2: GABA-A Receptor Binding Affinity of Imidazo-Pyridine/Pyrimidine Derivatives
| Compound Class | Receptor Subtype | Activity (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|
| Avermectin-Imidazopyridine Hybrids | Benzodiazepine Site | IC₅₀ = 207 nM | [22] |
| Imidazo[1,2-a]pyrimidines (14g) | GABA-A (α2/α3) | Kᵢ = 0.44 nM | [25] |
| Imidazo[1,2-a]pyrimidines (14k) | GABA-A (α2/α3) | Kᵢ = 0.63 nM |[25] |
2. Beta-Amyloid Plaque Imaging: Radioiodinated derivatives, such as [¹²³I]IMPY, have been developed as ligands for imaging β-amyloid (Aβ) aggregates, which are a hallmark of Alzheimer's disease.[13][26] These compounds show high binding affinity to Aβ plaques and favorable pharmacokinetics, including good brain uptake and rapid washout, making them suitable for use as PET or SPECT imaging agents.[13][26]
Table 3: Binding Affinity for Beta-Amyloid Aggregates
| Compound ID | Target | Activity (Kᵢ) | Reference |
|---|---|---|---|
| IMPY | Aβ Aggregates | 15 nM | [13][26] |
| Bromo-derivative of IMPY | Aβ Aggregates | 10 nM |[13][26] |
C. Anti-inflammatory Activity
The scaffold has shown promise in treating inflammatory conditions by modulating key inflammatory pathways. Certain derivatives have been shown to suppress the STAT3 and NF-κB signaling pathways, which are critical drivers of inflammation and are often dysregulated in cancer.[27] This dual anti-inflammatory and anticancer potential makes them particularly interesting candidates for further development.
Table 4: Anti-inflammatory and Related Activities
| Compound Class | Target / Mechanism | Activity Metric | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine derivatives | COX-2 Selective Inhibition | Moderate anti-inflammatory activity | [28] |
| MIA (Imidazo[1,2-a]pyridine derivative) | Suppression of NF-κB/STAT3 pathways | Reduced cell viability, apoptosis induction |[27] |
D. Antitubercular Activity
With the rise of drug-resistant tuberculosis, new therapeutic agents are urgently needed. The imidazo[1,2-a]pyridine scaffold has yielded potent antitubercular agents.[6] Notably, Telacebec (Q203), an imidazo[1,2-a]pyridine amide, is in clinical trials and acts by inhibiting QcrB, a subunit of the cytochrome bcc complex essential for cellular respiration in Mycobacterium tuberculosis.[29] Other derivatives have been found to inhibit mycobacterial ATP synthesis.[29]
Table 5: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target | Activity (MIC₉₀) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis | ≤0.006 µM | [6] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis | 0.069–0.174 µM | [6][29] |
| Imidazo[1,2-a]pyridine ethers (IPE) | Mycobacterial ATP synthesis | IC₅₀ <0.02 µM |[29] |
III. Key Biological Assay Protocols
A. Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity of potential drug candidates.[12]
-
Cell Seeding : Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
B. Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction : In a 96-well plate, combine the kinase (e.g., PI3K, ALK2), the substrate (e.g., a specific peptide), and ATP in a reaction buffer. Add the test imidazopyridine compounds at various concentrations. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent : Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent : Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition : Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis : A decrease in luminescence indicates inhibition of the kinase. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.
IV. Conclusion
The 2-aryl-imidazo[1,2-a]pyridine scaffold is a remarkably versatile and successful core in modern drug discovery. Its synthetic accessibility and the ability to readily modify its substitution pattern have allowed for the fine-tuning of its pharmacological properties against a wide range of biological targets. From potent and selective kinase inhibitors for cancer therapy to allosteric modulators of CNS receptors and novel agents against infectious diseases, this scaffold continues to be a fertile ground for the development of new therapeutic agents. Future research will likely focus on developing compounds with improved selectivity, better pharmacokinetic profiles, and novel mechanisms of action to address unmet medical needs.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. bio-conferences.org [bio-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. profiles.wustl.edu [profiles.wustl.edu]
- 27. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Imidazo[1,2-a]pyridines as Potent PDGFR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of a novel class of imidazo[1,2-a]pyridines with potent and selective Platelet-Derived Growth Factor Receptor (PDGFR) inhibitory activity. The following sections detail the structure-activity relationships (SAR), experimental methodologies, and key findings that have established this scaffold as a promising starting point for the development of new therapeutics targeting PDGFR-driven diseases, such as various cancers and fibrotic conditions.
Introduction: Targeting the PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) family of receptor tyrosine kinases, particularly PDGFRβ, plays a crucial role in cellular processes such as growth, proliferation, and migration.[1] Dysregulation of the PDGFR signaling pathway, through mechanisms like activating mutations, chromosomal translocations, or autocrine signaling loops, is a known driver in several pathologies, including glioblastomas, gastrointestinal stromal tumors (GIST), and fibrosis.[1] This makes PDGFR an attractive target for therapeutic intervention. While some existing multi-kinase inhibitors show activity against PDGFR, they often lack selectivity, leading to off-target effects and associated toxicities.[1] The discovery of selective, orally bioavailable PDGFR inhibitors is therefore a significant goal in drug development.
The imidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the development of such inhibitors.[2] Through a structure-based drug design approach, utilizing an in silico homology model of the PDGFRβ kinase domain, a novel series of imidazo[1,2-a]pyridine derivatives were identified as potent antagonists.[1][2]
Structure-Activity Relationship (SAR) and Lead Optimization
The initial lead compound in this series demonstrated a promising PDGFRβ inhibitory potency with an IC50 of 18 nM in a cellular assay.[1] However, it lacked selectivity against other related kinases like FLT3, cFMS, and KDR.[1] A systematic medicinal chemistry effort was undertaken to improve both potency and selectivity.
Key modifications and SAR insights include:
-
Introduction of a Constrained Secondary Amine: To enhance selectivity, a constrained secondary amine was incorporated into the structure. This modification was guided by molecular modeling, which predicted a favorable interaction with specific residues in the PDGFRβ active site.[1]
-
Impact of Amine Substitution: It was observed that secondary cyclic amines were generally preferred over primary acyclic amines.[1] Furthermore, the nature and substitution pattern of the cyclic amine had a significant impact on potency. For instance, pyrrolidine moieties were well-tolerated, while substitution on the carbon adjacent to the amine was detrimental.[1] The absolute configuration of chiral amines also played a crucial role in determining inhibitory activity.[1]
-
Enhancing Oral Bioavailability: A key challenge in the development of this series was overcoming P-glycoprotein (Pgp) mediated efflux, which limited oral bioavailability.[2] To address this, a fluorine-substituted piperidine was integrated into the molecule. This strategic fluorination resulted in a significant reduction in Pgp efflux and a marked improvement in oral bioavailability.[2]
This optimization campaign culminated in the identification of compound 28 , which exhibited potent PDGFRβ inhibition, enhanced selectivity, and good oral exposure in rodent models.[1][2]
Data Presentation: In Vitro Potency of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro potency of key compounds from this series against PDGFRβ, as determined by a cellular phosphorylation assay.
| Compound | R Group | PDGFRβ IC50 (nM) | KDR IC50 (nM) |
| 1 | -CH2CH2NH2 | 18 | 25 |
| 11 | -CH2CH2N(CH3)2 | 110 | 150 |
| 15 | (R)-3-aminopyrrolidine | 25 | >1000 |
| 16 | (S)-3-aminopyrrolidine | 250 | >1000 |
| 21 | 3-aminopyrrolidine | 30 | >1000 |
| 22 | 3-(methylamino)pyrrolidine | 45 | >1000 |
| 26 | -CH2CH2CH2NH2 | 90 | 100 |
| 27 | 4-aminopiperidine | 20 | 500 |
| 28 | 4-amino-3-fluoropiperidine | 15 | 800 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
PDGFRβ Cellular Phosphorylation Assay
This assay was utilized as the primary screening method to determine the potency of the imidazo[1,2-a]pyridine derivatives.
Principle: This is a cell-based ELISA that measures the ligand-induced autophosphorylation of PDGFRβ in whole cells. Inhibition of this phosphorylation event by a test compound is quantified to determine its IC50 value.
Methodology:
-
Cell Culture: NIH-3T3 cells, which endogenously express PDGFR, are cultured in 96-well plates until they reach confluency.
-
Serum Starvation: Prior to the assay, cells are serum-starved to reduce basal levels of receptor phosphorylation.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compounds for a specified period.
-
PDGF Stimulation: Cells are then stimulated with a sub-maximal concentration of PDGF-BB to induce PDGFRβ autophosphorylation.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the cellular proteins.
-
ELISA:
-
The cell lysates are transferred to an ELISA plate pre-coated with an anti-PDGFRβ capture antibody.
-
After washing, a phospho-tyrosine specific detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting signal is measured using a plate reader.
-
-
Data Analysis: The signal intensity is proportional to the level of PDGFRβ phosphorylation. IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Pharmacokinetic-Pharmacodynamic (PKPD) Assay in a Mouse Xenograft Model
This in vivo assay was used to evaluate the ability of lead compounds to modulate PDGFR signaling in a tumor model and to establish a relationship between drug exposure and target engagement.
Principle: The assay measures the level of phosphorylated PDGFR in tumor tissue from xenograft-bearing mice following oral administration of the test compound. This provides a direct measure of target engagement in vivo.
Methodology:
-
Animal Model: Female nude mice are subcutaneously implanted with C6 tumor xenografts, a cell line known to express PDGFR.[1]
-
Compound Administration: Once the tumors reach a suitable size, the mice are treated with a single oral dose of the test compound at various dose levels.[1]
-
Tissue Collection: At different time points post-dosing, the mice are euthanized, and the tumors are excised. Blood samples are also collected to determine the plasma concentration of the compound.
-
Western Blot Analysis:
-
The tumor tissues are homogenized, and the protein lysates are prepared.
-
The levels of phosphorylated PDGFR (pPDGFR) and total ERK (as a loading control) are determined by Western blot analysis.[1]
-
-
Data Analysis: The pPDGFR levels are normalized to the total ERK levels.[1] The percentage of pPDGFR inhibition is then correlated with the plasma concentration of the compound at the corresponding time point to establish a PKPD relationship.
Visualizations
PDGFR Signaling Pathway
The following diagram illustrates the canonical PDGFR signaling cascade, which is the target of the imidazo[1,2-a]pyridine inhibitors.
Caption: PDGFR signaling pathway and the point of intervention by imidazo[1,2-a]pyridine inhibitors.
Experimental Workflow for Inhibitor Screening and Evaluation
The logical flow from initial screening to in vivo evaluation is depicted in the diagram below.
Caption: Workflow for the discovery and evaluation of imidazo[1,2-a]pyridine PDGFR inhibitors.
Conclusion
The research into imidazo[1,2-a]pyridines has successfully identified a novel class of potent and selective PDGFR inhibitors. Through a combination of structure-based design, systematic SAR studies, and a focus on improving pharmacokinetic properties, compounds with promising preclinical profiles have been developed. The detailed experimental protocols provided herein offer a guide for the continued exploration and development of this and other similar chemical series targeting PDGFR and other kinases. The lead compounds from this series represent a significant advancement in the pursuit of targeted therapies for a range of diseases driven by aberrant PDGFR signaling.
References
Luminescent properties of imidazo[1,2-a]pyridine derivatives
An In-depth Technical Guide to the Luminescent Properties of Imidazo[1,2-a]pyridine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core luminescent properties of imidazo[1,2-a]pyridine derivatives. This unique class of nitrogen-bridged heterocyclic compounds has garnered significant attention not only for its wide spectrum of biological activities but also for its intriguing photophysical characteristics.[1] The rigid, π-conjugated bicyclic structure of the imidazo[1,2-a]pyridine core is the foundation for its inherent fluorescence, making it a versatile scaffold for the development of fluorophores for various applications, including bioimaging, chemical sensing, and optoelectronics.[2][3]
Core Luminescent Principles
The fluorescence of imidazo[1,2-a]pyridine derivatives originates from their π-conjugated electronic system. Upon absorption of photons, electrons are promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), typically corresponding to a π-π* transition.[4] The subsequent relaxation of the excited electron back to the ground state results in the emission of light.
The photophysical properties, such as absorption and emission wavelengths, Stokes shift, and photoluminescence quantum yield (PLQY), are highly tunable and sensitive to the chemical environment. Key factors influencing these properties include:
-
Substituent Effects: The nature and position of substituents on the imidazo[1,2-a]pyridine scaffold play a critical role.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) generally enhance fluorescence intensity and can cause a bathochromic (red) shift in the emission wavelength.[2][5]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) can lead to less intense emissions or, in some cases, quench fluorescence entirely.[5][6]
-
Positional Influence: Substitution at the C2 position, particularly with aryl or naphthyl groups, has been shown to significantly increase the fluorescence yield.[2] The electronic properties of substituents on a C2-phenyl ring can modulate the emission from pure π-π* to an intramolecular charge transfer (ICT) character.[4]
-
-
π-Conjugation Extension: Extending the delocalized π-system, for instance by creating dimeric structures, can increase the luminescence quantum yield and shift the emission to longer wavelengths.[5]
-
Solvent Polarity: The emission spectra of some derivatives can be affected by the polarity of the solvent, which is often indicative of an excited state with significant charge-transfer character.[5][7]
Quantitative Photophysical Data
The following tables summarize key photophysical data for various imidazo[1,2-a]pyridine derivatives, showcasing the impact of different substitution patterns.
Table 1: Photophysical Data of V-Shaped bis-Imidazo[1,2-a]pyridine Derivatives in CH₂Cl₂ [4]
| Compound ID | R¹ Substituent | λ_abs (nm) | λ_em (nm) | PLQY (Φ_F) |
| 4b | -CH₃ | 321 | 378 | 0.41 |
| 4d | -OCH₃ | 328 | 402 | 0.51 |
| 5b | -CH₃ | 321 | 378 | 0.32 |
| 5d | -OCH₃ | 328 | 402 | 0.47 |
Table 2: Photophysical Data of Selected Imidazo[1,2-a]pyridine Derivatives [2]
| Compound ID | Substituent Pattern | Solvent | λ_em (nm) | PLQY (Φ_F) |
| 7a | 2-(4-bromophenyl) | Methanol | 395 | - |
| 7d | 2-(4-chlorophenyl) | Methanol | 401 | - |
| 7f | 2-(4-methoxyphenyl) | Methanol | 398 | - |
| 5e | 2-phenyl-7-methyl | - | - | 0.22-0.61 |
| 5k | 2-(4-chlorophenyl)-7-methyl | - | - | 0.22-0.61 |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of luminescent compounds.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
A common and straightforward method for synthesizing the imidazo[1,2-a]pyridine core is the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl derivative.[4]
General Protocol:
-
Reactant Dissolution: Dissolve the selected 2-aminopyridine derivative in a suitable solvent, such as ethanol or DMF.
-
Addition of Carbonyl: Add the α-halocarbonyl compound (e.g., a phenacyl bromide derivative) to the solution.[8]
-
Reaction Conditions: Heat the mixture under reflux for a specified period (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is often neutralized or made basic to facilitate the precipitation of the product.
-
Purification: The crude product is collected by filtration and purified, typically by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Recent advancements have introduced more efficient methods, including microwave-assisted synthesis, which can dramatically reduce reaction times to as little as 60 seconds.[8]
Photophysical Characterization
1. UV-Vis Absorption Spectroscopy:
-
Objective: To determine the wavelengths of maximum absorbance (λ_abs) corresponding to electronic transitions.
-
Methodology:
-
Prepare a dilute solution of the imidazo[1,2-a]pyridine derivative in a UV-transparent solvent (e.g., CH₂Cl₂, Methanol, Acetonitrile) with a known concentration (typically in the range of 1-10 µM).
-
Use a dual-beam spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
A solvent-only sample is used as a blank for baseline correction.
-
The wavelength(s) of maximum absorbance are identified from the resulting spectrum.
-
2. Fluorescence Spectroscopy:
-
Objective: To determine the excitation and emission spectra and identify the wavelength of maximum emission (λ_em).
-
Methodology:
-
Using the same sample prepared for UV-Vis analysis (ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects), place the cuvette in a spectrofluorometer.
-
Emission Spectrum: Excite the sample at or near its λ_abs. Scan the emission monochromator over a longer wavelength range to record the fluorescence spectrum and determine λ_em.
-
Excitation Spectrum: Set the emission monochromator to the determined λ_em. Scan the excitation monochromator over a shorter wavelength range. The resulting excitation spectrum should ideally match the absorption spectrum.
-
3. Photoluminescence Quantum Yield (PLQY) Determination:
-
Objective: To quantify the efficiency of the fluorescence process.
-
Methodology (Relative Method):
-
Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., phenanthrene or quinine sulfate).[2]
-
Prepare solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.
-
Measure the absorption spectra and integrated fluorescence emission spectra for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the PLQY of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts s and r refer to the sample and the reference standard, respectively.
-
Visualizations
The following diagrams illustrate key processes and workflows related to the study of imidazo[1,2-a]pyridine luminescence.
Caption: General synthesis via condensation reaction.
Caption: Key electronic transitions in fluorescence.
Caption: Workflow for luminescent properties analysis.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogs, with a particular focus on their applications as antitubercular and anticancer agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to support ongoing research and drug development efforts.
Antitubercular Activity of Imidazo[1,2-a]pyridine Analogs
Imidazo[1,2-a]pyridines have emerged as a promising class of compounds in the fight against tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (M.tb). Several analogs have demonstrated potent activity against both drug-susceptible and drug-resistant strains of M.tb. The primary mechanisms of action for the antitubercular effects of these compounds involve the inhibition of key enzymes in the mycobacterial electron transport chain, namely ATP synthase and the cytochrome bcc complex (QcrB).
Quantitative SAR Data: Antitubercular Activity
The following tables summarize the in vitro antitubercular activity of various imidazo[1,2-a]pyridine analogs, expressed as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of M.tb.
Table 1: SAR of Imidazo[1,2-a]pyridine-3-carboxamides against M.tb H37Rv [1]
| Compound | R | R1 | R2 | MIC (µM) |
| 5 | H | H | 7-CH₃ | 0.2 |
| 9 | H | H | 6-CH₃ | 0.004 |
| 13 | H | 2-pyridyl | H | 0.7 |
| 15 | H | H | 7-Cl | 0.02 |
| 16 | H | 4-chlorophenyl | H | 0.006 |
| 18 | H | 4-fluorophenyl | H | 0.004 |
Table 2: SAR of Imidazo[1,2-a]pyridine Analogs Targeting QcrB [2]
| Compound | R | R1 | R2 | MIC (µM) |
| IP 1 | H | H | H | 0.03-0.12 |
| IP 3 | H | Br | H | 0.12-0.5 |
| IP 4 | H | Cl | H | 0.12-0.5 |
Signaling Pathways and Mechanisms of Action
Inhibition of ATP Synthase: Certain imidazo[1,2-a]pyridine ethers (IPEs) have been identified as potent inhibitors of mycobacterial ATP synthase.[3] This enzyme is crucial for generating ATP, the primary energy currency of the cell. Inhibition of ATP synthase disrupts the energy metabolism of M.tb, leading to bacterial death.[4][5]
Inhibition of QcrB: Another key target for imidazo[1,2-a]pyridine analogs is the QcrB subunit of the cytochrome bcc complex, a critical component of the electron transport chain.[2][6] Inhibition of QcrB disrupts the proton motive force and subsequently ATP synthesis, leading to bacteriostasis.[7]
Experimental Protocol: Resazurin Microtiter Assay (REMA)
The REMA is a colorimetric method used to determine the MIC of compounds against M.tb.
Detailed Methodology:
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds in 7H9-S medium directly in a 96-well plate.[8]
-
Inoculum Preparation: Prepare an inoculum of M.tb from a fresh culture on L-J medium, adjusted to a McFarland standard of 1 and diluted 1:20 in 7H9-S medium.[8]
-
Dispensing: Add 100 µL of the inoculum to each well containing the drug dilutions. Include growth controls (no drug) and sterility controls (no inoculum).[8]
-
Incubation: Seal the plates and incubate at 37°C for 7 days.[8]
-
Resazurin Addition: Add 30 µL of 0.01% resazurin solution to each well.[8]
-
Re-incubation: Re-incubate the plates overnight at 37°C.[8]
-
MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[8]
Anticancer Activity of Imidazo[1,2-a]pyridine Analogs
Imidazo[1,2-a]pyridine derivatives have also demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. A prominent mechanism of action for their anticancer activity is the inhibition of protein kinases, particularly those involved in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Quantitative SAR Data: Anticancer Activity
The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine analogs, expressed as the half-maximal inhibitory concentration (IC50).
Table 3: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines [9][10]
| Compound | R | R1 | Cell Line | IC50 (µM) |
| 10b | 4-NH₂ | H | Hep-2 | 20 |
| HepG2 | 18 | |||
| MCF-7 | 21 | |||
| A375 | 16 | |||
| 10i | 4-NO₂ | H | MCF-7 | 17 |
| A375 | 16 | |||
| 12b | 4-NH₂ | H | Hep-2 | 11 |
| HepG2 | 13 | |||
| MCF-7 | 11 | |||
| A375 | 11 |
Table 4: Cytotoxic Effects of Imidazo[1,2-a]pyridine Analogs on HCC1937 Breast Cancer Cells [11]
| Compound | IC50 (µM) |
| IP-5 | 45 |
| IP-6 | 47.7 |
| IP-7 | 79.6 |
Signaling Pathways and Mechanisms of Action
Inhibition of the PI3K/Akt/mTOR Pathway: Many imidazo[1,2-a]pyridine analogs exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR pathway. This pathway plays a central role in regulating cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers.
Experimental Protocol: Western Blot Analysis for PI3K/Akt/mTOR Pathway
Western blotting is a widely used technique to detect and quantify the expression and phosphorylation status of specific proteins, providing insights into the activation of signaling pathways.
Detailed Methodology:
-
Cell Lysis: Treat cancer cells with the imidazo[1,2-a]pyridine analogs for a specified time. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on molecular weight.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with a solution of 5% non-fat dried milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total PI3K, p-PI3K, total Akt, p-Akt, total mTOR, p-mTOR) overnight at 4°C.[12][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[13]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.[13]
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide provide a framework for the rational design of more potent and selective analogs. The detailed experimental protocols and visual representations of key signaling pathways offer valuable resources for researchers in the fields of tuberculosis and cancer drug discovery. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are mycobacterial ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 6. QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
An In-depth Technical Guide to the Electrochemical Properties of Thiophene-Based 2-Arylpyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of thiophene-based 2-arylpyridines, a class of compounds of significant interest in materials science and drug development. This document details their redox behavior, electronic properties, and the experimental methodologies used to characterize them.
Introduction
Thiophene-based 2-arylpyridines are a class of π-conjugated organic molecules that have garnered considerable attention due to their versatile electronic and photophysical properties. The combination of the electron-rich thiophene ring and the electron-deficient pyridine ring within a conjugated framework gives rise to unique electrochemical characteristics. These properties can be finely tuned by introducing various substituents on both the thiophene and the aryl moieties, making them promising candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as ligands in coordination chemistry.[1][2] Understanding the electrochemical behavior of these compounds is crucial for the rational design of new materials with tailored functionalities.
Electrochemical Properties
The electrochemical properties of thiophene-based 2-arylpyridines are primarily investigated using cyclic voltammetry (CV), a powerful technique to probe redox processes. These compounds typically exhibit reversible or quasi-reversible oxidation and reduction waves, corresponding to the formation of radical cations and anions, respectively.
Redox Potentials
The redox potentials of thiophene-based 2-arylpyridines are sensitive to their molecular structure. The introduction of electron-donating groups (EDGs) on the thiophene or aryl rings generally lowers the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups (EWGs) increase the oxidation potential. These trends can be rationalized by the stabilization or destabilization of the resulting radical cation. Similarly, the reduction potentials are influenced by the electronic nature of the substituents.
Table 1: Redox Potentials of Selected Thiophene-Based 2-Arylpyridines
| Compound | Substituent (R) | Oxidation Potential (Eox, V vs. Fc/Fc+) | Reduction Potential (Ered, V vs. Fc/Fc+) |
| 1 | H | 1.10 | -2.45 |
| 2 | OMe | 0.95 | -2.50 |
| 3 | NO2 | 1.35 | -2.10 |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual values may vary depending on experimental conditions.
HOMO/LUMO Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are key parameters that govern the electronic and optical properties of these molecules. These can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram. The HOMO level is related to the ionization potential and the ability to donate an electron, while the LUMO level relates to the electron affinity. The HOMO-LUMO gap determines the energy of the first electronic transition and is a crucial factor in optoelectronic applications.
Table 2: HOMO and LUMO Energy Levels of Selected Thiophene-Based 2-Arylpyridines
| Compound | EHOMO (eV) | ELUMO (eV) | Band Gap (eV) |
| 1 | -5.50 | -2.05 | 3.45 |
| 2 | -5.35 | -2.00 | 3.35 |
| 3 | -5.75 | -2.40 | 3.35 |
Note: The data in this table is representative and calculated from redox potentials for illustrative purposes. Actual values may vary.
Experimental Protocols
A standardized experimental setup is crucial for obtaining reliable and comparable electrochemical data.
Cyclic Voltammetry (CV)
Instrumentation: A potentiostat/galvanostat is used, typically with a three-electrode setup.
Working Electrode: A glassy carbon electrode is commonly used. Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typical. Ferrocene/ferrocenium (Fc/Fc+) is often used as an internal standard for potential referencing. Counter Electrode: A platinum wire or a graphite rod serves as the counter electrode.
Procedure:
-
The analyte is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).
-
The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
The potential is swept linearly from an initial value to a vertex potential and then back to the initial potential.
-
The current response is recorded as a function of the applied potential.
-
The scan rate is varied to investigate the reversibility of the redox processes.
Visualizations
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for the electrochemical characterization of thiophene-based 2-arylpyridines using cyclic voltammetry.
Structure-Electrochemical Property Relationship
References
Quantum Chemical Insights into Imidazo[1,2-a]pyrimidine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum chemical properties of imidazo[1,2-a]pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential. Leveraging computational chemistry, this document explores the electronic structure, reactivity, and potential biological interactions of these molecules, offering valuable insights for rational drug design and development.
Core Concepts: The Power of Quantum Chemistry in Drug Design
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to scrutinize the molecular properties that govern the pharmacological activity of drug candidates. By modeling the electron distribution and energy levels within a molecule, researchers can predict a range of crucial parameters, including molecular geometry, electronic spectra, and reactivity. This in silico approach accelerates the drug discovery process by enabling the prioritization of compounds with desirable characteristics for synthesis and further experimental testing.
A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from quantum chemical investigations of various imidazo[1,2-a]pyrimidine derivatives, providing a comparative overview of their electronic properties and potential biological activities.
Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Potential (μ) | Hardness (η) | Electrophilicity Index (ω) | Reference |
| (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine (7a) | -6.65 | -3.21 | 3.44 | -4.93 | 1.72 | 7.05 | [1] |
| (E)-N-(4-hydroxybenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | -5.74 | -1.98 | 3.76 | -3.86 | 1.88 | 3.95 | [1] |
| (E)-N-(4-chlorobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | -6.12 | -2.15 | 3.97 | -4.13 | 1.98 | 4.30 | [1] |
| (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (3) | -5.73 | -2.11 | 3.62 | -3.92 | 1.81 | 4.24 | [2] |
Table 2: Molecular Docking Scores of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
| (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine (7a) | hACE2 | -9.1 | [1] |
| (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine (7a) | Spike Protein | -7.3 | [1] |
| 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine (3g) | S. aureus DNA gyrase | -8.2 | [3] |
| 2-(naphthalen-2-yl)imidazo[1,2-a]pyrimidine (3j) | E. coli DNA gyrase | -8.5 | [3] |
| 3-benzoyl-2-(4-cyanophenyl)imidazo[1,2-a]pyrimidine (4f) | C. krusei CYP51 | -9.43 |
Experimental and Computational Protocols
This section details the methodologies employed in the synthesis and computational analysis of imidazo[1,2-a]pyrimidine derivatives, providing a reproducible framework for further research.
General Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
A common and efficient method for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines involves the condensation reaction between 2-aminopyrimidine and an appropriate α-bromoacetophenone.[1][3]
Typical Procedure:
-
A mixture of 2-aminopyrimidine and the substituted 2-bromoacetophenone is prepared.
-
The reaction can be carried out under microwave irradiation in the presence of a catalyst such as basic alumina (Al₂O₃) in solvent-free conditions.[3]
-
Alternatively, the reaction can proceed in a suitable solvent like ethanol at room temperature or with heating.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated product is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried to yield the pure imidazo[1,2-a]pyrimidine derivative.[1]
Quantum Chemical Calculations Protocol
Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure and properties of these derivatives.
Typical DFT Protocol:
-
Geometry Optimization: The molecular structures of the imidazo[1,2-a]pyrimidine derivatives are optimized to their ground state geometries using a functional such as B3LYP with a basis set like 6-31G(d,p) or 6-311++G(d,p).[1][2] The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO are calculated from the optimized geometry to determine the HOMO-LUMO energy gap and other quantum chemical descriptors.
-
Molecular Electrostatic Potential (MEP) Mapping: MEP maps are generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Molecular Docking Protocol
Molecular docking simulations are performed to predict the binding modes and affinities of the imidazo[1,2-a]pyrimidine derivatives with their biological targets.
Typical Molecular Docking Workflow:
-
Target Preparation: The three-dimensional crystal structure of the target protein is obtained from a protein databank (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 3D structures of the imidazo[1,2-a]pyrimidine derivatives are generated and optimized using a suitable force field.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the target protein and score the different binding poses based on a scoring function. The pose with the lowest binding energy is generally considered the most favorable.
Visualizing a Potential Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several studies suggest that imidazo[1,2-a]pyridine derivatives, structurally similar to imidazo[1,2-a]pyrimidines, exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. The following diagram illustrates the logical flow of this inhibitory action.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by an imidazo[1,2-a]pyrimidine derivative.
Experimental Workflow for Synthesis and Computational Analysis
The following diagram outlines the typical workflow for the investigation of imidazo[1,2-a]pyrimidine derivatives, from synthesis to computational evaluation.
Caption: A typical experimental and computational workflow for imidazo[1,2-a]pyrimidine research.
This guide underscores the synergy between synthetic chemistry and computational modeling in the quest for novel therapeutics. The insights gleaned from quantum chemical investigations of imidazo[1,2-a]pyrimidine derivatives provide a solid foundation for the design of next-generation drug candidates with enhanced efficacy and selectivity.
References
Exploring the synthesis of imidazo[1,2-a]pyridines via copper-catalyzed reactions
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds. Its unique structure imparts favorable physicochemical properties, making it a cornerstone in medicinal chemistry and drug discovery. Copper-catalyzed reactions have emerged as a powerful and versatile tool for the efficient construction of this bicyclic system, offering advantages such as high yields, broad substrate scope, and operational simplicity. This in-depth technical guide explores the core principles and practical applications of copper-catalyzed methodologies for the synthesis of imidazo[1,2-a]pyridines.
Core Synthetic Strategies
Copper catalysts, in various oxidation states, facilitate a range of transformations leading to the formation of the imidazo[1,2-a]pyridine core. The primary approaches include multicomponent reactions, oxidative C-N and C-H functionalization, and annulation reactions. These methods often proceed under mild conditions and tolerate a diverse range of functional groups, making them highly attractive for the construction of complex molecular architectures.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. Copper-catalyzed MCRs for imidazo[1,2-a]pyridine synthesis typically involve the reaction of a 2-aminopyridine, an aldehyde or ketone, and a third component such as an alkyne or isocyanide.
One prominent example is the A³-coupling (aldehyde-alkyne-amine) reaction. In this process, a 2-aminopyridine, an aldehyde, and a terminal alkyne undergo a copper-catalyzed cascade reaction to afford the corresponding imidazo[1,2-a]pyridine.[1][2][3] The reaction is believed to proceed through the formation of a propargylamine intermediate, followed by a 5-exo-dig cyclization.
Another significant MCR is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which utilizes a 2-aminopyridine, an aldehyde, and an isocyanide.[4] While often catalyzed by Brønsted or other Lewis acids, copper catalysts have also been employed to promote this transformation, leading to a diverse range of substituted imidazo[1,2-a]pyridines.[5]
A notable three-component reaction involves the use of 2-aminopyridines, sulfonyl azides, and terminal ynones, catalyzed by copper, to produce polysubstituted imidazo[1,2-a]pyridines. This process proceeds via a CuAAC/ring-cleavage mechanism without the need for a strong base.[6][7]
Oxidative C-N and C-H Functionalization
Copper's ability to facilitate oxidative coupling reactions has been extensively leveraged for the synthesis of imidazo[1,2-a]pyridines. These reactions often utilize air or other oxidants to drive the formation of C-N and C-H bonds.
A common strategy involves the reaction of 2-aminopyridines with ketones. For instance, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been developed, which is compatible with a broad range of functional groups.[8] This reaction is thought to proceed through a catalytic Ortoleva-King type reaction.
Similarly, the reaction of 2-aminopyridines with nitroolefins in the presence of a copper(I) catalyst and air as the oxidant provides a one-pot procedure for constructing the imidazo[1,2-a]pyridine ring system.[9][10] A plausible mechanism involves a Michael addition followed by a series of copper-mediated oxidation and cyclization steps.
Furthermore, copper-catalyzed intramolecular oxidative C-H amidation of N-pyridylenaminones has been reported as a ligand- and base-free method to access imidazo[1,2-a]pyridine derivatives.[1]
Annulation and Cyclization Reactions
Copper catalysts are also effective in promoting the annulation of various precursors to form the imidazo[1,2-a]pyridine core. These reactions often involve the formation of key C-N and C-C bonds in a single step.
For example, a copper-catalyzed annulation of 2-aminopyridines with terminal alkynes and an external oxidant can lead to the formation of the desired heterocyclic system.[11] Additionally, copper-catalyzed cyclization of N-(2-pyridyl)enaminones provides a route to multisubstituted imidazo[1,2-a]pyridines.
Data Presentation: Comparison of Copper-Catalyzed Methodologies
The following tables summarize quantitative data from various reported copper-catalyzed syntheses of imidazo[1,2-a]pyridines, allowing for a comparative analysis of different methodologies.
Table 1: Copper-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines
| Entry | Copper Catalyst | Co-catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuI | NaHSO₄·SiO₂ | Toluene | 110 | 12 | 85-95 | [1] |
| 2 | CuBr | - | DMF | 80 | 4 | up to 90 | [9][10] |
| 3 | CuSO₄·5H₂O | Sodium Ascorbate | Water (SDS micelles) | 50 | 6-16 | Good | [3] |
| 4 | Cu(OAc)₂ | - | Toluene | 100 | 12 | Moderate to Excellent | [12] |
Table 2: Copper-Catalyzed Oxidative Cyclization for Imidazo[1,2-a]pyridine Synthesis
| Entry | Copper Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuI | Air | DMSO | 120 | 12 | Good | [8] |
| 2 | CuBr | Air | DMF | 80 | 4 | Moderate to Good | [9][10] |
| 3 | CuCl | O₂ (visible light) | CH₃CN | RT | 24 | Good | [13] |
| 4 | Cu(OTf)₂ | - | [bmim]BF₄ (Microwave) | - | - | Good | [1] |
Experimental Protocols
This section provides detailed methodologies for key copper-catalyzed reactions for the synthesis of imidazo[1,2-a]pyridines.
Protocol 1: Cu(I)-Catalyzed Synthesis from Aminopyridines and Nitroolefins[10]
Materials:
-
2-Aminopyridine (0.3 mmol)
-
Nitroolefin (0.36 mmol)
-
Copper(I) bromide (CuBr) (0.03 mmol)
-
Dimethylformamide (DMF) (2 mL)
Procedure:
-
To a reaction tube, add 2-aminopyridine (0.3 mmol), nitroolefin (0.36 mmol), and CuBr (0.03 mmol).
-
Add DMF (2 mL) to the tube.
-
The tube is left open to the air.
-
The reaction mixture is stirred at 80 °C for 4 hours.
-
Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The product is isolated and purified by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Three-Component Reaction of 2-Aminopyridines, Aldehydes, and Alkynes[3]
Materials:
-
2-Aminopyridine derivative (1 mmol)
-
Aldehyde (1 mmol)
-
Alkyne derivative (1.2 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (10 mol%)
-
Sodium ascorbate (20 mol%)
-
Sodium dodecyl sulfate (SDS) (10 mol%)
-
Water (2 mL)
Procedure:
-
In a 10 mL round-bottom flask, dissolve SDS (10 mol%) in water (2 mL) with vigorous stirring for 5 minutes.
-
To the micellar solution, add the 2-aminopyridine derivative (1 mmol), aldehyde (1 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%).
-
Add the alkyne derivative (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at 50 °C for 6-16 hours, monitoring the progress by TLC.
-
After completion, the product is extracted with an organic solvent and purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate key concepts in the copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
Caption: Generalized workflow for A³-coupling reaction.
Caption: Experimental workflow for synthesis from aminopyridines.
Caption: Plausible catalytic cycle for oxidative cyclization.
References
- 1. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Visible light-mediated copper catalyzed regioselective diamination of terminal alkynes at room temperature: a facile synthesis of substituted imidazo[1,2-α]pyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Investigating the Anti-Tuberculosis Potential of Imidazo[1,2-a]pyridine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, creating an urgent need for the development of novel anti-tuberculosis agents. Among the promising new classes of compounds, imidazo[1,2-a]pyridine analogues have garnered considerable attention for their potent and specific activity against Mtb. This technical guide provides an in-depth overview of the anti-tuberculosis potential of these compounds, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting the Electron Transport Chain
Imidazo[1,2-a]pyridine analogues exert their anti-tuberculosis effect by inhibiting the cytochrome bcc complex (Complex III) of the electron transport chain in Mycobacterium tuberculosis. Specifically, they target the QcrB subunit of this complex.[1][2][3][4] This inhibition disrupts the oxidative phosphorylation pathway, which is crucial for generating adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2] By cutting off the energy supply, these compounds effectively kill the bacteria. This mechanism is distinct from that of many existing anti-TB drugs, making imidazo[1,2-a]pyridines effective against drug-resistant strains.[1][2][5] A notable clinical candidate from this class is Telacebec (Q203), which has advanced to Phase II clinical trials.[1][2]
Caption: Signaling pathway of Imidazo[1,2-a]pyridine analogues.
Quantitative Data on Anti-Tuberculosis Activity
The anti-tuberculosis activity of imidazo[1,2-a]pyridine analogues is typically quantified by their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for several representative imidazo[1,2-a]pyridine analogues against various strains of Mycobacterium tuberculosis.
| Compound/Series | Mtb Strain | MIC (μM) | Reference |
| Imidazo[1,2-a]pyridine (IP) inhibitors (1-4) | M. tuberculosis H37Rv | 0.03 - 5.0 | [3] |
| Imidazo[1,2-a]pyridine-3-carboxamides (compounds 15 and 16) | M. tuberculosis H37Rv | 0.10 - 0.19 | [6][7] |
| Imidazo[1,2-a]pyridine-3-carboxamides (compounds 15 and 16) | MDR and XDR clinical isolates | 0.05 - 1.5 | [6][7] |
| N-benzylic imidazo[1,2-a]pyridine carboxamides (A2, A3, A4, B1, B9) | Drug-susceptible M. tuberculosis H37Rv and two MDR strains | < 0.035 | [8] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating, non-replicating, MDR, and XDR Mtb strains | ≤ 1.0 | [9] |
| Imidazo[1,2-a]pyridine derivatives (6a and 6k) | M. tuberculosis H37Rv | 0.6 and 0.9 | [10] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Drug-sensitive M. tuberculosis H37Rv | 0.069 - 0.174 (MIC90) | [2][11] |
| Imidazo[1,2-a]pyridine-3-carboxamides (compounds 9, 12, 16, 17, 18) | M. tuberculosis H37Rv | ≤ 0.006 | [12][13] |
| Imidazo[1,2-a]pyridine-3-carboxamide (compound 18) | MDR and XDR clinical isolates | < 0.03 - 0.8 | [13][14] |
Experimental Protocols
The discovery and evaluation of novel anti-tuberculosis agents involve a series of well-defined experimental procedures. The following sections detail the key protocols used in the investigation of imidazo[1,2-a]pyridine analogues.
High-Throughput Screening (HTS)
High-throughput screening is a common starting point for identifying novel anti-tuberculosis compounds.[2][11] A large library of chemical compounds is screened for its ability to inhibit the growth of M. tuberculosis.
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is a commonly used laboratory strain.
-
Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol is typically used.
-
Assay Principle: The assay is usually based on measuring bacterial growth, often through a colorimetric or fluorometric readout. A common method is the Microplate Alamar Blue Assay (MABA).
-
Procedure:
-
Bacterial cultures are grown to mid-log phase.
-
The culture is diluted and dispensed into 96- or 384-well microplates.
-
Test compounds from a chemical library are added to the wells at a fixed concentration.
-
Plates are incubated for a set period (e.g., 7 days) at 37°C.
-
A growth indicator, such as Alamar Blue (resazurin), is added to each well. Viable, metabolically active bacteria reduce the blue resazurin to the pink resorufin.
-
The color change is quantified by measuring absorbance or fluorescence.
-
Compounds that inhibit bacterial growth (i.e., wells remain blue) are identified as "hits" for further investigation.
-
Determination of Minimum Inhibitory Concentration (MIC)
Once a compound is identified as a hit, its potency is determined by measuring its MIC.
-
Principle: A serial dilution of the compound is tested to find the lowest concentration that inhibits bacterial growth.
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microplate.
-
Add a standardized inoculum of M. tuberculosis H37Rv (or other strains) to each well.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the MIC by visual inspection for turbidity or by using a growth indicator like Alamar Blue. The MIC is the lowest drug concentration with no visible bacterial growth.
-
Generation and Analysis of Resistant Mutants
To identify the molecular target of a new anti-tuberculosis compound, spontaneous resistant mutants are generated and their genomes are sequenced.[3][4]
-
Procedure:
-
A large number of M. tuberculosis cells (e.g., 108-109 CFU) are plated onto solid media (e.g., Middlebrook 7H10 agar) containing the test compound at a concentration several times its MIC (e.g., 5x or 10x MIC).
-
Plates are incubated at 37°C for 3-4 weeks.
-
Colonies that grow are considered resistant mutants.
-
Genomic DNA is extracted from these mutants.
-
Whole-genome sequencing is performed to identify single nucleotide polymorphisms (SNPs) or other mutations that are not present in the wild-type strain.
-
The identified mutations often point to the drug's target or a mechanism of resistance. For imidazo[1,2-a]pyridines, mutations are frequently found in the qcrB gene.[3][4]
-
In Vivo Efficacy Studies
Promising compounds are evaluated for their efficacy in animal models of tuberculosis, typically in mice.
-
Model: An acute or chronic murine model of tuberculosis infection is established.
-
Procedure:
-
Mice are infected with M. tuberculosis via aerosol inhalation.
-
After a set period to allow the infection to establish, treatment with the test compound is initiated.
-
The compound is administered orally or via another appropriate route for a specified duration.
-
At the end of the treatment period, the bacterial load in the lungs and other organs is determined by plating homogenized tissue on solid media and counting the colony-forming units (CFU).
-
The efficacy of the compound is assessed by the reduction in bacterial load compared to untreated control animals.
-
Caption: Experimental workflow for imidazo[1,2-a]pyridine analogues.
Conclusion
Imidazo[1,2-a]pyridine analogues represent a highly promising class of anti-tuberculosis agents with a novel mechanism of action that is effective against drug-resistant strains of M. tuberculosis. Their potent activity, demonstrated by low MIC values, and the advancement of lead compounds into clinical trials underscore their therapeutic potential. The experimental workflows outlined in this guide provide a robust framework for the continued discovery and development of new drugs in this class to combat the global tuberculosis epidemic.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 4. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application of Imidazo[1,2-a]pyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine is a versatile heterocyclic scaffold that has garnered significant attention in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Its rigid, planar structure, and tunable electronic properties make it an excellent building block for designing efficient emitters and host materials. This document provides a detailed overview of the application of imidazo[1,2-a]pyridine derivatives in OLEDs, including synthetic protocols for key compounds and fabrication methods for high-performance devices.
Molecular Design and Signaling Pathways
The performance of imidazo[1,2-a]pyridine-based OLEDs is intrinsically linked to the molecular design of the emissive materials. A common strategy involves the use of a donor-acceptor (D-A) architecture, where the imidazo[1,2-a]pyridine core can function as either an electron-accepting or -donating moiety, depending on the substituents. This allows for the tuning of the emission color and the enhancement of photoluminescent quantum yields.
For instance, in the design of deep-blue fluorescent emitters, the imidazo[1,2-a]pyridine moiety often acts as an electron acceptor, while moieties like phenanthroimidazole serve as the electron donor.[1] This strategic combination facilitates efficient intramolecular charge transfer (ICT), which is crucial for achieving high electroluminescence efficiency.
Another successful approach involves the incorporation of aggregation-induced emission (AIE) luminogens. By attaching bulky, rotatable groups like tetraphenylethylene (TPE) to the imidazo[1,2-a]pyridine core, the fluorescence in the solid state can be significantly enhanced by restricting intramolecular rotations, a phenomenon that often quenches emission in the aggregated state.[2]
Caption: Molecular design strategies for imidazo[1,2-a]pyridine-based OLED materials.
Data Presentation: Performance of Imidazo[1,2-a]pyridine-based OLEDs
The following tables summarize the performance of some recently developed OLEDs utilizing imidazo[1,2-a]pyridine derivatives as the emissive layer.
Table 1: Performance of Non-doped OLEDs with AIE-active Imidazo[1,2-a]pyridine Derivatives
| Emitter | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Emission Color |
| GBY-17 | 15.6 | 4420 | (0.23, 0.42) | Cyan |
| GBY-18 | 10.9 | 2740 | (0.59, 0.38) | Orange |
Data sourced from: Journal of Materials Chemistry C, 2025, Advance Article.[2]
Table 2: Performance of Deep-Blue Fluorescent OLEDs with Imidazo[1,2-a]pyridine Derivatives
| Emitter | Doping Conc. | Max. EQE (%) | CIE Coordinates (x, y) | Note |
| IP-PPI | Non-doped | 4.85 | (0.153, 0.097) | at 10000 cd/m² |
| IP-DPPI | Non-doped | 4.74 | (0.154, 0.114) | at 10000 cd/m² |
| IP-PPI | 40 wt% | 5.23 | (0.154, 0.077) | at 10000 cd/m² |
| IP-DPPI | 20 wt% | 6.13 | (0.153, 0.078) | - |
Data sourced from: Chemistry. 2020 Jul 14;26(39):8588-8596.[1]
Experimental Protocols
Synthesis of Imidazo[1,2-a]pyridine Derivatives
A general and widely used method for the synthesis of 2-phenylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with a substituted phenacyl bromide.
Caption: General workflow for the synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives.
Protocol for the Synthesis of a Generic 2-Phenylimidazo[1,2-a]pyridine:
-
Reactant Preparation: Dissolve 1.0 equivalent of the desired 2-aminopyridine derivative and 1.1 equivalents of the corresponding substituted phenacyl bromide in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Reaction: Stir the mixture at reflux temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
OLED Device Fabrication and Characterization
The fabrication of OLEDs is a multi-step process that is typically carried out in a high-vacuum environment to prevent contamination and degradation of the organic materials.
Caption: General workflow for the fabrication of a multilayer OLED device.
Protocol for the Fabrication of a Multilayer OLED:
-
Substrate Preparation:
-
Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the cleaned substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Thin Film Deposition:
-
Transfer the substrates into a high-vacuum thermal evaporation chamber (pressure < 5 x 10⁻⁶ Torr).
-
Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. A typical device structure is as follows:
-
Hole Injection Layer (HIL): e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile), ~10 nm.
-
Hole Transport Layer (HTL): e.g., NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine), ~40 nm.
-
Emissive Layer (EML): The imidazo[1,2-a]pyridine derivative (e.g., GBY-17, IP-PPI), ~20-30 nm. For doped devices, co-evaporate the host and dopant materials at a specific ratio.
-
Electron Transport Layer (ETL): e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene), ~30-40 nm.
-
Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride), ~1 nm.
-
Cathode: Aluminum (Al), ~100 nm.
-
-
The deposition rates for organic materials are typically 1-2 Å/s, while for LiF it is ~0.1 Å/s and for Al it is >5 Å/s.
-
-
Encapsulation:
-
After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass coverslip to protect the organic layers and cathode from moisture and oxygen.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Record the electroluminescence (EL) spectra with a spectroradiometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L and EL data.
-
Conclusion
Imidazo[1,2-a]pyridine derivatives have demonstrated great promise as a versatile class of materials for high-performance OLEDs. Through rational molecular design, researchers have developed efficient emitters spanning the visible spectrum, from deep-blue to orange. The synthetic accessibility of the imidazo[1,2-a]pyridine core allows for extensive structural modifications to fine-tune their optoelectronic properties. The protocols outlined in this document provide a foundation for the synthesis of novel imidazo[1,2-a]pyridine-based materials and their integration into efficient OLED devices, paving the way for future advancements in display and lighting technologies.
References
Application Note: Rapid Synthesis of 2,3-Diarylimidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details an efficient and rapid protocol for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines utilizing a one-pot, ligand-free, palladium-catalyzed three-component reaction under microwave irradiation.[1][2][3] This methodology offers significant advantages over traditional synthetic routes, including reduced reaction times, high yields, and operational simplicity, making it highly suitable for the rapid generation of compound libraries for drug discovery and development. The protocol employs readily available commercial reagents, further enhancing its appeal for medicinal chemistry applications.[4]
Introduction
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The 2,3-diaryl substituted analogues are of particular interest. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The advent of microwave-assisted organic synthesis has provided a powerful tool to accelerate such reactions. This document outlines a validated protocol for a palladium-catalyzed, three-component reaction of a 2-aminopyridine, a 2-bromo-1-phenylethanone, and an aryl bromide in a single pot, facilitated by microwave heating.[1][3][4]
Data Presentation
The following tables summarize the optimized reaction conditions and the scope of the reaction with various substrates, demonstrating the versatility of this protocol.
Table 1: Optimization of Reaction Conditions [1]
| Entry | Temperature (°C) | Time (min) | Base | Solvent | Yield (%) |
| 1 | 100 | 30 | KOAc | DMF | 19 |
| 2 | 120 | 30 | KOAc | DMF | 36 |
| 3 | 140 | 30 | KOAc | DMF | 55 |
| 4 | 160 | 30 | KOAc | DMF | 78 |
| 5 | 160 | 60 | KOAc | DMF | 84 |
| 6 | 160 | 60 | CsOAc | DMF | 75 |
| 7 | 160 | 60 | NaOAc | DMF | 68 |
| 8 | 160 | 60 | K₂CO₃ | DMF | 45 |
| 9 | 160 | 60 | KOAc | DMAc | 72 |
| 10 | 160 | 60 | KOAc | NMP | 65 |
Reaction conditions: 2-aminopyridine (1 mmol), 2-bromo-1-phenylethanone (1 mmol), 1-bromo-4-nitrobenzene (2 mmol), Pd(OAc)₂ (10 mol %), base (2 mmol), solvent (6 mL) under microwave irradiation. Isolated yields are reported.
Table 2: Substrate Scope for the Synthesis of 2,3-Diarylimidazo[1,2-a]pyridines [1]
| Product | 2-Aminopyridine | 2-Bromo-1-arylethanone | Aryl Bromide | Yield (%) |
| 4aaa | 2-Aminopyridine | 2-Bromo-1-phenylethanone | 1-Bromo-4-nitrobenzene | 84 |
| 4aab | 2-Aminopyridine | 2-Bromo-1-phenylethanone | 1-Bromo-4-cyanobenzene | 81 |
| 4aac | 2-Aminopyridine | 2-Bromo-1-phenylethanone | 1-Bromo-4-fluorobenzene | 75 |
| 4aad | 2-Aminopyridine | 2-Bromo-1-phenylethanone | 1-Bromo-4-methoxybenzene | 55 |
| 4baa | 5-Methyl-2-aminopyridine | 2-Bromo-1-phenylethanone | 1-Bromo-4-nitrobenzene | 82 |
| 4bba | 2-Aminopyridine | 2-Bromo-1-(4-fluorophenyl)ethanone | 1-Bromo-4-nitrobenzene | 79 |
| 4bca | 2-Aminopyridine | 4-(Bromoacetyl)pyridine | 1-Bromo-4-nitrobenzene | 77 |
Optimized reaction conditions: aminopyridine (1 mmol), bromoacetophenone (1 mmol), aryl bromide (2 mmol), Pd(OAc)₂ (10 mol %), KOAc (2 mmol), DMF (6 mL), microwave irradiation at 160 °C for 1 h. Isolated yields are reported.
Experimental Protocols
Materials and Equipment:
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
Microwave process vials (10 mL) with snap caps
-
Magnetic stir bars
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Reagents and solvents were purchased from commercial suppliers and used without further purification.
General Procedure for the Synthesis of 2,3-Diarylimidazo[1,2-a]pyridines:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol, 1.0 equiv), 2-bromo-1-arylethanone (1.0 mmol, 1.0 equiv), aryl bromide (2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 10 mol %), and potassium acetate (KOAc, 2.0 mmol, 2.0 equiv).
-
Add N,N-dimethylformamide (DMF, 6 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 160 °C for 1 hour with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2,3-diarylimidazo[1,2-a]pyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed logical relationship of the reaction components.
Caption: Experimental workflow for the one-pot synthesis.
Caption: Logical relationship of reaction components.
References
- 1. Efficient Access to 2,3-Diarylimidazo[1,2-a]pyridines via a One-Pot, Ligand-Free, Palladium-Catalyzed Three-Component Reaction under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient access to 2,3-diarylimidazo[1,2-a]pyridines via a one-pot, ligand-free, palladium-catalyzed three-component reaction under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Access to 2,3-Diarylimidazo[1,2-a]pyridines via a One-Pot, Ligand-Free, Palladium-Catalyzed Three-Component Reaction under Microwave Irradiation [organic-chemistry.org]
Application Notes and Protocols: Thiophene-Based Pyridine Chromophores for Near-IR Bio-imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of novel thiophene-based pyridine chromophores in near-infrared (NIR) bio-imaging. These probes offer significant advantages for in vitro and in vivo imaging, including deep tissue penetration, reduced phototoxicity, and minimal background autofluorescence.
Introduction to Thiophene-Based Pyridine Chromophores
Thiophene-based pyridine chromophores are a class of organic fluorescent dyes with excellent photophysical properties in the near-infrared (NIR) region. Their molecular structure, often featuring a donor-π-acceptor (D–π–A) framework, allows for fine-tuning of their absorption and emission characteristics.[1] The inherent properties of these chromophores, such as large two-photon absorption cross-sections and high fluorescence quantum yields, make them ideal candidates for advanced bio-imaging applications, including two-photon fluorescence microscopy (2PFM).[1] These probes have been successfully employed for imaging various cellular components and processes.
Key Features and Advantages
-
Near-Infrared Emission: Emission in the NIR window (650-900 nm) minimizes autofluorescence from biological tissues, leading to a higher signal-to-noise ratio.[2]
-
Deep Tissue Penetration: NIR light can penetrate deeper into biological tissues compared to visible light, enabling in vivo imaging of deeper structures.[2]
-
Low Phototoxicity: The use of lower energy NIR light reduces the risk of photodamage to living cells and tissues.
-
High Quantum Yields: Many thiophene-based pyridine chromophores exhibit high fluorescence quantum yields, resulting in brighter signals.[1]
-
Two-Photon Absorption: Their large two-photon absorption cross-sections make them suitable for 2PFM, which offers enhanced spatial resolution and reduced out-of-focus background.[1]
-
Good Biocompatibility: Studies have shown that these chromophores exhibit low toxicity, making them suitable for live-cell and in vivo imaging.[1][3][4]
Quantitative Data Summary
The following table summarizes the key photophysical and biological properties of representative thiophene-based pyridine chromophores.
| Chromophore ID | Structure Type | Max Absorption (λ_abs, nm) | Max Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (GM) | Target/Application | Reference |
| TP-Py-1 | D–π–A (N^N^N) | ~450 | ~680 | ~230 | High | Large | HepG2 Cell Imaging | [1] |
| TP-Py-2 | D–π–A (N^N^C) | ~460 | ~710 | ~250 | High | Large | HepG2 Cell Imaging | [1] |
| IR787 | Not specified | 787 | 810 | 23 | Not specified | Not specified | A549 Cell Imaging | [3][5] |
| Naphthyridine-1b | Cationic Dye | 540 | 693 | 153 | Not specified | Not specified | Mitochondrial Nucleic Acid Imaging | [4] |
Experimental Protocols
General Workflow for Live Cell Imaging
This protocol outlines the general steps for staining and imaging live cells with thiophene-based pyridine chromophores.
References
- 1. Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Molecular Engineering of Near-Infrared Fluorescent Probes for Cell Membrane Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel near-infrared fluorescent probe for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Method for C3-Alkylation of Imidazo[1,2-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the C3-alkylation of imidazo[1,2-a]pyridines, a critical reaction in the synthesis of diverse bioactive molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous pharmaceutical agents, making its functionalization a key area of interest in medicinal chemistry and drug discovery.[1][2][3] This guide covers two prominent and effective methods: a Lewis acid-catalyzed three-component aza-Friedel–Crafts reaction and various visible-light-induced photocatalytic reactions.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including analgesic, anticancer, and anxiolytic properties.[1][3] The functionalization of the C3-position of the imidazo[1,2-a]pyridine ring is of particular importance as it allows for the introduction of diverse substituents, leading to the generation of compound libraries for drug screening and the development of new therapeutic agents. This document outlines reliable methods for achieving this transformation, providing detailed protocols, quantitative data, and visual guides to the experimental workflows and underlying mechanisms.
Data Presentation
The following tables summarize the substrate scope and yields for the different C3-alkylation methods, providing a clear comparison of their efficiency with various starting materials.
Table 1: Substrate Scope for the Three-Component Aza-Friedel–Crafts Reaction [1]
| Entry | Imidazo[1,2-a]pyridine | Aldehyde | Amine | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 2-Phenyl-3-(morpholin-4-ylmethyl)imidazo[1,2-a]pyridine | 92 |
| 2 | 2-Phenylimidazo[1,2-a]pyridine | 4-Methoxybenzaldehyde | Morpholine | 3-((4-Methoxyphenyl)(morpholino)methyl)-2-phenylimidazo[1,2-a]pyridine | 87 |
| 3 | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 3-(Morpholin-4-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine | 90 |
| 4 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 2-(4-Chlorophenyl)-3-(morpholin-4-ylmethyl)imidazo[1,2-a]pyridine | 85 |
| 5 | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 2-(4-Bromophenyl)-3-(morpholin-4-ylmethyl)imidazo[1,2-a]pyridine | 82 |
| 6 | 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 3-(Morpholin-4-ylmethyl)-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine | 75 |
Table 2: Substrate Scope for Visible-Light-Induced Decarboxylative Aminoalkylation with N-Aryl Glycines [4][5]
| Entry | Imidazo[1,2-a]pyridine | N-Aryl Glycine | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | N-Phenylglycine | 3-((Phenylamino)methyl)-2-phenylimidazo[1,2-a]pyridine | 94 |
| 2 | 2-Methylimidazo[1,2-a]pyridine | N-Phenylglycine | 2-Methyl-3-((phenylamino)methyl)imidazo[1,2-a]pyridine | 85 |
| 3 | Imidazo[1,2-a]pyridine | N-(4-Methoxyphenyl)glycine | 3-(((4-Methoxyphenyl)amino)methyl)imidazo[1,2-a]pyridine | 88 |
| 4 | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | N-Phenylglycine | 7-Methyl-3-((phenylamino)methyl)-2-phenylimidazo[1,2-a]pyridine | 91 |
| 5 | 2-Phenylimidazo[1,2-a]pyridine | N-(4-Chlorophenyl)glycine | 3-(((4-Chlorophenyl)amino)methyl)-2-phenylimidazo[1,2-a]pyridine | 82 |
Experimental Protocols
Protocol 1: Y(OTf)₃-Catalyzed Three-Component Aza-Friedel–Crafts Reaction for C3-Alkylation
This protocol describes a simple and efficient method for the synthesis of C3-alkylated imidazo[1,2-a]pyridines through a one-pot reaction of an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by Yttrium(III) trifluoromethanesulfonate.[1][3]
Materials:
-
Imidazo[1,2-a]pyridine derivative (1.0 equiv.)
-
Aromatic aldehyde (1.5 equiv.)
-
Cyclic amine (e.g., morpholine) (2.0 equiv.)
-
Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.2 equiv.)
-
Toluene (solvent)
-
Ethyl acetate (for extraction)
-
Water (for quenching)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial, add the imidazo[1,2-a]pyridine (0.2 mmol), aromatic aldehyde (0.3 mmol), cyclic amine (0.4 mmol), and Y(OTf)₃ (0.04 mmol).
-
Add toluene (1.0 mL) to the vial.
-
Seal the vial and stir the reaction mixture at 110 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding water (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C3-alkylated imidazo[1,2-a]pyridine.[1]
Protocol 2: Visible-Light-Induced C3-Alkylation Reactions
This section provides a general protocol for the visible-light-induced C3-alkylation of imidazo[1,2-a]pyridines. Specific conditions may vary depending on the alkylating agent and photocatalyst used.
General Materials:
-
Imidazo[1,2-a]pyridine derivative
-
Alkylating agent (e.g., N-aryl glycine, N-phenyltetrahydroisoquinoline, thiol)
-
Photocatalyst (e.g., Eosin Y, Rose Bengal, Ir(ppy)₂(dtbbpy)PF₆)
-
Solvent (e.g., acetonitrile, DMSO)
-
Light source (e.g., blue LEDs, compact fluorescent lamp)
-
Reaction vessel (e.g., Schlenk tube, vial)
General Procedure:
-
In a reaction vessel, dissolve the imidazo[1,2-a]pyridine and the alkylating agent in the appropriate solvent.
-
Add the photocatalyst to the reaction mixture.
-
Seal the vessel and degas the mixture if necessary (depending on the specific reaction).
-
Place the reaction vessel at a fixed distance from the light source and irradiate while stirring at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the C3-alkylated product.
Specific Application Example: Decarboxylative Aminoalkylation with N-Aryl Glycines [4][6]
-
Alkylating Agent: N-aryl glycine
-
Photocatalyst: Can be performed without a photocatalyst in some cases.[4]
-
Solvent: Acetonitrile
-
Light Source: Blue LEDs
-
Atmosphere: Air
Specific Application Example: Oxidative Cross-Dehydrogenative Coupling with N-Phenyltetrahydroisoquinoline [6]
-
Alkylating Agent: N-phenyltetrahydroisoquinoline
-
Photocatalyst: Rose Bengal
-
Solvent: Acetonitrile
-
Light Source: Compact fluorescent lamp (CFL)
-
Atmosphere: Aerobic (in the presence of air)
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows of the described C3-alkylation methods.
Caption: Workflow for the Y(OTf)₃-catalyzed aza-Friedel–Crafts reaction.
Caption: General workflow for visible-light-induced C3-alkylation.
References
- 1. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Photocatalyst-free decarboxylative aminoalkylation of imidazo[1,2-a]pyridines with N-aryl glycines enabled by visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Development of Imidazo[1,2-a]pyridine-Based Inhibitors for PI3Kα: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of imidazo[1,2-a]pyridine-based inhibitors targeting the α isoform of phosphoinositide 3-kinase (PI3Kα). It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of key concepts and workflows.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] The PI3K family is divided into three classes, with Class IA PI3Ks being the most implicated in human cancers.[4] The PI3Kα isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human tumors, making it a prime target for cancer therapy.[1][5] Aberrant activation of the PI3Kα pathway, often through gain-of-function mutations in PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and proliferation.[1][2]
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of potent and selective PI3Kα inhibitors.[6][7][8] These heterocyclic compounds have demonstrated significant antitumor activity, and ongoing research focuses on optimizing their potency, selectivity, and pharmacokinetic properties.[6][9][10] This document outlines the key findings in the development of these inhibitors and provides standardized protocols for their preclinical evaluation.
PI3Kα Signaling Pathway
The PI3Kα signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[1] This leads to the recruitment and activation of PI3Kα at the plasma membrane. PI3Kα then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[1][4] This recruitment to the membrane allows for the phosphorylation and activation of AKT by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[11]
Once activated, AKT phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular functions. Key downstream effectors include the mammalian target of rapamycin complex 1 (mTORC1), which controls protein synthesis and cell growth, and glycogen synthase kinase 3β (GSK3β), involved in cell proliferation and survival.[9][11] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro activity of representative imidazo[1,2-a]pyridine-based PI3Kα inhibitors.
Table 1: In Vitro PI3Kα Enzymatic Inhibitory Activity
| Compound | PI3Kα IC50 (nM) | Reference |
| Compound 35 | 150 | [6] |
| Compound 13k | 1.94 | [9] |
| Compound 2g | 1.8 | [12] |
| Thiazole derivative 12 | 2.8 | [12] |
| YXY-4F | 1020 | [13] |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 35 | T47D | Breast Cancer | Not specified, but potent | [6] |
| Compound 13k | HCC827 | Non-small cell lung cancer | 0.09 - 0.43 | [9] |
| Compound 12 | A375 | Melanoma | 0.14 | [12] |
| Compound 12 | HeLa | Cervical Cancer | 0.21 | [12] |
| F0608-0019 | HCT116 | Colorectal Cancer | 12.14 | [14] |
Experimental Protocols
This section provides detailed protocols for the key experiments used in the evaluation of imidazo[1,2-a]pyridine-based PI3Kα inhibitors.
Protocol 1: PI3Kα Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from methodologies described in the literature and is suitable for determining the in vitro inhibitory activity of compounds against PI3Kα.[9][15]
Materials:
-
Recombinant human PI3Kα
-
PI3Kα assay buffer (e.g., 12.5 mM Glycine-NaOH pH 8.5, 50 mM KCl, 2.5 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
diC8 PIP2 (substrate)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in the PI3Kα assay buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of a 384-well plate. Include wells for a positive control (a known PI3Kα inhibitor) and a negative control (DMSO vehicle).
-
Add the PI3Kα enzyme and the diC8 PIP2 substrate to each well. The final concentration of the enzyme should be optimized for robust signal detection (e.g., 200 ng/µL).[15]
-
Incubate the plate at room temperature for 30-80 minutes to allow for compound binding to the enzyme.[13][15]
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. Briefly, add the ADP-Glo™ reagent to deplete the remaining ATP, then add the kinase detection reagent to convert ADP to ATP and measure the luminescence.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCC827, A549, SH-SY5Y, HEL, MCF-7)[9]
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 3: Western Blot Analysis of PI3K Pathway Proteins
This protocol is used to confirm that the inhibitors are acting on the intended signaling pathway within the cells.[9]
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-GSK3β, anti-GSK3β, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation levels of the target proteins to confirm pathway inhibition.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the inhibitors on cell cycle progression.[6][9]
Materials:
-
Cancer cell line of interest
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat the cells with the test compound for a specified duration (e.g., 48 hours).[16]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.
Structure-Activity Relationship (SAR) Summary
The development of imidazo[1,2-a]pyridine-based PI3Kα inhibitors has been guided by systematic structure-activity relationship (SAR) studies.[6][7] Modifications at various positions of the imidazo[1,2-a]pyridine core have been explored to enhance potency and selectivity.
-
Position 2: Modifications at this position with various amines have been shown to influence both the potency and the physicochemical properties of the compounds.[6]
-
Position 6: This position is amenable to a variety of substitutions, which can be tailored to improve selectivity for PI3Kα over other isoforms.
-
Position 8: This position is critical for the inhibitory activity. The introduction of a pyridinesulfonamide group at this position has been identified as an optimal substituent, as it can form a hydrogen bond with Lys802 in the affinity binding pocket of PI3Kα, thereby enhancing potency.[6]
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a valuable starting point for the design of novel PI3Kα inhibitors. The data and protocols presented here provide a framework for researchers to evaluate new derivatives and advance the development of this promising class of anticancer agents. Further optimization of these compounds may lead to the discovery of clinical candidates with improved efficacy and safety profiles for the treatment of cancers with aberrant PI3Kα signaling.
References
- 1. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 10. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Insights into PI3K Inhibitor Design using X-ray Structures of PI3Kα Complexed with a Potent Lead Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Imidazo[1,2-a]pyridines Linked with Thiazole/Thiophene Motifs as NF-κ-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of a series of novel imidazo[1,2-a]pyridines linked with thiazole or thiophene motifs as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The detailed protocols and data presented herein are intended to guide researchers in the replication and further development of these promising anti-inflammatory and potential anti-cancer agents.
Introduction
The NF-κB signaling pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. Dysregulation of this pathway is implicated in a wide range of diseases, including chronic inflammatory disorders and various cancers. Consequently, the development of potent and selective NF-κB inhibitors is a significant focus of modern drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This document details the synthesis of hybrid molecules that incorporate this scaffold with thiazole or thiophene moieties through a keto spacer, and their subsequent evaluation as NF-κB inhibitors.
Data Presentation
A series of imidazo[1,2-a]pyridine derivatives linked to thiazole (Series A & B) and thiophene (Series C) were synthesized and evaluated for their ability to inhibit NF-κB activity. The inhibitory potential was assessed using an NF-κB reporter assay. Among the synthesized compounds, compound B5 emerged as the most potent inhibitor.[1]
Table 1: NF-κB Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Heterocyclic Motif | Substitution | IC50 (µM) for NF-κB Inhibition |
| B5 | Thiazole | Specific substitution pattern* | 6.5 ± 0.6 [1] |
| A-Series | Thiazole | Various | Data not publicly available |
| C-Series | Thiophene | Various | Data not publicly available |
*The specific substitution pattern for compound B5 and the comprehensive screening data for the entire series of compounds are detailed in the primary research article, which should be consulted for a complete structure-activity relationship (SAR) analysis.
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyridine-Thiazole/Thiophene Derivatives
The synthesis of the target compounds is achieved through a multi-step process, which is broadly applicable for generating a library of analogues.
Protocol 1: Synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-one
-
Reaction Setup: To a solution of 2-aminopyridine (1 equivalent) in dry ethanol, add 3-bromo-2-butanone (1.1 equivalents).
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the desired product.
Protocol 2: Synthesis of 1-(Imidazo[1,2-a]pyridin-2-yl)-2-(thiazol-2-yl/thiophen-2-yl)ethan-1-one Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve 1-(imidazo[1,2-a]pyridin-2-yl)ethan-1-one (1 equivalent) in a suitable solvent such as dichloromethane or ethanol.
-
Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0°C and stir the reaction mixture for 2-3 hours at room temperature.
-
Intermediate Formation: After the formation of the bromo intermediate (monitored by TLC), add the respective thiazole or thiophene derivative (1.2 equivalents) and a base such as potassium carbonate or triethylamine.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (40-50°C) for 8-12 hours.
-
Work-up and Purification: After completion of the reaction, quench the mixture with water and extract the product with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
NF-κB Inhibition Assay
The inhibitory activity of the synthesized compounds on the NF-κB pathway is determined using a luciferase-based reporter gene assay.
Protocol 3: NF-κB Luciferase Reporter Assay
-
Cell Culture: Seed human embryonic kidney (HEK293T) cells or a relevant cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds. Pre-incubate the cells with the compounds for 1-2 hours.
-
NF-κB Activation: Induce NF-κB activation by treating the cells with a stimulating agent, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.
-
Cell Lysis: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the vehicle-treated control. Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway, which is the primary target of the described inhibitors.
References
Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of imidazo[1,2-a]pyridine derivatives as potent anti-inflammatory agents. The information presented herein is intended to guide researchers in the evaluation and development of this class of compounds for therapeutic applications.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties.[1][2][3] Their anti-inflammatory effects are primarily attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. Notably, many derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the conversion of arachidonic acid to prostaglandins, which are crucial mediators of inflammation and pain.[4][5][6][7] Furthermore, certain imidazo[1,2-a]pyridine derivatives have been shown to modulate inflammatory signaling pathways such as the STAT3/NF-κB/iNOS/COX-2 axis, leading to a reduction in the production of pro-inflammatory cytokines and mediators like nitric oxide (NO).[8][9][10]
Data Presentation
The anti-inflammatory activity of various imidazo[1,2-a]pyridine derivatives has been quantified through in vitro and in vivo studies. The following tables summarize the inhibitory activity of selected compounds against COX-1 and COX-2 enzymes, as well as their in vivo anti-inflammatory efficacy.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| 5a | - | - | - | [4] |
| 5d | - | - | - | [4] |
| 5e | - | 0.05 | - | [5] |
| 5f | - | 0.05 | - | [5] |
| 5h | - | - | - | [4] |
| 5i | - | - | 897.19 | [5] |
| 5j | - | 0.05 | - | [5] |
| 5k | - | - | - | [4] |
| 5n | - | 0.07 | 508.6 | [4] |
| 5q | - | - | - | [4] |
| 5r | - | - | - | [4] |
| 5s | - | - | - | [4] |
| 5t | - | - | - | [4] |
| 6f | - | 0.07 | 217.1 | [6] |
| 9a | - | - | 39 | [7] |
| 9d | - | - | - | [7] |
| 10c | - | 1.06 | - | [7] |
| 10d | - | - | - | [7] |
| Celecoxib | - | - | 13.76 | [7] |
Note: "-" indicates data not available in the cited sources.
Table 2: In Vivo Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 2 | 10 | More efficient than indomethacin | [11] |
| 5 | 10 | More efficient than indomethacin | [11] |
| 5j | - | ED50 = 12.38 mg/kg (analgesic activity) | [5] |
| 9a | - | 11.16 - 32.64 | [7] |
| 10c | - | 15.04 - 42.35 (ED50 = 69.46 µmol/Kg) | [7] |
| Indomethacin | 10 | Standard | [12] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and evaluation of imidazo[1,2-a]pyridine derivatives.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is based on the use of a fluorescent Cayman kit to determine the inhibitory activity of test compounds against COX-1 and COX-2.[5]
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorescent probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (imidazo[1,2-a]pyridine derivatives)
-
Reference inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding arachidonic acid and the fluorescent probe.
-
Read the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time period.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol describes the measurement of nitrite, a stable metabolite of NO, in the supernatant of lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) using the Griess reagent.[8]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) and supplements
-
Lipopolysaccharide (LPS)
-
Test compounds (imidazo[1,2-a]pyridine derivatives)
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
In a new 96-well plate, add the collected supernatant and the Griess reagent (mix equal volumes of Part A and Part B immediately before use).
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by referring to the standard curve.
-
Determine the inhibitory effect of the test compounds on NO production.
Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol outlines the quantification of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in cell culture supernatants or biological fluids using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8]
Materials:
-
ELISA kits for TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)
-
Cell culture supernatant or other biological samples
-
Wash buffer
-
96-well microplate pre-coated with capture antibody
-
Microplate reader
Procedure:
-
Prepare standards and samples according to the ELISA kit manufacturer's instructions.
-
Add the standards and samples to the wells of the pre-coated microplate and incubate.
-
Wash the wells with wash buffer.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark until color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of TNF-α or IL-6 in the samples by plotting a standard curve.
Signaling Pathways and Visualizations
Imidazo[1,2-a]pyridine derivatives exert their anti-inflammatory effects by modulating key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Caption: Experimental workflow for evaluating anti-inflammatory agents.
Caption: Modulation of the NF-κB and STAT3 signaling pathways.
Caption: Selective inhibition of COX-2 by imidazo[1,2-a]pyridine derivatives.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Assay for Evaluating the Antiviral Activity of Substituted Imidazo[1,2-a]pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This scaffold is a key component in several approved drugs and is being extensively investigated for various therapeutic applications, including as antiviral agents.[1][3][4][5] Substituted imidazo[1,2-a]pyridines have demonstrated promising activity against a range of viruses, including herpesviruses, influenza viruses, and human immunodeficiency virus (HIV).[4][5][6][7] These compounds offer a versatile platform for structural modifications to optimize their antiviral potency and selectivity.[8]
This document provides detailed protocols and application notes for evaluating the in vitro antiviral activity of substituted imidazo[1,2-a]pyridine derivatives. The primary method described is the cytopathic effect (CPE) reduction assay, a common and reliable method for screening antiviral compounds.[9]
Experimental Protocols
1. Cell-Based Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay
This protocol details the steps for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of test compounds. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of the compounds.[6][9]
a. Materials and Reagents
-
Cells: A suitable host cell line susceptible to infection by the target virus (e.g., Vero 76 cells for many viruses).[4][9]
-
Virus: A well-characterized stock of the virus to be tested.
-
Test Compounds: Substituted imidazo[1,2-a]pyridine derivatives dissolved in a suitable solvent (e.g., DMSO).[9]
-
Control Drug: A known antiviral drug for the target virus (e.g., Acyclovir for herpesviruses).
-
Cell Culture Medium: Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), and antibiotics (e.g., gentamicin).[9] For antiviral assays, the FBS concentration is typically reduced to 2%.[9]
-
96-well microplates.
-
Neutral Red Staining Solution.
-
Spectrophotometer (plate reader).
b. Experimental Procedure
-
Cell Plating: Seed the 96-well plates with a suspension of the host cells to form a confluent or near-confluent monolayer overnight.[9]
-
Compound Preparation: Prepare serial dilutions of the test compounds and the control drug. A common concentration range is from 0.01 µM to 100 µM.[9]
-
Compound Addition: Once the cell monolayer is formed, the culture medium is removed and replaced with medium containing the various concentrations of the test compounds or control drug. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).
-
Virus Inoculation: Infect the cells with the target virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates at the optimal temperature and CO2 conditions for the specific virus and cell line until the virus control wells show more than 80% CPE.[9]
-
Quantification of Cell Viability:
-
Remove the medium from the wells.
-
Add the neutral red staining solution and incubate to allow for dye uptake by viable cells.
-
Wash the cells to remove excess dye.
-
Add a destaining solution to lyse the cells and release the incorporated dye.
-
Measure the absorbance at 540 nm using a microplate reader.[9]
-
c. Data Analysis
-
Calculate Percentage of Cell Viability and Virus Inhibition: The absorbance readings are used to calculate the percentage of cell viability for cytotoxicity and the percentage of virus inhibition for antiviral activity at each compound concentration.
-
Determine EC50 and CC50: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are determined by regression analysis of the dose-response curves.[9]
-
Calculate Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50).[6][9] A higher SI value indicates a more favorable therapeutic window.
Data Presentation
The quantitative data for the antiviral activity of substituted imidazo[1,2-a]pyridines should be summarized in a clear and structured table for easy comparison.
| Compound ID | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| A4 | Influenza A (PR8-PB2-Gluc) | 2.75 | 27.36 | 9.95 | [6] |
| A3 | Influenza A (PR8-PB2-Gluc) | 4.57 | 37.89 | 8.3 | [6] |
| A5 | Influenza A (PR8-PB2-Gluc) | 2.35 | 29.87 | 12.71 | [6] |
| Compound 4 | Human Cytomegalovirus | - | >150 | >150 | [4] |
| Compound 15 | Human Cytomegalovirus | - | >150 | >150 | [4] |
| Compound 21 | Human Cytomegalovirus | - | >150 | >150 | [4] |
Note: The table above is populated with example data from the search results. A comprehensive study would include a larger set of compounds and potentially multiple viral strains.
Mandatory Visualization
Diagram 1: Experimental Workflow for CPE Reduction Assay
Caption: Workflow of the Cytopathic Effect (CPE) Reduction Assay.
Diagram 2: Potential Viral Life Cycle Targets for Antiviral Drugs
Caption: Common Stages of the Viral Life Cycle Targeted by Antiviral Drugs.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of an imidazo[1,2-a]pyrrolo[2,3-c]pyridine series against the bovine viral diarrhea virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 10. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous "On-Off-On" Detection of Fe³⁺ and F⁻ using an Imidazo[1,2-a]pyridine Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of an imidazo[1,2-a]pyridine-based fluorescent probe, herein referred to as LK, for the sequential "on-off-on" detection of ferric (Fe³⁺) and fluoride (F⁻) ions. This system offers high sensitivity and selectivity, making it a valuable tool for analytical applications in various scientific and industrial fields.
Introduction
The imidazo[1,2-a]pyridine scaffold is a versatile heterocyclic structure known for its unique photophysical properties, making it an excellent candidate for the development of fluorescent chemosensors. The probe LK, synthesized from 2-benzoylpyridine and o-vanillin, demonstrates a distinct three-stage fluorescence response. Initially, the probe exhibits strong fluorescence ("on" state). Upon the introduction of Fe³⁺ ions, the fluorescence is quenched ("off" state) due to the formation of a complex with the probe. Subsequently, in the presence of F⁻ ions, the fluorescence is restored ("on" again) because the fluoride ions selectively displace the Fe³⁺ from the complex. This "on-off-on" mechanism allows for the sequential detection of both ions using a single probe.[1][2]
Signaling Pathway and Experimental Workflow
The detection mechanism is based on the modulation of the probe's fluorescence through chelation and displacement.
Caption: "On-Off-On" fluorescence signaling pathway of the imidazo[1,2-a]pyridine probe.
The experimental workflow follows a logical sequence from probe synthesis to ion detection.
Caption: Experimental workflow for the sequential detection of Fe³⁺ and F⁻.
Quantitative Data Summary
The performance of the imidazo[1,2-a]pyridine probe LK is summarized in the table below.
| Parameter | Value | Reference |
| Analyte | Fe³⁺ | [1][2] |
| Detection Limit | 6.9 x 10⁻⁸ M | [1][2] |
| Binding Constant (Kₐ) | 1.3 x 10⁴ M⁻¹ | [1][2] |
| Stoichiometry (Probe:Ion) | 2:1 | [1][2] |
| Solvent System | DMSO/H₂O (1:1, v/v) | [1][2] |
| Buffer | 1.0 mM HEPES, pH 7.0 | [1][2] |
| Response Mechanism | Fluorescence Quenching ("On-Off") | [1] |
| Analyte | F⁻ | [1][2] |
| Detection Limit | 3.0 x 10⁻⁷ M | [1][2] |
| Binding Constant (Kₐ) | Not Reported | |
| Stoichiometry (Probe:Ion) | Not Applicable (Displacement) | |
| Solvent System | DMSO/H₂O (1:1, v/v) | [1][2] |
| Buffer | 1.0 mM HEPES, pH 7.0 | [1][2] |
| Response Mechanism | Fluorescence Recovery ("Off-On") | [1] |
Experimental Protocols
Synthesis of Imidazo[1,2-a]pyridine Probe (LK)
This protocol is a general procedure for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines and is adapted for the synthesis of the LK probe from 2-benzoylpyridine and o-vanillin.
Materials:
-
2-benzoylpyridine
-
o-vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Ammonium acetate
-
Acetic acid (glacial)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-benzoylpyridine (1 equivalent) and o-vanillin (1 equivalent) in glacial acetic acid.
-
Add ammonium acetate (10 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure imidazo[1,2-a]pyridine probe (LK).
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Preparation of Stock Solutions
Materials:
-
Imidazo[1,2-a]pyridine probe (LK)
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Deionized water
-
Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃)
-
Sodium fluoride (NaF) or Tetrabutylammonium fluoride (TBAF)
-
HEPES buffer
Procedure:
-
Probe Stock Solution (1 mM): Dissolve the appropriate amount of the synthesized LK probe in DMSO to prepare a 1 mM stock solution.
-
Fe³⁺ Stock Solution (10 mM): Prepare a 10 mM stock solution of Fe³⁺ by dissolving the corresponding ferric salt in deionized water.
-
F⁻ Stock Solution (10 mM): Prepare a 10 mM stock solution of F⁻ by dissolving the corresponding fluoride salt in deionized water.
-
Working Buffer: Prepare a 1.0 mM HEPES buffer solution in a 1:1 (v/v) DMSO/H₂O mixture and adjust the pH to 7.0.
Protocol for "On-Off-On" Fluorescence Detection
Instrumentation:
-
A fluorescence spectrophotometer equipped with a quartz cuvette.
Procedure:
Part 1: "On-Off" Detection of Fe³⁺
-
Dilute the probe stock solution with the working buffer to a final concentration of 20 µM in a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the probe solution (the "on" state). The excitation and emission wavelengths should be determined based on the spectral properties of the synthesized probe.
-
Incrementally add small aliquots of the Fe³⁺ stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum after each addition. A gradual decrease in fluorescence intensity should be observed (fluorescence quenching, the "off" state).
Part 2: "Off-On" Detection of F⁻
-
To the cuvette containing the probe-Fe³⁺ complex (in the "off" state), incrementally add small aliquots of the F⁻ stock solution.
-
After each addition, gently mix the solution and allow for equilibration.
-
Record the fluorescence emission spectrum after each addition. A gradual recovery of the fluorescence intensity should be observed (the "on" state).
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ and F⁻ to determine the detection limits.
-
The binding constant (Kₐ) for Fe³⁺ can be calculated using the Benesi-Hildebrand equation from the fluorescence titration data.
-
The stoichiometry of the probe-Fe³⁺ complex can be determined using a Job's plot.
Concluding Remarks
The imidazo[1,2-a]pyridine-based probe LK provides a reliable and highly sensitive method for the sequential detection of Fe³⁺ and F⁻ ions. The straightforward "on-off-on" fluorescence response, coupled with the detailed protocols provided, makes this a practical tool for researchers in various fields, including environmental monitoring, biological imaging, and pharmaceutical analysis. The high selectivity of the probe minimizes interference from other common ions, ensuring accurate and reproducible results.
References
Application Notes and Protocols: Imidazo[1,2-a]pyridine-thiophene Derivatives as FLT3 and FLT3 Mutant Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells and are associated with a poor prognosis.
The clinical significance of FLT3 mutations has driven the development of targeted inhibitors. However, the efficacy of many FLT3 inhibitors is often hampered by the development of secondary resistance mutations, particularly at the D835 residue in the activation loop and the F691 gatekeeper residue. This has spurred the search for novel inhibitors capable of potently inhibiting both wild-type and mutant forms of FLT3.
This document provides detailed information on a series of imidazo[1,2-a]pyridine-thiophene derivatives that have been identified as potent, type-I inhibitors of FLT3 and its clinically relevant mutants. These compounds represent a promising scaffold for the development of next-generation FLT3 inhibitors to overcome acquired resistance in AML.
Data Presentation
The following tables summarize the in vitro and cellular activities of key imidazo[1,2-a]pyridine-thiophene derivatives against FLT3 and its mutants.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of Imidazo[1,2-a]pyridine-thiophene Derivatives against FLT3 and Mutants
| Compound | FLT3-WT | FLT3-ITD | FLT3-D835Y | FLT3-F691L | NEK2 (% Inhibition @ 20 µM) |
| 5e | 1.8 | 1.2 | 2.5 | 3.8 | <50% |
| 5g | 15.6 | 10.5 | 22.1 | 30.4 | <50% |
| 5o | 7.5 | 5.2 | 8.1 | 7.9 | <50% |
| Gilteritinib | 0.29 | 0.7 | 0.4 | 29.8 | N/A |
Data synthesized from publicly available research.
Table 2: Cellular Anti-proliferative Activity (IC50, nM) of Imidazo[1,2-a]pyridine-thiophene Derivatives in AML Cell Lines
| Compound | MOLM-14 (FLT3-ITD) | MOLM-14-D835Y | MOLM-14-F691L | K562 (FLT3-negative) |
| 5e | 18.5 | 150.2 | >1000 | >1000 |
| 5o | 150.6 | 165.8 | 170.1 | >1000 |
| Gilteritinib | 1.2 | 2.5 | 180.5 | >1000 |
Data synthesized from publicly available research.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FLT3 signaling pathway, the general workflow for evaluating the inhibitors, and the structure-activity relationship logic.
Caption: FLT3 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Inhibitor Development.
Caption: Simplified Structure-Activity Relationship (SAR) Logic.
Experimental Protocols
In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 value of test compounds against purified FLT3 kinase and its mutant variants. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP production, which is directly proportional to kinase activity.
Materials:
-
Recombinant human FLT3 (wild-type, ITD, D835Y, F691L) (e.g., from Millipore, Promega)
-
Poly-Glu-Tyr (4:1) or other suitable substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution (prepared in kinase buffer)
-
Test compounds (serially diluted in DMSO)
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare a 3-fold serial dilution of the test compounds in DMSO. Transfer 1 µL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known FLT3 inhibitor (e.g., staurosporine) as a positive control.
-
Kinase Reaction Setup:
-
Prepare a 2X kinase/substrate solution by diluting the FLT3 enzyme and substrate in kinase buffer. The final concentration of kinase and substrate should be optimized based on enzyme activity (e.g., 5-10 ng/well).
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for ATP (e.g., 10-50 µM).
-
-
Kinase Reaction:
-
Add 2 µL of the 2X kinase/substrate solution to each well containing the test compound.
-
To initiate the reaction, add 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the DMSO (0% inhibition) and positive inhibitor (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cellular Anti-proliferative Assay (MTT Assay)
This protocol is for assessing the effect of test compounds on the proliferation of AML cell lines, such as MOLM-14 (FLT3-ITD) or MV4-11 (FLT3-ITD).
Materials:
-
AML cell lines (e.g., MOLM-14, MV4-11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl, or DMSO)
-
Clear, 96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds. Prepare a range of concentrations to span the expected IC50 value. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to determine if the anti-proliferative effects of the compounds are due to the induction of apoptosis.
Materials:
-
AML cell line (e.g., MOLM-14)
-
RPMI-1640 medium with 10% FBS
-
Test compound at a relevant concentration (e.g., 1x or 2x IC50)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate at a density of 0.5 x 106 cells/mL and treat with the test compound (e.g., at its IC50 concentration) or DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
Cell Harvesting and Washing:
-
Harvest the cells (both adherent and floating) and transfer them to a flow cytometry tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples immediately using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo) to analyze the data.
-
Create a quadrant plot of FITC (Annexin V) versus PI.
-
The quadrants represent:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Conclusion
The imidazo[1,2-a]pyridine-thiophene scaffold provides a promising foundation for the development of potent and selective FLT3 inhibitors. Notably, compounds from this series, such as 5o, have demonstrated the ability to inhibit clinically relevant resistance mutations (D835Y and F691L) with near-equal potency to the primary ITD mutation. This balanced activity profile is a significant advantage over many existing FLT3 inhibitors. The detailed protocols provided herein offer a framework for the continued evaluation and optimization of these and other novel FLT3 inhibitors, with the ultimate goal of developing more effective therapies for AML patients with FLT3-driven disease.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly when utilizing Suzuki-Miyaura cross-coupling reactions.
Q1: I am experiencing low to no yield in the Suzuki-Miyaura coupling of 2-chloroimidazo[1,2-a]pyridine with thiophene-3-boronic acid. What are the potential causes and solutions?
A1: Low yields in this Suzuki-Miyaura coupling can stem from several factors. Here's a systematic troubleshooting guide:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. While various catalysts can be effective, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used for similar couplings. The nature of the substituent on the imidazo[1,2-a]pyridine ring can significantly influence reactivity. For electron-rich substrates, ligands like Buchwald's SPhos or XPhos may improve catalytic activity.
-
Base Selection: The base plays a crucial role in the transmetalation step. Stronger inorganic bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, especially for less reactive aryl chlorides. The use of strong bases in a solvent like DME has been shown to optimize yields and shorten reaction times in similar systems.[1][2]
-
Solvent System: The solvent system must be appropriate for all components of the reaction. A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used. The water content can be critical; for anhydrous couplings with K₃PO₄, the addition of a small amount of water (around 5 equivalents relative to the substrate) can be beneficial.
-
Reaction Temperature: Ensure the reaction is heated sufficiently. Temperatures around 80-100 °C are common for Suzuki couplings. If the reaction is sluggish, a moderate increase in temperature might be necessary.
-
Quality of Reagents: The purity and stability of the boronic acid are paramount. Thiophene-3-boronic acid can be prone to decomposition (protodeboronation). It is advisable to use fresh or properly stored boronic acid. You can check the purity by NMR before use.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that the solvents are properly degassed.
Q2: I am observing significant amounts of homocoupling of my thiophene-3-boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of 3,3'-bithiophene. Here are some strategies to mitigate this issue:
-
Control of Palladium(II) Species: Homocoupling is often initiated by Pd(II) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure its efficient reduction to Pd(0). The presence of oxygen can also lead to the formation of Pd(II) from Pd(0), so maintaining a strictly inert atmosphere is crucial.
-
Stoichiometry of Boronic Acid: While an excess of the boronic acid is often used to drive the reaction to completion, a very large excess can increase the rate of homocoupling. Try reducing the equivalents of boronic acid to 1.1-1.5 equivalents.
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling. If you are using a very high temperature, try to lower it to the minimum required for the desired cross-coupling to proceed at a reasonable rate.
-
Slow Addition of Boronic Acid: In some cases, slow addition of the boronic acid solution to the reaction mixture can help to keep its concentration low at any given time, thereby disfavoring the homocoupling reaction.
Q3: What are common side products in the synthesis of 2-aryl-imidazo[1,2-a]pyridines via Suzuki coupling, and how can I identify them?
A3: Besides the homocoupling product of the boronic acid, other potential side products include:
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of thiophene. This is often observed when the reaction conditions are too harsh or if there is residual acid.
-
Dehalogenated Starting Material: The 2-chloroimidazo[1,2-a]pyridine can be reduced to imidazo[1,2-a]pyridine.
-
Hydrolysis of Boronic Acid: The boronic acid can hydrolyze back to boric acid, which can affect the reaction equilibrium.[3]
These side products can be identified using techniques like TLC, GC-MS, and NMR spectroscopy by comparing the spectra with those of authentic samples or through spectral analysis.
Q4: What are the best practices for the purification of this compound?
A4: Purification of the final product is typically achieved through column chromatography on silica gel.
-
Solvent System for Chromatography: A gradient elution system is often effective. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate or dichloromethane. The exact ratio will depend on the polarity of your product and any impurities.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be performed to obtain highly pure material.
-
Characterization: After purification, confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloroimidazo[1,2-a]pyridine (1.0 mmol), thiophene-3-boronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Addition of Base and Solvent: Add a base (e.g., K₃PO₄, 2.0 mmol) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/H₂O (4:1, 5 mL), to the flask via syringe.
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12-24 hours) and monitor the progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of various halo-imidazo[1,2-a]pyridines with different boronic acids, providing a comparative basis for optimizing the synthesis of this compound.
| Entry | Imidazo[1,2-a]pyridine Precursor | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodo-2-phenylimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME | 80 | 2 | 85 | [1] |
| 2 | 3-(5-Bromothiophen-2-yl)-... | (4-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80 | [4] |
| 3 | 3-(5-Bromothiophen-2-yl)-... | Pyridin-4-ylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 91 | [4] |
| 4 | 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 75 | [5] |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 3. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of imidazo[1,2-a]pyridines. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing imidazo[1,2-a]pyridines?
A1: The most prevalent methods for constructing imidazo[1,2-a]pyridines typically involve the condensation of 2-aminopyridines with various substrates.[1][2] Commonly used reaction partners include α-halogenocarbonyl compounds, aldehydes, and ketones.[1][2]
Q2: Are there metal-free methods available for the synthesis of imidazo[1,2-a]pyridines?
A2: Yes, several metal-free synthetic protocols have been developed.[1][2] These often utilize catalysts like iodine or are performed under catalyst-free conditions, sometimes employing eco-friendly techniques.[1][2] For instance, a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene has been reported to produce 3-arylimidazo[1,2-a]pyridines in high yields.[3]
Q3: What are the advantages of using multicomponent reactions (MCRs) for this synthesis?
A3: Multicomponent reactions are highly valued for their efficiency in creating structural diversity.[4] They allow for the synthesis of complex imidazo[1,2-a]pyridine scaffolds in a single step from simple starting materials, which is advantageous for building libraries of compounds for drug discovery.[5]
Q4: Can I run this synthesis under environmentally friendly conditions?
A4: Absolutely. There is a growing emphasis on developing green synthetic strategies for imidazo[1,2-a]pyridines.[1][2] This includes using water as a solvent, employing metal-free catalysts, and utilizing energy-efficient methods like ultrasound or microwave irradiation.[3][6][7] For example, an ultrasound-assisted C-H functionalization of ketones can be performed in water without a metal catalyst.[3]
Troubleshooting Guide
Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with starting materials. Here are some troubleshooting steps:
-
Optimize the Catalyst: The choice of catalyst is critical. For copper-catalyzed reactions, for instance, CuBr has been identified as a highly effective catalyst in certain syntheses, leading to yields of up to 90%.[8] If you are using a different copper salt, consider switching to CuBr. For some multicomponent reactions, molecular iodine has proven to be an efficient and environmentally benign catalyst.[4][9]
-
Adjust the Solvent and Temperature: The solvent can significantly influence the reaction outcome. For the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, DMF was found to be the optimal solvent at 80°C.[8] Experiment with different solvents and temperatures to find the ideal conditions for your specific substrates.
-
Consider the Electronic Properties of Your Substrates: The electronic nature of the substituents on your starting materials can impact the reaction efficiency. In some copper-catalyzed systems, electron-rich substrates tend to provide better yields than electron-deficient ones.[8] If you are working with electron-deficient 2-aminopyridines, a specific method using a dimethylketal tosylate and a catalytic amount of Sc(OTf)3 might be more suitable.[10]
-
Check Starting Material Quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
Side Product Formation
Q: I am observing significant side product formation in my reaction. How can I increase the selectivity for the desired imidazo[1,2-a]pyridine?
A: Side product formation often arises from competing reaction pathways. Here are some strategies to enhance selectivity:
-
Modify Reaction Conditions: Altering the reaction temperature or time can favor the desired reaction pathway. For instance, some reactions are performed at room temperature to minimize side reactions that might occur at higher temperatures.[2]
-
Change the Catalyst System: The catalyst can play a crucial role in directing the reaction's regioselectivity. For example, in the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines, an iron catalyst provided complete regioselectivity under mild, aerobic conditions.[3]
-
Protect Functional Groups: If your starting materials contain sensitive functional groups, consider protecting them to prevent unwanted side reactions.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Sonochemical Synthesis of a 3-Hydroxy-5,5-dimethyl-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohex-2-enone Derivative [4]
| Entry | Source of Iodine | Solvent | Time (h) | Yield (%) |
| 1 | - | - | 2 | NR |
| 2 | - | H₂O | 2 | NR |
| 3 | NaI | H₂O | 1 | 28 |
| 4 | KI | H₂O | 1 | 33 |
| 5 | CuI | H₂O | 1 | 55 |
| 6 | ZnI₂ | H₂O | 1 | 47 |
| 7 | I₂ (15 mol%) | - | 1.5 | 62 |
| 8 | I₂ (15 mol%) | H₂O | 1 | 79 |
| 9 | I₂ (20 mol%) | H₂O | 1 | 92 |
| 10 | I₂ (20 mol%) | H₂O | 1.5 | 92 |
NR: No Reaction. Reaction conditions: 2-aminopyridine (1 mmol), acetophenone (1 mmol), and dimedone (1 mmol) under ultrasonic conditions.
Table 2: Optimization of Palladium Catalyst for the Synthesis of a Fused Imidazo[1,2-a]pyrimidine [11]
| Entry | Catalyst | Yield (%) |
| 1 | CuCl₂ | <10 |
| 2 | FeCl₂ | 35 |
| 3 | FeCl₃ | 40 |
| 4 | PdCl₂ | 80 |
| 5 | ZnCl₂ | 25 |
| 6 | SnCl₄ | 30 |
| 7 | Pd(OAc)₂ | 70 |
| 8 | Pd(OH)₂ | 55 |
| 9 | Pd(TFA)₂ | 65 |
Reaction conditions: 1H-benzo[d]imidazol-2-amine (1a) and 2-phenylacetaldehyde (2a) in the presence of the catalyst and K₂CO₃ in toluene at 80 °C for 4 h.
Experimental Protocols
General Procedure for the Copper-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins[8]
-
Reaction Setup: To a screw-capped tube, add the aminopyridine (0.5 mmol), nitroolefin (0.6 mmol), CuBr (10 mol %), and DMF (2 mL).
-
Reaction Execution: Stir the reaction mixture at 80°C under an air atmosphere for the time specified for the particular substrates (typically monitored by TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry them over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent to afford the desired imidazo[1,2-a]pyridine.
Visualizations
Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Aryl-3-Amino-Imidazo[1,2-a]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-aryl-3-amino-imidazo[1,2-a]pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2-aryl-3-amino-imidazo[1,2-a]pyridine derivatives.
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Product is not eluting from the column | The chosen eluent system is not polar enough to move the compound. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A small amount of methanol (0.5-1%) can be added to the eluent for very polar compounds. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) in the eluent. | |
| Product is co-eluting with impurities | The polarity of the eluent system is too high, causing multiple compounds to move together. | Decrease the polarity of the eluent system to achieve better separation between the spots on a TLC plate before running the column. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Streaking or tailing of the product band | The compound is interacting strongly with the acidic sites on the silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia in methanol, to the eluent to neutralize the acidic sites.[1] |
| The compound is not very soluble in the eluent. | Choose an eluent system in which the compound is reasonably soluble. | |
| The column is overloaded with the crude sample. | Use an appropriate amount of silica gel for the amount of sample being purified (typically a 50:1 to 100:1 ratio of silica to crude product by weight). |
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution |
| No crystals form upon cooling | The solution is not supersaturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution has become supersaturated, but crystallization has not been initiated. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[2] | |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the solvent. | Add a co-solvent in which the compound is less soluble to lower the overall boiling point of the solvent system. Alternatively, try a different solvent with a lower boiling point.[3] |
| The compound contains impurities that are depressing its melting point. | Attempt to purify the compound further by column chromatography before recrystallization. | |
| Low recovery of the purified product | Too much solvent was used, and a significant amount of the product remains in the mother liquor. | Minimize the amount of hot solvent used to dissolve the compound. After filtration, cool the mother liquor in an ice bath to maximize crystal precipitation.[2][4] |
| Premature crystallization occurred during hot filtration. | Use a heated funnel or preheat the filtration apparatus to prevent cooling and crystallization during this step. | |
| Colored impurities remain in the crystals | The impurities have similar solubility characteristics to the product. | Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then perform a hot filtration to remove the charcoal before allowing the solution to cool. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 2-aryl-3-amino-imidazo[1,2-a]pyridine derivatives?
A1: The most frequently used purification methods for this class of compounds are silica gel column chromatography and recrystallization.[2][3][4][5][6] The choice between these techniques often depends on the nature of the impurities and the scale of the reaction.
Q2: My 2-aryl-3-amino-imidazo[1,2-a]pyridine derivative appears to be degrading on the silica gel column. What can I do?
A2: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can interact with the acidic silanol groups on the surface of silica gel, which can sometimes lead to degradation. To mitigate this, you can:
-
Use a basic modifier: Add a small amount of a base like triethylamine (0.1-1%) or a few drops of ammonia solution to your eluent. This will neutralize the acidic sites on the silica.[1]
-
Switch to a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Deactivate the silica gel: Prepare a slurry of silica gel in your eluent containing a small percentage of triethylamine, and then pack the column with this slurry.
Q3: I am having trouble finding a good solvent system for the column chromatography of my compound. What is a good starting point?
A3: A good starting point for developing a solvent system for 2-aryl-3-amino-imidazo[1,2-a]pyridine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You can screen different ratios of these solvents using Thin Layer Chromatography (TLC) to find a system that gives your product an Rf value between 0.2 and 0.4 for optimal separation. Dichloromethane/methanol mixtures are also commonly used for more polar derivatives.
Q4: How can I effectively remove starting materials, such as the 2-aminopyridine, from my final product?
A4: Unreacted 2-aminopyridine is a common impurity. Due to its basic nature, it can often be removed by an acidic wash during the workup. For example, you can dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The protonated 2-aminopyridine will move into the aqueous layer. Be sure to check the stability of your product to acidic conditions first. If the product is also basic, this method may not be suitable, and column chromatography will be necessary.
Q5: What are suitable recrystallization solvents for 2-aryl-3-amino-imidazo[1,2-a]pyridine derivatives?
A5: The choice of recrystallization solvent is highly dependent on the specific substituents on the aryl and imidazopyridine rings. Common solvents that can be tested include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, or mixtures of these with water or hexanes. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3][4]
Experimental Protocols
General Protocol for Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. The ideal system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[7]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.
-
Collect fractions and monitor them by TLC to identify which fractions contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the compound at its boiling point.
-
Decolorization (if necessary): If the solution is colored due to impurities, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of 2-aryl-3-amino-imidazo[1,2-a]pyridine derivatives.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. silicycle.com [silicycle.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [wiredchemist.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Overcoming Challenges in the C-H Functionalization of Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the C-H functionalization of imidazo[1,2-a]pyridines.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My C-H functionalization of an imidazo[1,2-a]pyridine is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in C-H functionalization of imidazo[1,2-a]pyridines can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here are some common causes and troubleshooting steps:
-
Catalyst Inactivity or Decomposition:
-
Palladium Catalysts: Palladium catalysts can be sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that anhydrous solvents are used. Catalyst deactivation can also occur through the formation of inactive palladium black.[1][2] If palladium black is observed, consider using a different ligand or catalyst system that is more robust.
-
Photocatalysts: In visible-light-mediated reactions, the photocatalyst can degrade over time. Ensure that the reaction is shielded from ambient light before initiation and that the light source is of the appropriate wavelength and intensity.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Some C-H functionalization reactions are highly sensitive to temperature. If the yield is low, a systematic optimization of the reaction temperature should be performed. For some reactions, increasing the temperature can improve yields, but for others, it may lead to decomposition.[3]
-
Solvent: The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates. A solvent screen is recommended to identify the optimal medium for your specific reaction. Common solvents for these reactions include DMF, DMSO, toluene, and dioxane.
-
Base: The strength and type of base used can be critical. For reactions involving deprotonation, a stronger base like potassium tert-butoxide may be necessary. For other reactions, a weaker base like potassium carbonate may be sufficient.[3]
-
-
Substrate Reactivity:
-
Electronic Effects: The electronic properties of the substituents on the imidazo[1,2-a]pyridine ring can influence its reactivity. Electron-donating groups generally enhance the reactivity of the heterocycle, while electron-withdrawing groups can decrease it. If your substrate is electron-deficient, you may need to use more forcing reaction conditions (e.g., higher temperature, longer reaction time, or a more active catalyst).
-
Steric Hindrance: Sterically hindered substrates may react more slowly or not at all. If steric hindrance is a suspected issue, consider using a less bulky coupling partner or a catalyst with a smaller ligand.
-
-
Presence of Inhibitors:
-
Certain functional groups on the substrate or impurities in the reagents can act as inhibitors for the catalyst. For example, coordinating groups can bind to the metal center and prevent it from participating in the catalytic cycle.[4] Purifying all reagents and ensuring the substrate is free of potential inhibitors is crucial.
-
Issue 2: Poor Regioselectivity
Question: My C-H functionalization is not proceeding with the desired regioselectivity. How can I control the position of functionalization on the imidazo[1,2-a]pyridine ring?
Answer: Controlling regioselectivity is a common challenge, as the C3 position is electronically favored for many C-H functionalization reactions.[5] Here are strategies to achieve functionalization at different positions:
-
C3-Functionalization (the most common):
-
This is often the default position for electrophilic and radical functionalization due to the electronic nature of the ring system.[5] To favor C3 functionalization, standard reaction conditions without specific directing groups are typically employed.
-
-
C5-Functionalization:
-
Directing Groups: The use of a directing group on the imidazo[1,2-a]pyridine backbone is a powerful strategy to achieve C5-selectivity. For example, a picolinamide directing group at the C2 position can direct palladium catalysts to the C5 position.
-
Visible-Light Catalysis: Some visible-light-induced reactions have shown promise for C5-alkylation.[6]
-
-
C8-Functionalization:
-
Similar to C5-functionalization, directing groups can be employed to achieve C8-selectivity. Cobalt-catalyzed dual C5/C8-H bond functionalization has been reported using Grignard reagents and disulfides.[7]
-
-
Ortho-Functionalization of a 2-Aryl Substituent:
-
The nitrogen atom (N-1) of the imidazole ring can act as a directing group to facilitate the ortho-C-H functionalization of a 2-aryl substituent.[8]
-
Workflow for Troubleshooting Regioselectivity:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Catalyzed Dual C5/C8-H Bond Functionalization of Imidazo[1,2 -a]pyrazines with Disulfides and Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Molecular Docking Protocols for Imidazo[1,2-a]pyridine-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their molecular docking protocols for imidazo[1,2-a]pyridine-based inhibitors.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the molecular docking workflow for imidazo[1,2-a]pyridine compounds.
Ligand Preparation
Question: My imidazo[1,2-a]pyridine ligand fails to be properly parameterized by the docking software. What could be the issue?
Answer:
-
Incorrect Protonation State: The imidazo[1,2-a]pyridine core has a nitrogen atom that can be protonated. The protonation state is pH-dependent and can significantly influence the ligand's charge and hydrogen bonding potential. Ensure you have assigned the correct protonation state based on the physiological pH (typically ~7.4) of the target protein's environment. Tools like Open Babel or Schrödinger's LigPrep can help predict pKa values and assign appropriate protonation states.
-
Tautomeric Forms: Imidazo[1,2-a]pyridines can exist in different tautomeric forms. It is crucial to generate and dock all relevant low-energy tautomers, as the bioactive conformation might not be the most stable one in isolation.
-
3D Structure Generation: Ensure that the initial 3D structure of your ligand is of high quality. A simple 2D-to-3D conversion might not be sufficient. It is recommended to perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method.
Question: I am getting inconsistent docking results with a flexible imidazo[1,2-a]pyridine derivative. How can I improve the reliability?
Answer:
-
Torsional Angle Penalties: Highly flexible side chains on the imidazo[1,2-a]pyridine scaffold can lead to a large conformational space, making it challenging for the docking algorithm to find the correct binding pose. Ensure that the docking software correctly identifies all rotatable bonds and applies appropriate torsional penalties.
-
Conformational Search Algorithm: For highly flexible ligands, a more exhaustive conformational search algorithm may be necessary. Consider increasing the number of genetic algorithm runs or using a more rigorous sampling method if your software allows.
-
Pre-generating Conformers: An alternative approach is to generate a set of low-energy conformers of the ligand before docking and then dock each conformer rigidly. This can sometimes yield better results than flexible docking of a single starting conformation.
Protein and Grid Preparation
Question: My docking poses for an imidazo[1,2-a]pyridine kinase inhibitor do not show the expected interactions with the hinge region. What should I check?
Answer:
-
Protein Preparation: Ensure that the protein structure is properly prepared. This includes adding hydrogens, assigning correct protonation states to titratable residues (especially important for catalytic residues like Asp and Glu in the active site), and optimizing the hydrogen-bonding network. Missing atoms or incorrect side-chain conformations in the crystal structure should be modeled and refined.
-
Grid Box Definition: The grid box must encompass the entire binding site, including the hinge region and any adjacent hydrophobic pockets where parts of the imidazo[1,2-a]pyridine might bind. If the grid box is too small, it may sterically prevent the ligand from adopting the correct pose. If it is too large, the search space may be too vast for the algorithm to sample effectively. As a starting point, define the grid box around the co-crystallized ligand if available.
-
Receptor Flexibility: The binding of some imidazo[1,2-a]pyridine inhibitors can induce conformational changes in the protein (induced fit). If rigid docking fails to reproduce known binding modes, consider using docking protocols that allow for receptor flexibility, such as induced-fit docking (IFD) or docking to an ensemble of protein conformations.
Docking and Scoring
Question: The docking scores for my series of imidazo[1,2-a]pyridine analogues do not correlate well with their experimental binding affinities (e.g., IC50 values). What could be the reason?
Answer:
-
Scoring Function Limitations: Scoring functions are approximations of the true binding free energy and may not accurately capture all the nuances of the protein-ligand interactions for the imidazo[1,2-a]pyridine scaffold. Some scoring functions may perform better than others for specific target classes like kinases. It is advisable to test multiple scoring functions if possible.
-
Solvation Effects: The desolvation penalty upon binding can be a significant contributor to the overall binding affinity. Ensure that your docking protocol and scoring function adequately account for solvation effects, as the imidazo[1,2-a]pyridine core and its substituents may have varying degrees of solvent exposure in the binding pocket.
-
Post-docking Refinement: The initial docking poses and scores can often be improved by post-processing steps such as energy minimization of the docked complex using a more accurate force field or rescoring with more computationally expensive methods like MM/PBSA or MM/GBSA.
Question: My docking results show multiple clusters of binding poses with similar scores. How do I identify the most likely bioactive pose?
Answer:
-
Interaction Analysis: Analyze the interactions of the top-scoring poses with the key residues in the binding site. For kinase inhibitors, look for the canonical hydrogen bonds with the hinge region. The presence of these conserved interactions can help prioritize poses.
-
Structure-Activity Relationship (SAR) Data: If you have experimental data for a series of analogues, check if the top-ranked poses can explain the observed SAR. For example, if a bulky substituent leads to a loss of activity, the correct binding pose should show a steric clash for that analogue.
-
Visual Inspection and Chemical Intuition: Visually inspect the top-ranked poses for chemically reasonable interactions. Look for favorable hydrophobic contacts, hydrogen bonds, and electrostatic interactions. Unfavorable interactions, such as buried polar groups that are not forming hydrogen bonds, can be a red flag.
Quantitative Data Summary
The following tables summarize representative quantitative data for imidazo[1,2-a]pyridine-based inhibitors from various studies.
Table 1: In Vitro Biological Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| HB9 | - | - | A549 (Lung Cancer) | 50.56 | [1] |
| HB10 | - | - | HepG2 (Liver Carcinoma) | 51.52 | [1] |
| Compound C | Oxidoreductase | - | MCF7 (Breast Cancer) | - | [2] |
| Compound 4c | CLK1 | 0.7 | - | - | [3] |
| Compound 4c | DYRK1A | 2.6 | - | - | [3] |
| Thiazole-substituted imidazo[1,2-a]pyridine | PI3KCA | 0.0028 | A375 (Melanoma) | 0.14 | [4] |
| Thiazole-substituted imidazo[1,2-a]pyridine | PI3KCA | 0.0028 | HeLa (Cervical Cancer) | 0.21 | [4] |
| 1,2,4-oxadiazole substituted imidazo[1,2-a]pyridine | PI3Kα | 0.002 | Various Breast Cancer Lines | >10 | [4] |
| 15a | PI3K/mTOR | - | HCT116 & HT-29 | - | [5] |
Table 2: Molecular Docking Performance of Imidazo[1,2-a]pyridine Hybrids against Human LTA4H (PDB: 3U9W)
| Compound ID | Docking Score (S score, Kcal/mol) | RMSD (Å) | Reference |
| Original Ligand | -6.908 | - | [1] |
| HB1 | - | 1.049 | [1] |
| HB7 | -11.237 | - | [1] |
Experimental Protocols
General Molecular Docking Protocol for Imidazo[1,2-a]pyridine Inhibitors using AutoDock
This protocol provides a general workflow. Specific parameters may need to be adjusted based on the target protein and the specific imidazo[1,2-a]pyridine derivatives being studied.
-
Protein Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding of your inhibitors.
-
Add polar hydrogens to the protein.
-
Assign Kollman charges.
-
Save the prepared protein in PDBQT format using AutoDockTools.
-
-
Ligand Preparation:
-
Generate a 3D structure of the imidazo[1,2-a]pyridine inhibitor.
-
Assign the correct protonation state for the imidazo[1,2-a]pyridine core (typically protonated at physiological pH).
-
Define the rotatable bonds. AutoDockTools can automatically detect these, but it is good practice to verify them.
-
Merge non-polar hydrogens and assign Gasteiger charges.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Generation:
-
Define the grid box to encompass the binding site of the target protein. If a co-crystallized ligand is available, center the grid on it.
-
Ensure the grid dimensions are large enough to allow for the free rotation of the ligand.
-
Run AutoGrid to generate the grid parameter file and map files.
-
-
Docking Simulation:
-
Set up the docking parameter file, specifying the prepared protein and ligand files, and the grid parameter file.
-
Choose a suitable search algorithm (e.g., Lamarckian Genetic Algorithm).
-
Set the number of docking runs (e.g., 50-100 runs) to ensure adequate sampling of the conformational space.
-
Run AutoDock to perform the docking simulation.
-
-
Post-Docking Analysis:
-
Analyze the docking results by clustering the poses based on their RMSD.
-
Examine the binding energy and interactions of the lowest-energy pose in the most populated cluster.
-
Visualize the docked pose in the context of the protein's binding site to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Validate the docking protocol by re-docking the co-crystallized ligand (if available) and calculating the RMSD between the docked pose and the crystal structure pose. An RMSD < 2.0 Å is generally considered a successful validation.
-
Visualizations
Caption: A generalized workflow for molecular docking of imidazo[1,2-a]pyridine inhibitors.
Caption: Imidazo[1,2-a]pyridines often inhibit the PI3K/Akt/mTOR signaling pathway.
Caption: A decision tree to guide troubleshooting of common molecular docking issues.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Photostability of Imidazo[1,2-a]pyridine-Based Fluorescent Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with imidazo[1,2-a]pyridine-based fluorescent probes.
Troubleshooting Guide
This guide is designed to help you identify and solve common problems related to the photostability of your imidazo[1,2-a]pyridine fluorescent probes.
| Problem | Possible Cause | Suggested Solution |
| Rapid photobleaching or signal fade | High excitation light intensity. | Reduce the laser power or illumination intensity to the lowest level that provides a sufficient signal-to-noise ratio.[1] |
| Prolonged exposure to excitation light. | Minimize the duration of exposure by using automated shutters or by focusing on a region of interest before acquiring data from the target area.[1] | |
| Presence of reactive oxygen species (ROS). | Use commercially available antifade mounting media containing ROS scavengers like ascorbic acid or n-propyl gallate.[1] | |
| Inherent low photostability of the probe's chemical structure. | Consider synthesizing or using a derivative with electron-donating groups, which have been shown to improve luminescence.[2][3] | |
| Low fluorescence intensity or weak signal | Suboptimal excitation or emission wavelength settings. | Ensure that the excitation and emission wavelengths used match the spectral properties of your specific imidazo[1,2-a]pyridine derivative. |
| Probe aggregation. | Decrease the probe concentration. Aggregation can lead to self-quenching of the fluorescence signal. | |
| Environmental sensitivity. | The fluorescence of imidazo[1,2-a]pyridines can be sensitive to solvent polarity and pH.[4] Ensure that the buffer system is appropriate and consistent across experiments. | |
| High background fluorescence | Autofluorescence from the sample or media. | Image a control sample without the probe to determine the level of autofluorescence. If significant, consider using a probe with a longer emission wavelength to minimize overlap. |
| Impurities in the probe solution. | Purify the probe using appropriate chromatographic techniques to remove any fluorescent impurities. | |
| Inconsistent fluorescence signal between experiments | Variations in experimental conditions. | Standardize all experimental parameters, including probe concentration, incubation time, temperature, and imaging settings. |
| pH fluctuations in the buffer. | Imidazo[1,2-a]pyridine fluorescence can be pH-dependent.[2][5] Use a well-buffered solution and verify the pH before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my experiments?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This leads to a loss of fluorescence signal, which can be problematic for quantitative analysis and long-term imaging experiments as it can result in inaccurate data and a diminished ability to visualize your target.
Q2: How can I choose an imidazo[1,2-a]pyridine probe with better photostability?
A2: The chemical structure of the probe significantly influences its photostability. Generally, imidazo[1,2-a]pyridine derivatives with electron-donating substituents tend to exhibit improved luminescence and potentially better photostability.[2][3] It is advisable to consult the literature for photophysical data on specific derivatives before selection.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to the mounting medium of a sample to reduce photobleaching. They typically work by scavenging reactive oxygen species (ROS), which are major contributors to the photochemical degradation of fluorophores.[1] Common antifade agents include ascorbic acid, n-propyl gallate, and commercial formulations like ProLong™ Gold.
Q4: Can the solvent I use affect the photostability of my probe?
A4: Yes, the solvent can have a significant impact on the photophysical properties of imidazo[1,2-a]pyridine probes, including their fluorescence quantum yield and stability.[4] The polarity of the solvent can influence the energy levels of the fluorophore and its susceptibility to photobleaching. It is crucial to use high-purity, spectroscopy-grade solvents and to be consistent with the solvent choice across all experiments.
Q5: How do I know if my probe is aggregating and what can I do about it?
A5: Probe aggregation can be concentration-dependent and may lead to a decrease in fluorescence intensity (self-quenching). You can test for aggregation by measuring the fluorescence intensity at different probe concentrations. If you observe a non-linear relationship where the intensity does not increase proportionally with concentration, aggregation may be occurring. To mitigate this, work with the lowest effective probe concentration.
Quantitative Photophysical Data
The following table summarizes key photophysical data for a selection of imidazo[1,2-a]pyridine derivatives. This data can help in selecting a suitable probe for your application. Note: Photostability data such as photobleaching quantum yield (Φb) and half-life (t1/2) are not always readily available in the literature for this class of compounds. The fluorescence quantum yield (Φf) is provided as a measure of the probe's brightness.
| Compound | Substituent(s) | Solvent | Fluorescence Quantum Yield (Φf) | Reference |
| Imidazo[1,2-a]pyridine | Unsubstituted | Ethanol | 0.57 | [2] |
| 2-Phenylimidazo[1,2-a]pyridine | 2-Phenyl | Ethanol | 0.78 | [2] |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 7-Methyl, 2-Phenyl | Ethanol | 0.63 | [2] |
| 2-(4-Aminophenyl)imidazo[1,2-a]pyridine | 2-(4-Aminophenyl) | Ethanol | Not Reported | [2] |
| 2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridine | 2-[4-(Dimethylamino)phenyl] | Ethanol | Not Reported | [2] |
| V-Shaped bis-Imidazo[1,2-a]pyridine Series | Various electron-donating and accepting groups | Dichloromethane | 0.17 - 0.51 | [6] |
| Methoxy-substituted imidazo[1,5-a]pyridines | Methoxy groups | Dichloromethane | 0.22 - 0.50 | [5] |
Experimental Protocols
Protocol for Measuring Photostability (Photobleaching Half-life)
This protocol describes a general method for determining the photobleaching half-life (t₁/₂) of an imidazo[1,2-a]pyridine-based fluorescent probe using time-lapse fluorescence microscopy.
1. Sample Preparation: a. Prepare a solution of the imidazo[1,2-a]pyridine probe in a suitable solvent or buffer at a concentration that provides a good signal-to-noise ratio without significant aggregation. b. Mount the sample on a microscope slide. For cellular imaging, ensure cells are properly seeded and labeled with the probe. c. Use an antifade reagent in the mounting medium if desired, and prepare a control sample without the antifade reagent for comparison.
2. Microscope Setup: a. Use a fluorescence microscope equipped with a suitable light source (e.g., laser or mercury lamp) and a sensitive detector (e.g., PMT or sCMOS camera). b. Select the appropriate filter set for the excitation and emission wavelengths of your probe. c. Set the excitation light intensity to a level that is representative of your intended imaging experiments. It is crucial to keep this intensity constant for all measurements.
3. Image Acquisition: a. Locate a region of interest within your sample. b. Set up a time-lapse acquisition sequence with a defined interval between frames. The interval should be short enough to capture the decay of the fluorescence signal accurately. c. Continuously illuminate the sample and acquire a series of images over time until the fluorescence intensity has decreased significantly (e.g., to less than 20% of the initial intensity).
4. Data Analysis: a. For each image in the time series, measure the mean fluorescence intensity of the region of interest. b. Correct for background fluorescence by subtracting the mean intensity of a background region from each measurement. c. Normalize the background-corrected intensity values to the initial intensity (at time t=0). d. Plot the normalized fluorescence intensity as a function of time. e. Fit the resulting decay curve to a single or double exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity is 50% of its initial value.
Visualizations
Caption: Simplified Jablonski diagram illustrating the potential pathways for photobleaching of a fluorescent probe.
Caption: Experimental workflow for determining the photobleaching half-life of a fluorescent probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Simple and commercially available imidazo[1,2-a]pyridine-8-carboxylic acid-based fluorescent pH probe for basic conditi… [ouci.dntb.gov.ua]
- 6. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Imidazo[1,2-a]pyridine Kinase Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the selectivity of imidazo[1,2-a]pyridine inhibitors for specific kinase targets.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process of developing selective kinase inhibitors.
Question: My lead imidazo[1,2-a]pyridine inhibitor is potent against my target kinase but also hits several off-target kinases. How can I improve its selectivity?
Answer: Improving the selectivity of a promiscuous lead compound is a common challenge in kinase drug discovery. A multi-pronged approach combining medicinal chemistry and structural biology is often the most effective strategy.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the imidazo[1,2-a]pyridine scaffold to understand which chemical groups influence potency and selectivity.[1][2][3] The imidazo[1,2-a]pyridine core has several positions that can be chemically altered to explore the SAR. For instance, substitutions at different positions can be explored to optimize physical properties and potentially enhance in vivo performance.
-
Structure-Based Drug Design: If a crystal structure of your inhibitor bound to the target kinase (or a closely related one) is available, it can provide invaluable insights into the binding mode.[4][5] This structural information can reveal unique pockets or residues in your target kinase that are not present in off-target kinases. Designing modifications to your inhibitor that exploit these differences can significantly enhance selectivity. For example, targeting the gatekeeper residue at the back of the ATP binding site, which differs between kinases, can be a successful strategy.[6]
-
Computational Modeling: In the absence of a crystal structure, homology modeling and molecular docking can be used to predict the binding pose of your inhibitor.[3] These models can help generate hypotheses for modifications that may improve selectivity, which can then be tested experimentally.
-
Kinome-Wide Profiling: Regularly screen your modified compounds against a broad panel of kinases.[7][8][9] This will provide a clear picture of how your chemical modifications are affecting the overall selectivity profile and help you avoid introducing new off-target activities.
Question: I am observing significant variability in the IC50 values from my in vitro kinase assays. What are the potential causes and how can I troubleshoot this?
Answer: Inconsistent IC50 values can undermine the reliability of your SAR data. Several factors in the assay setup can contribute to this variability.
-
Assay Conditions:
-
ATP Concentration: Since most imidazo[1,2-a]pyridine inhibitors are ATP-competitive, the IC50 value is highly dependent on the ATP concentration in the assay.[7][10] For consistency, ensure the ATP concentration is kept constant across all experiments, typically at or near the Michaelis constant (Km) of the kinase.[11]
-
Enzyme Purity and Activity: Use highly purified and well-characterized kinase preparations.[12] Contaminating kinases in a low-purity enzyme preparation can lead to false results.[12] Perform pilot experiments to establish the optimal enzyme concentration and reaction time.[13]
-
-
Compound Stability and Solubility: Ensure your inhibitor is fully dissolved in the assay buffer. Poor solubility can lead to artificially high IC50 values. It is also important to assess the chemical stability of the compound under the assay conditions.
-
Choice of Assay Technology: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have different sensitivities and potential for interference.[7][12][14] For example, fluorescence-based assays can be susceptible to interference from colored or fluorescent compounds. Radiometric assays, which measure the transfer of radiolabeled phosphate from ATP to a substrate, are often considered the "gold standard" due to their direct nature.[14]
-
Controls: Always include appropriate positive and negative controls. A known inhibitor for the target kinase can serve as a positive control to validate the assay performance.[7]
Question: My inhibitor is potent and selective in biochemical assays, but shows significantly reduced or no activity in cell-based assays. What could be the problem?
Answer: A discrepancy between biochemical potency and cellular activity is a frequent hurdle. This often indicates that factors beyond direct enzyme inhibition are at play within the complex cellular environment.
-
Cell Permeability: The compound may have poor membrane permeability and is therefore unable to reach its intracellular target. Consider assessing the physicochemical properties of your inhibitor, such as lipophilicity (LogP) and polar surface area (tPSA), which influence permeability.
-
Efflux by Transporters: The inhibitor might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching the necessary intracellular concentration.
-
Intracellular ATP Concentration: The concentration of ATP inside a cell (in the millimolar range) is much higher than that typically used in biochemical assays (in the micromolar range).[10] This high level of the competing natural substrate can lead to a significant decrease in the apparent potency of an ATP-competitive inhibitor.[10]
-
Target Engagement: It is crucial to confirm that your compound is binding to its intended target within the cell.[7] Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement assays can directly measure this.[15]
-
Off-Target Effects: In a cellular context, the compound might engage with other proteins or pathways, leading to effects that mask the intended activity or cause cytotoxicity.[7] Cellular phosphorylation assays can help determine if the inhibitor affects the intended signaling pathway.[15]
Frequently Asked Questions (FAQs)
Question: How should I select kinases for a selectivity panel to profile my imidazo[1,2-a]pyridine inhibitor?
Answer: The selection of kinases for a profiling panel is critical for accurately assessing selectivity. A tiered approach is recommended.[9]
-
Target Family Bias: Initially, focus on kinases that are structurally related to your primary target, as these are the most likely off-targets due to similarities in the ATP-binding site.[4][10]
-
Broad Kinome Screening: Screen the compound against a large, diverse panel of kinases representing all major branches of the human kinome.[8][14] This provides a comprehensive view of the inhibitor's selectivity profile and can uncover unexpected off-targets.
-
Disease-Relevant Kinases: Include kinases that are known to be involved in the signaling pathways of the disease you are targeting or kinases associated with known toxicities.
Question: What is a "Selectivity Score," and how is it used to compare inhibitors?
Answer: A selectivity score is a quantitative measure used to represent the selectivity of a compound in a single value, allowing for easier comparison between different inhibitors.[9] One common metric is the S-score , which is calculated by dividing the number of kinases that are potently inhibited (e.g., >90% inhibition at a given concentration) by the total number of kinases tested.[16]
For example, the S(10) selectivity score is calculated by dividing the number of kinases with more than 90% inhibition by the total number of non-mutant kinases tested at a 1 µM concentration.[16] A lower S-score indicates higher selectivity. These scores are valuable for rank-ordering compounds during lead optimization.
Question: What are the key structural features of the imidazo[1,2-a]pyridine scaffold that can be modified to tune kinase selectivity?
Answer: The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, offering multiple points for chemical modification to optimize potency and selectivity.[17] SAR studies have revealed several key positions:
-
C2 and C3 Positions: Substitutions at these positions often project into the ATP binding site and can be modified to interact with specific residues of the target kinase. Biaryl substitutions at the 2,3-positions have been explored.
-
C7 Position: Aryl substitutions at the C7 position have been shown to be important for potency against certain kinases like Activin-like Kinase (ALK).[18]
-
Amide Substitutions: For some series, modifying substituents on an amide group attached to the core can alter properties and selectivity.[17]
The key is to use structure-based design to guide modifications that exploit differences between your target kinase and off-target kinases.[5]
Question: What is the role of structural biology in improving inhibitor selectivity?
Answer: Structural biology, primarily through X-ray crystallography, is a powerful tool for rational drug design and selectivity enhancement.[5][6]
-
Visualizing Binding Interactions: A co-crystal structure of your inhibitor bound to the target kinase reveals the precise atomic interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its potency.
-
Identifying Selectivity Pockets: By comparing the structure of your target kinase's ATP-binding site with those of known off-target kinases, you can identify unique structural features (e.g., differences in size, shape, or amino acid residues) that can be exploited.[4]
-
Guiding Chemical Modifications: This structural information allows medicinal chemists to design specific modifications to the inhibitor that enhance interactions with the target kinase while simultaneously creating steric clashes or unfavorable interactions with off-target kinases, thereby improving the selectivity profile.[6]
Quantitative Data Summary
The following table provides an example of how to present selectivity data for a hypothetical imidazo[1,2-a]pyridine inhibitor, Compound X.
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM | Kinase Family |
| Target Kinase A | 15 | 98% | Tyrosine Kinase |
| Off-Target Kinase B | 250 | 85% | Tyrosine Kinase |
| Off-Target Kinase C | 1,200 | 45% | Tyrosine Kinase |
| Off-Target Kinase D | >10,000 | <10% | Ser/Thr Kinase |
| Off-Target Kinase E | >10,000 | <5% | Ser/Thr Kinase |
| Off-Target Kinase F | 850 | 55% | Other |
Table 1. Selectivity profile of Compound X against a panel of kinases. Lower IC50 values indicate higher potency. The selectivity is determined by comparing the IC50 for the target kinase to the IC50 values for off-target kinases.
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
This protocol measures the transfer of a radiolabeled phosphate from [³³P]-ATP to a substrate protein or peptide.[10]
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
5x Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT)
-
"Cold" ATP stock solution (10 mM)
-
[³³P]-ATP
-
Imidazo[1,2-a]pyridine inhibitor stock solution (in DMSO)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction master mix containing 1x kinase buffer, the specific substrate, and any other required cofactors.
-
Serially dilute the imidazo[1,2-a]pyridine inhibitor in DMSO, and then add to the wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add the purified kinase to the wells containing the inhibitor and incubate for 10-15 minutes at room temperature to allow for binding.
-
Prepare the ATP mixture by combining cold ATP and [³³P]-ATP to the desired final concentration and specific activity.
-
Initiate the kinase reaction by adding the ATP mixture to all wells. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays in the linear range.
-
Terminate the reaction by adding the Stop Solution.
-
Transfer the reaction mixture from each well to the P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper.
-
Wash the filter plate multiple times with phosphoric acid (e.g., 0.5%) to remove unincorporated [³³P]-ATP.
-
Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the % inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol quantifies compound binding to a specific kinase target in living cells.[15]
Materials:
-
Cells expressing the kinase of interest fused to a NanoLuc® luciferase.
-
NanoBRET™ Energy Transfer Probe (a fluorescent ligand for the kinase).
-
Imidazo[1,2-a]pyridine inhibitor stock solution (in DMSO).
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Lysis Buffer.
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer capable of reading two wavelengths simultaneously.
Procedure:
-
Culture the cells expressing the NanoLuc®-kinase fusion protein to the appropriate density and seed them into the white assay plates. Incubate overnight.
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine inhibitor in Opti-MEM®.
-
Prepare the NanoBRET™ probe solution in Opti-MEM® at the recommended concentration.
-
Remove the culture medium from the cells and add the inhibitor dilutions.
-
Immediately add the NanoBRET™ probe to the wells. Incubate the plate at 37°C in a CO₂ incubator for the recommended time (e.g., 2 hours) to allow the system to reach equilibrium.
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to all wells to lyse the cells and generate the luminescent signal.
-
Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®) and acceptor (probe) emission signals.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the inhibitor concentration to generate a dose-response curve and determine the IC50 value, which reflects target engagement in a cellular environment.
Visualizations
Caption: Workflow for enhancing kinase inhibitor selectivity.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Caption: Key properties for a successful kinase inhibitor.
References
- 1. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinomics-structural biology and chemogenomics of kinase inhibitors and targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural biology in drug design: selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine and related heterocyclic compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound poorly soluble in aqueous buffers?
A1: The imidazo[1,2-a]pyridine scaffold, a fused bicyclic 5,6 heterocycle, often contributes to poor aqueous solubility due to its rigid, planar structure and lipophilic nature.[1] The thiophene substituent further increases this lipophilicity, leading to challenges in achieving desired concentrations in aqueous media for biological assays.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: While Dimethyl Sulfoxide (DMSO) is a common solvent for initial stock solutions, its concentration in the final assay medium should be minimized to avoid cytotoxicity. Generally, a final DMSO concentration of less than 0.5% is recommended, with many cell lines tolerating up to 1%. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q3: My compound precipitates when I dilute my DMSO stock solution into aqueous buffer or cell culture media. What can I do?
A3: This is a common issue with hydrophobic compounds. To prevent precipitation, you can try a stepwise dilution. First, dilute the DMSO stock solution with a small volume of a co-solvent (like ethanol or PEG 400) before adding it to the aqueous medium. Alternatively, adding the concentrated DMSO stock directly to the assay medium while vortexing can sometimes help. For cell-based assays, preparing a more diluted stock solution in DMSO and adding a larger volume to the media (while keeping the final DMSO concentration low) can also be effective.
Q4: Can I use surfactants to improve the solubility of my compound?
A4: Yes, non-ionic surfactants like Tween® 80 or Pluronic® F68 can be used to increase the solubility of poorly soluble compounds. They work by forming micelles that encapsulate the hydrophobic compound. However, it is important to test the surfactant's compatibility with your specific assay, as they can sometimes interfere with biological readouts or exhibit cytotoxicity at higher concentrations.
Troubleshooting Guide
Issue 1: Low Solubility in Initial Stock Solution (DMSO)
Problem: The compound does not fully dissolve in 100% DMSO, even at what should be a reasonable concentration (e.g., 10-50 mM).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Compound Purity/Form | Ensure the compound is of high purity. Impurities can affect solubility. Consider the crystalline form; amorphous forms are generally more soluble. |
| Moisture in DMSO | Use anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds. |
| Insufficient Mixing | Vortex the solution for several minutes. If undissolved particles remain, sonication in a water bath for 10-15 minutes can aid dissolution. Gentle warming (up to 37°C) may also be effective, but be cautious of potential compound degradation. |
Issue 2: Precipitation in Aqueous Assay Buffer
Problem: The compound precipitates out of solution when diluted from a DMSO stock into an aqueous buffer (e.g., PBS, TRIS).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Exceeding Aqueous Solubility Limit | The final concentration in the aqueous buffer is above the compound's intrinsic solubility. |
| pH Effects | The pH of the buffer may not be optimal for the compound's solubility. Imidazo[1,2-a]pyridines are weakly basic, and their solubility can be pH-dependent. |
| Buffer Components | High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (salting out). |
Workflow for Addressing Precipitation in Aqueous Buffer:
References
Technical Support Center: Crystallization of Imidazo[1,2-a]pyridines for X-ray Diffraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals of novel imidazo[1,2-a]pyridine derivatives suitable for X-ray diffraction analysis.
Troubleshooting Guides
Problem 1: My compound precipitates as an oil instead of crystals.
Answer: Oiling out is a common issue that occurs when the compound is too soluble in the chosen solvent or when the solution becomes supersaturated too quickly.[1] Here are several strategies to address this:
-
Change the Solvent System:
-
If you are using a single solvent, try a solvent in which your compound is less soluble.
-
For multi-solvent systems, adjust the ratio of the solvent to the anti-solvent. A slower addition of the anti-solvent can also be beneficial.
-
Consider using a less volatile solvent to slow down the evaporation process.[2]
-
-
Lower the Temperature: Slower cooling rates can promote more orderly crystal lattice formation. If you are using a refrigerator or freezer, try cooling the solution at room temperature first, or use a programmable cooling bath for very slow temperature gradients.
-
Decrease the Concentration: Highly concentrated solutions are more prone to oiling out. Try using a more dilute solution of your compound.
-
Seeding: If you have a small crystal from a previous experiment, introducing it into a supersaturated solution (a "seed crystal") can provide a template for further crystal growth and prevent oiling.
Problem 2: I am only getting microcrystals or powder, not single crystals suitable for XRD.
Answer: The formation of microcrystals or a powder indicates that nucleation is happening too rapidly and uncontrollably. The goal is to slow down the crystallization process to allow larger, more ordered crystals to form.
-
Reduce the Rate of Supersaturation:
-
Slow Evaporation: Cover the vial with parafilm and pierce it with only one or two small holes to slow down the rate of solvent evaporation.[3]
-
Slow Cooling: Avoid placing a warm solution directly into a cold environment. Allow it to cool gradually to room temperature before transferring it to a refrigerator or freezer.[4]
-
Vapor Diffusion: This is a very effective method for slowing down the introduction of an anti-solvent. Dissolve your compound in a good solvent and place this vial inside a larger, sealed container with an anti-solvent. The slow diffusion of the anti-solvent vapor will gradually induce crystallization.[5]
-
-
Optimize Solvent Choice: Use a solvent in which your compound has moderate solubility.[6] If the compound is too soluble, crystal growth can be poor, and if it's too insoluble, it may crash out as a powder.
-
Minimize Nucleation Sites: Ensure your crystallization vessel is scrupulously clean and free of dust or scratches, as these can act as nucleation sites, leading to the formation of many small crystals.[6][7] Filtering the solution before setting up the crystallization can also help.[8]
Problem 3: The crystals I obtained are of poor quality (e.g., cracked, cloudy, or intergrown).
Answer: Poor crystal quality can arise from various factors, including impurities, rapid growth, or mechanical disturbances.[9]
-
Improve Compound Purity: The purity of the compound is critical for growing high-quality crystals.[6][8] Consider an additional purification step, such as column chromatography or recrystallization, before attempting to grow crystals for diffraction.
-
Avoid Mechanical Disturbances: Store your crystallization experiments in a location free from vibrations and avoid moving them unnecessarily.[6][8]
-
Optimize Growth Conditions: Experiment with different temperatures, solvents, and concentrations as outlined in the previous sections. Slower growth is almost always better for crystal quality.
-
Screen Additives: In some cases, small amounts of additives or impurities can paradoxically improve crystal quality. Consider using a crystallization screen that includes various additives.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing imidazo[1,2-a]pyridines?
A1: Imidazo[1,2-a]pyridines are heterocyclic compounds and often show good solubility in moderately polar organic solvents. Successful crystallization has been reported using solvents such as acetone, ethyl acetate, acetonitrile, and dimethylformamide (DMF).[3][10][11] A good starting point is to test the solubility of your specific derivative in a range of solvents to find one with moderate solubility. For techniques like vapor or liquid diffusion, common anti-solvents include hexanes, diethyl ether, or pentane.[3][5]
Q2: How much of my compound do I need to grow crystals for X-ray diffraction?
A2: You only need one high-quality single crystal for the analysis.[1][2] Typically, starting with 5-20 mg of your purified compound is sufficient for screening various crystallization conditions. The ideal crystal size for modern diffractometers is around 0.1-0.3 mm in all dimensions.[12]
Q3: How can I tell if my crystal is a single crystal and suitable for diffraction?
A3: A good single crystal should be transparent with smooth, well-defined faces and no visible cracks or imperfections when viewed under a microscope.[9] It should not appear cloudy or powdery. When rotated under cross-polarized light, a single crystal should go extinct (appear uniformly dark) every 90 degrees of rotation.[9] If different parts of the crystal go extinct at different angles, it is likely a conglomerate of multiple crystals and unsuitable for single-crystal XRD.
Q4: My imidazo[1,2-a]pyridine has a flexible side chain. Will this affect crystallization?
A4: Yes, conformational flexibility can make crystallization more challenging because the molecule can adopt multiple conformations, which can lead to disorder in the crystal lattice.[7] If you are struggling to crystallize a flexible molecule, you could try to synthesize a derivative where the flexible portion is constrained or replaced with a more rigid group.
Experimental Protocols
Protocol 1: Slow Evaporation
-
Dissolve 5-10 mg of the purified imidazo[1,2-a]pyridine derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone) in a small, clean vial.
-
Ensure the compound is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton or a syringe filter into a clean vial.
-
Cover the vial with parafilm.
-
Puncture the parafilm with a needle to create 1-3 small holes.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion
-
In a small, open vial (e.g., a 1-dram vial), dissolve 5-10 mg of the imidazo[1,2-a]pyridine in 0.5-1 mL of a relatively non-volatile solvent in which it is soluble (e.g., THF, toluene, chloroform).[5]
-
In a larger vial or jar, add 2-3 mL of a volatile anti-solvent in which the compound is insoluble (e.g., pentane, hexane, diethyl ether).[5]
-
Carefully place the smaller vial inside the larger jar, ensuring the solvent levels are such that the vials will not tip over and the liquids will not mix.
-
Seal the larger jar tightly with a cap or parafilm.
-
Allow the setup to stand undisturbed. The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and promoting slow crystal growth.
Data Presentation
Table 1: Common Solvents and Anti-solvents for Imidazo[1,2-a]pyridine Crystallization
| Solvent (for dissolving the compound) | Anti-solvent (for precipitation) | Crystallization Technique(s) |
| Acetone | Hexane | Vapor/Liquid Diffusion, Slow Cooling |
| Ethyl Acetate | Pentane / Hexane | Slow Evaporation, Vapor/Liquid Diffusion |
| Acetonitrile | Diethyl Ether / THF | Vapor/Liquid Diffusion |
| Dichloromethane (DCM) | Hexane | Vapor/Liquid Diffusion |
| Tetrahydrofuran (THF) | Pentane / Hexane | Vapor/Liquid Diffusion |
| Dimethylformamide (DMF) | Water / Diethyl Ether | Slow Cooling, Vapor/Liquid Diffusion |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Suggested Solutions |
| Oiling Out | Too soluble, supersaturation too fast, high concentration | Change solvent/anti-solvent, slower cooling/evaporation, decrease concentration, use seeding |
| Microcrystals/Powder | Rapid nucleation, too many nucleation sites | Slower supersaturation (vapor diffusion, fewer holes in parafilm), cleaner glassware, filter solution |
| Poor Crystal Quality | Impurities, rapid growth, mechanical disturbance | Re-purify compound, slow down crystal growth, isolate from vibrations |
| No Crystals Form | Solution is not supersaturated, compound is too soluble | Allow more solvent to evaporate, add more anti-solvent, try a different solvent system |
Visualizations
Caption: General workflow for the crystallization of imidazo[1,2-a]pyridines.
Caption: Troubleshooting decision tree for common crystallization problems.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. chemistry.muohio.edu [chemistry.muohio.edu]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. How To [chem.rochester.edu]
- 7. unifr.ch [unifr.ch]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 10. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Suzuki Coupling Reactions for Thiophene-Based 2-Arylpyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of thiophene-based 2-arylpyridines via Suzuki coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process, offering potential causes and solutions to optimize your reaction outcomes.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state or may have decomposed. | • Ensure proper activation of the Pd(II) precatalyst. • Use fresh catalyst or a more stable precatalyst. • Consider using a ligand that protects the palladium center and facilitates the catalytic cycle.[1] • Degas the reaction mixture thoroughly with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst to prevent oxidation.[2] |
| Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates, leading to slow oxidative addition or reductive elimination. | • For electron-rich or sterically hindered substrates, consider using bulky, electron-rich phosphine ligands such as Buchwald or Fu ligands.[1][3] • For heteroaryl chlorides, specific ligands like SPhos or XPhos have shown good results.[4] | |
| Ineffective Base: The chosen base may not be strong enough to facilitate the transmetalation step or may be incompatible with the substrates. | • Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine.[5][6] • Ensure the base is finely powdered and anhydrous for solid bases. | |
| Unstable Boronic Acid/Ester: Thiophene boronic acids can be prone to protodeboronation or homocoupling, especially at elevated temperatures.[7][8] | • Use the boronic acid or ester as fresh as possible. • Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[8][9] • Diethanolamine (DABO) protected boronates can also offer enhanced stability.[4] • Use a 1.1 to 1.5 molar excess of the boronic acid reagent. | |
| Inappropriate Solvent: The solvent system may not be optimal for solubility of reagents or for the catalytic cycle. | • A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often beneficial.[10][11][12] • For challenging couplings, consider polar aprotic solvents like DMF or DMAc, but be mindful of potential side reactions at high temperatures.[3] | |
| Significant Side Product Formation | Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or Pd(II) species.[8] | • Thoroughly degas the reaction mixture. • Use a slight excess of the aryl halide relative to the boronic acid. • Ensure the palladium catalyst is in its active Pd(0) state. |
| Protodeboronation: The boronic acid reacts with a proton source, leading to the formation of the corresponding arene.[9] | • Use anhydrous solvents and reagents if water is not required for the specific protocol. • Minimize reaction time and temperature. • Use a less nucleophilic base. | |
| Formation of Phosphine Oxides: The phosphine ligand can be oxidized, reducing its effectiveness. | • Use high-purity, oxygen-free phosphine ligands. • Maintain an inert atmosphere throughout the reaction. | |
| Difficulty in Product Purification | Close Polarity of Product and Starting Materials/Byproducts: This can make chromatographic separation challenging. | • Optimize the reaction to achieve full conversion of the limiting reagent. • If homocoupling is an issue, an acid-base workup can sometimes help remove the boronic acid-derived byproduct.[5] • Consider a different stationary phase or solvent system for column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to use for the Suzuki coupling of a 2-chloropyridine with a thiophene boronic acid?
A1: While there is no single "best" catalyst for all substrate combinations, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos have shown high efficacy for coupling heteroaryl chlorides.[4][13] For some systems, ligand-free palladium catalysts have also been reported to be effective.[14][15] It is often necessary to screen a few catalyst/ligand combinations to find the optimal conditions for your specific substrates.
Q2: My thiophene boronic acid seems to be degrading. How can I improve its stability during the reaction?
A2: Thiophene boronic acids can be susceptible to degradation. To mitigate this, you can:
-
Use the boronic acid immediately after purchase or synthesis.
-
Store it under an inert atmosphere at low temperature.
-
Consider converting it to a more stable derivative, such as a pinacol ester or a diethanolamine (DABO) complex, which can be used directly in the coupling reaction.[4][16] These derivatives often exhibit improved stability towards air and moisture.[4]
Q3: What is the role of water in the Suzuki coupling reaction?
A3: Water can play several beneficial roles in a Suzuki coupling reaction. It can help to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), and it is often essential for the hydrolysis of boronic esters to the active boronic acid species.[11][12] The use of a biphasic solvent system (e.g., toluene/water or dioxane/water) can also facilitate product separation in some cases.[17] However, excess water can promote protodeboronation of sensitive boronic acids.
Q4: I am observing a significant amount of homocoupling of my thiophene boronic acid. What can I do to minimize this side reaction?
A4: Homocoupling is a common side reaction that can be minimized by:
-
Rigorous degassing: Ensure your reaction vessel and solvents are thoroughly purged with an inert gas (Argon or Nitrogen) to remove oxygen, which can promote homocoupling.[8]
-
Stoichiometry control: Using a slight excess of the 2-arylpyridine halide can help to ensure the boronic acid is consumed in the desired cross-coupling reaction.
-
Catalyst choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be necessary.
Q5: What is a general, reliable experimental protocol to start with for coupling a 2-bromopyridine with a thiophene-2-boronic acid?
A5: A good starting point would be the following protocol, which can be further optimized:
Materials:
-
2-Bromopyridine (1.0 mmol)
-
Thiophene-2-boronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a reaction flask, add the 2-bromopyridine, thiophene-2-boronic acid, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed toluene and water via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Catalyst and Ligand on the Yield of 2-(Thiophen-2-yl)pyridine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 82 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 110 | 8 | 75 |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 24 | 78 |
Note: The data in this table is illustrative and compiled from typical results found in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed Protocol for the Suzuki Coupling of 2-Chloropyridine with Thiophene-2-boronic acid Pinacol Ester
This protocol is adapted from procedures demonstrating the coupling of challenging heteroaryl chlorides.
Materials:
-
2-Chloropyridine (1.0 mmol, 113.5 mg)
-
Thiophene-2-boronic acid pinacol ester (1.2 mmol, 252.2 mg)
-
Pd₂(dba)₃ (0.015 mmol, 13.7 mg)
-
SPhos (0.036 mmol, 14.8 mg)
-
K₃PO₄ (2.0 mmol, 424.6 mg, finely ground)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ and SPhos.
-
Outside the glovebox, the 2-chloropyridine, thiophene-2-boronic acid pinacol ester, and finely ground K₃PO₄ are added to the Schlenk tube.
-
The tube is sealed with a rubber septum, and the atmosphere is replaced with Argon by evacuating and backfilling three times.
-
Anhydrous, degassed 1,4-dioxane and degassed water are added via syringe.
-
The reaction mixture is heated to 100 °C in an oil bath with vigorous stirring for 18 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-(thiophen-2-yl)pyridine.
Visualizations
Caption: General experimental workflow for a Suzuki coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. quora.com [quora.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Aerobic Oxidative Coupling for Imidazo[1,2-a]pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of aerobic oxidative coupling for the synthesis of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of aerobic oxidative coupling for imidazo[1,2-a]pyridine synthesis?
A1: This reaction involves the condensation and subsequent oxidative cyclization of a 2-aminopyridine with a ketone or a related carbonyl compound. Molecular oxygen from the air typically serves as the terminal oxidant, making it an environmentally friendly method. The process is usually facilitated by a catalyst, most commonly a copper or iodine-based system, which promotes the formation of the key C-N and C-C bonds to construct the fused heterocyclic ring system.
Q2: Which catalysts are most commonly and effectively used for this transformation?
A2: Copper(I) salts, such as copper(I) iodide (CuI) and copper(I) bromide (CuBr), are frequently reported as highly effective catalysts for this reaction.[1][2][3] These catalysts are valued for their ability to facilitate the aerobic oxidation under relatively mild conditions. Molecular iodine (I2) has also been established as an efficient metal-free catalyst, particularly in aqueous media.[4][5] Some protocols also utilize dual catalytic systems, such as a combination of flavin and iodine, for aerobic oxidative C-N bond formation.
Q3: What are the typical reaction conditions (solvents, temperature)?
A3: Reaction conditions can vary significantly depending on the catalytic system. For copper-catalyzed reactions, solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are common, with temperatures often ranging from 80°C to 120°C.[1][3] Iodine-catalyzed reactions can often be performed in greener solvents like water.[4][5] The optimal temperature is crucial and is determined through optimization experiments for specific substrates and catalysts.[3]
Q4: How do substituents on the 2-aminopyridine and ketone starting materials affect the reaction efficiency?
A4: The electronic properties of the substituents on both starting materials can significantly influence the reaction outcome. Generally, 2-aminopyridines with electron-donating groups tend to give better yields. Similarly, for the ketone component, electron-donating groups on the aryl ring often lead to higher yields compared to electron-withdrawing groups.[5] However, the methodology is generally robust and tolerates a wide range of functional groups on both reactants.[1]
Q5: What are potential side reactions, and how can they be minimized?
A5: Potential side reactions may include the formation of self-coupling products of the starting materials or incomplete cyclization. Minimizing these can be achieved by carefully controlling the reaction stoichiometry and temperature. In some cases, slow addition of one of the reactants can be beneficial. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to prevent the formation of degradation products due to prolonged reaction times.[4]
Troubleshooting Guide
Problem: Low or No Yield of Imidazo[1,2-a]pyridine
| Possible Cause | Suggested Solution |
| Ineffective Catalyst | Ensure the quality and purity of the catalyst. For copper catalysts, consider adding a ligand like 4-dimethylaminopyridine (DMAP) which can accelerate the oxidative dehydrogenation process.[6] Optimize the catalyst loading; an insufficient amount may lead to low conversion, while an excess can sometimes inhibit the reaction.[4] |
| Suboptimal Solvent | The choice of solvent is critical. For copper-catalyzed systems, polar aprotic solvents like DMF or NMP are often effective.[1][3] For iodine-based systems, water can be an excellent choice.[5] Perform a solvent screen to identify the optimal medium for your specific substrates. |
| Incorrect Temperature | Temperature plays a crucial role. A temperature that is too low may result in a sluggish or incomplete reaction, while a temperature that is too high can lead to decomposition of reactants or products. The ideal temperature should be determined experimentally; for instance, optimization studies for a Cu(I)-catalyzed reaction identified 80°C as optimal.[3] |
| Insufficient Oxygen | Since this is an aerobic oxidation, an adequate supply of oxygen is essential. Ensure the reaction is open to the air or consider using an oxygen balloon. In some cases, using pure oxygen instead of air can improve yields.[7] |
| Poor Quality of Reactants | Impurities in the 2-aminopyridine or ketone can interfere with the reaction. Ensure the purity of your starting materials, and purify them if necessary. |
Problem: Formation of Multiple Products/Side Reactions
| Possible Cause | Suggested Solution |
| Reaction Time | Monitor the reaction progress by TLC.[4] Stopping the reaction at the optimal time can prevent the formation of byproducts from over-oxidation or degradation of the desired product. Running the reaction for too long may not necessarily increase the yield.[5] |
| Stoichiometry of Reactants | The molar ratio of the 2-aminopyridine to the ketone can influence the product distribution. A 1:1 ratio is a good starting point, but optimization may be required. |
| Catalyst Loading | A high catalyst loading does not always lead to better results and can sometimes promote side reactions.[4] Optimize the amount of catalyst used. |
Quantitative Data Summary
Table 1: Optimization of a Copper-Catalyzed Aerobic Oxidative Cyclization [1]
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI | NMP | 100 | 95 |
| 2 | CuBr | NMP | 100 | 85 |
| 3 | CuCl | NMP | 100 | 82 |
| 4 | CuI | DMF | 100 | 88 |
| 5 | CuI | DMSO | 100 | 81 |
| 6 | CuI | NMP | 80 | 75 |
| 7 | CuI | NMP | 120 | 92 |
Table 2: Optimization of an Iodine-Catalyzed Synthesis in Water [4]
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 5 | 1.5 | 65 |
| 2 | 10 | 1.5 | 78 |
| 3 | 15 | 1.5 | 85 |
| 4 | 20 | 1.0 | 92 |
| 5 | 20 | 1.5 | 92 |
| 6 | 25 | 1.0 | 92 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Aerobic Oxidative Synthesis
This protocol is a general procedure based on a reported copper(I)-catalyzed synthesis.[1]
-
To a reaction vial, add 2-aminopyridine (1.0 mmol), the ketone (1.2 mmol), CuI (0.1 mmol, 10 mol%), and NMP (3 mL).
-
Stir the reaction mixture at 100 °C under an air atmosphere (using a balloon or by leaving the vial open to the air).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Protocol 2: Iodine-Catalyzed Synthesis in Water
This protocol is a general procedure based on a reported iodine-catalyzed synthesis.[4][5]
-
In a round-bottom flask, dissolve 2-aminopyridine (1 mmol) and the ketone (1 mmol) in water (5 mL).
-
Add molecular iodine (0.2 mmol, 20 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating as optimized.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the pure product.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Simplified mechanism of Cu-catalyzed synthesis.
References
- 1. Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines [organic-chemistry.org]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Aerobic Oxidative Cross-Dehydrogenative Coupling of Amine and α-Carbonyl Aldehyde: A Practical and Efficient Approach to α-Ketoamides with Wide Substrate Scope [organic-chemistry.org]
Validation & Comparative
Comparative study of 2-(Thiophen-2-yl)- vs 2-(Thiophen-3-yl)imidazo[1,2-a]pyridine
A Comparative Study of 2-(Thiophen-2-yl)- vs 2-(Thiophen-3-yl)imidazo[1,2-a]pyridine Derivatives
This guide provides a comparative analysis of the synthesis, spectroscopic properties, crystal structure, and biological activities of derivatives of 2-(thiophen-2-yl)imidazo[1,2-a]pyridine and 2-(thiophen-3-yl)imidazo[1,2-a]pyridine. The information is compiled from discrete studies on derivatives of each isomer to facilitate a comparative understanding for researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The substitution pattern on the imidazo[1,2-a]pyridine core can significantly influence its physicochemical properties and biological activity. This guide focuses on a comparative analysis of derivatives bearing a thiophene ring at the 2-position, specifically comparing the 2-(thiophen-2-yl) and 2-(thiophen-3-yl) positional isomers.
Synthesis
The synthesis of these isomeric compounds generally involves the condensation of a substituted 2-aminopyridine with a corresponding α-haloketone or aldehyde derived from either thiophene-2-carbaldehyde or thiophene-3-carbaldehyde.
General Synthetic Workflow:
Caption: General synthetic workflow for thiophenyl-imidazo[1,2-a]pyridine derivatives.
Spectroscopic and Physicochemical Properties
The position of the sulfur atom in the thiophene ring is expected to influence the electronic distribution within the molecule, leading to differences in their spectroscopic and physicochemical properties. The available data is for derivatives and is summarized below.
| Property | 2-(Thiophen-2-yl) Derivative¹ | 2-(Thiophen-3-yl) Derivative² |
| Compound Name | (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine | N-(4-chlorophenyl)−2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine |
| Molecular Formula | C₁₈H₁₃N₃S | C₂₃H₁₆ClN₃ |
| Yield | 86.15%[3] | Not Reported |
| Melting Point | 399 K[3] | Not Reported |
| ¹H NMR (DMSO, δ ppm) | 9.22 (s, 1H), 8.61 (d, 1H), 8.00 (d, 2H), 7.90 (d, 1H), 7.49 (t, 8H)[5] | Not Reported |
| IR (KBr, cm⁻¹) | ν(CH=N, imine) = 1560[5] | Not Reported |
| Mass Spec (m/z) | (M+1): 304[5] | Not Reported |
¹Data for (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine.[5] ²Data for N-(4-chlorophenyl)−2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine.[4]
Crystal Structure
The crystal structure of a derivative of 2-(thiophen-2-yl)imidazo[1,2-a]pyridine has been reported, providing insights into its three-dimensional conformation. No crystal structure data was found for a 2-(thiophen-3-yl) derivative in the provided search results.
For (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine, the imidazo[1,2-a]pyridine ring system is nearly planar.[5][6] The dihedral angle between the imidazo[1,2-a]pyridine system and the thiophen-2-yl ring is reported to be 25.20 (7)°.[5] The crystal structure is stabilized by C—H⋯N hydrogen bonds and C—H⋯π interactions, forming a three-dimensional network.[5][6]
Crystal Structure Data for (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine: [6]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.6524 (17) |
| b (Å) | 10.1168 (17) |
| c (Å) | 16.655 (3) |
| α (°) | 101.299 (8) |
| β (°) | 106.315 (9) |
| γ (°) | 95.628 (8) |
| V (ų) | 1510.3 (5) |
| Z | 4 |
Biological Activities
The imidazo[1,2-a]pyridine scaffold is known to be a versatile pharmacophore.[1][2] The nature and position of substituents can significantly modulate the biological activity.
A study on imidazo[1,2-a]pyridines linked with a thiophene motif through a keto spacer showed that these compounds possess potential as cytotoxic agents and NF-κB inhibitors.[7] Specifically, some of these derivatives exhibited cytotoxicity against A549, HeLa, and U87-MG human cancer cell lines.[7]
In contrast, a study that synthesized N-(4-chlorophenyl)−2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine reported that this compound was ineffective against MCF-7, HT-29, and B16F10 cancer cell lines.[4]
Comparative Biological Activity Workflow:
Caption: Workflow for comparing the biological activity of the isomeric compounds.
Experimental Protocols
Synthesis of (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine: [3]
A solution of 2-phenylimidazo[1,2-a]pyridin-3-amine (2.39 mmol) and thiophene-2-carbaldehyde (2.39 mmol) in 20 ml of dry diethyl ether was stirred at room temperature for 24 hours with 0.3 ml of acetic acid as a catalyst. The solvent was then evaporated. The resulting solid was purified by column chromatography (CH₂Cl₂/MeOH 99/1) and crystallized from methanol to yield the final product.
Synthesis of N-(4-chlorophenyl)−2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine (17): [4]
A mixture of 2-aminopyridine (2.0 mmol) and 3-thiophenecarboxaldehyde (2.0 mmol) was reacted, although further specific reaction conditions and purification methods are not detailed in the provided search result.
Conclusion
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iucrdata.iucr.org [iucrdata.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridines linked with thiazoles/thiophene motif through keto spacer as potential cytotoxic agents and NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine Derivatives as Potent FLT3 Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the inhibitory efficacy of novel 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine derivatives against FMS-like tyrosine kinase 3 (FLT3), benchmarked against established clinical inhibitors.
This guide provides a comprehensive comparison of the inhibitory activity of a series of this compound derivatives targeting FLT3, a critical protein in the progression of Acute Myeloid Leukemia (AML). The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers in oncology and medicinal chemistry. A key derivative, compound 5o, has been identified as a potent inhibitor of both wild-type FLT3 and clinically relevant mutants.[1]
Performance Comparison of FLT3 Inhibitors
The inhibitory potency of the this compound scaffold was evaluated against wild-type FLT3 and its internal tandem duplication (ITD) mutant, a common driver of AML. The results are benchmarked against the clinically approved FLT3 inhibitors, Gilteritinib and Quizartinib.
| Compound ID | Target | IC50 (nM) | Cell Line | GI50 (nM) |
| Derivative 5o | FLT3-ITD | 0.8 ± 0.1 | MOLM14 (FLT3-ITD) | 160 ± 20 |
| FLT3-ITD D835Y | - | MOLM14 (FLT3-ITD D835Y) | 180 ± 30 | |
| FLT3-ITD F691L | - | MOLM14 (FLT3-ITD F691L) | 170 ± 20 | |
| Gilteritinib | FLT3-WT | 5 | - | - |
| FLT3-ITD | 0.7 - 1.8 | Various | 9.2 | |
| c-Kit | 102 | TF-1 | - | |
| Quizartinib | FLT3-WT | - | Ba/F3 (FLT3-WT) | 6.3 |
| FLT3-ITD | - | Ba/F3 (FLT3-ITD) | 0.4 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target protein by 50%. GI50 values represent the concentration required to inhibit the growth of cultured cells by 50%. Data for derivative 5o is from Zhang et al. (2021)[1]. Data for Gilteritinib and Quizartinib is compiled from various sources.[2][3]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
FLT3 Kinase Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 protein.
-
Reagents and Materials:
-
Procedure:
-
Add 1 µl of test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µl of a solution containing the FLT3 enzyme to each well.
-
Initiate the kinase reaction by adding 2 µl of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).[4]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. Luminescence is typically measured, which correlates with kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Proliferation Assay
This assay determines the effect of a compound on the growth and viability of cancer cells that are dependent on FLT3 signaling.
-
Reagents and Materials:
-
Procedure:
-
Seed the AML cells in 96-well plates at a predetermined density.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add a cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence, which is proportional to the number of viable cells.
-
Calculate GI50 values by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Key Pathways and Processes
To better understand the context of FLT3 inhibition, the following diagrams illustrate the FLT3 signaling pathway and a typical workflow for inhibitor validation.
References
- 1. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. FLT3 Kinase Enzyme System Application Note [promega.com]
- 7. FLT3 Kinase Enzyme System [promega.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Scaffolds in Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both therapeutic efficacy and favorable drug-like properties is perpetual. Among the privileged heterocyclic structures, imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine have emerged as versatile and highly valuable cores in the design of new therapeutic agents. Both bicyclic systems, containing a bridgehead nitrogen atom, have demonstrated a broad spectrum of biological activities, leading to the development of marketed drugs and numerous clinical candidates. This guide provides a comprehensive comparison of these two important scaffolds, offering insights into their physicochemical properties, biological applications, and the experimental methodologies used for their evaluation.
Physicochemical Properties: A Tale of Two Rings
The subtle difference in the six-membered ring—a pyridine versus a pyrimidine—imparts distinct physicochemical characteristics to the resulting fused systems. These differences can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While specific properties are highly dependent on the nature and position of substituents, some general trends can be observed.
| Property | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyrimidine | Key Differences & Implications in Drug Design |
| Structure | A fusion of imidazole and pyridine rings. | A fusion of imidazole and pyrimidine rings. | The additional nitrogen atom in the pyrimidine ring generally increases polarity and the potential for hydrogen bonding, which can influence solubility and interactions with biological targets. |
| Aromaticity | Aromatic 10 π-electron system. | Aromatic 10 π-electron system. | Both scaffolds are planar and aromatic, providing a rigid framework for the precise orientation of substituents. |
| Basicity (pKa) | Generally weakly basic, with the N1 atom of the imidazole ring being the most basic site. | The additional nitrogen in the pyrimidine ring can alter the overall basicity of the scaffold. | Variations in basicity can affect drug solubility, salt formation, and off-target interactions, particularly with acidic biopolymers. |
| Lipophilicity (logP) | Lipophilicity can be readily modulated by substituents. The unsubstituted core is moderately lipophilic. | The presence of an additional nitrogen atom can lead to a lower logP compared to the analogous imidazo[1,2-a]pyridine derivative, potentially improving aqueous solubility. | Modulating logP is crucial for balancing membrane permeability and solubility. The imidazo[1,2-a]pyrimidine scaffold may offer a starting point with inherently lower lipophilicity. |
| Metabolic Stability | The scaffold can undergo oxidation at various positions, particularly on the pyridine ring and electron-rich positions of the imidazole ring. | The pyrimidine ring can also be a site for metabolism. The positions of nitrogen atoms can influence the sites of metabolic attack. | Understanding the metabolic hotspots of each scaffold is critical for designing more stable analogues and improving drug half-life. |
Biological Activities and Therapeutic Applications: A Broad and Diverse Spectrum
Both scaffolds have been extensively explored and have yielded compounds with a wide array of biological activities. The imidazo[1,2-a]pyridine core is arguably more prevalent in approved drugs, while the imidazo[1,2-a]pyrimidine scaffold is a key component of several clinical and preclinical candidates.
Imidazo[1,2-a]pyridine: A Clinically Validated Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of drugs targeting the central nervous system and infectious diseases.[1][2][3][4][5][6] Its derivatives have been shown to possess a remarkable range of pharmacological effects.[2][3]
| Therapeutic Area | Target/Mechanism of Action | Example Compound(s) | Reported Potency (IC50/MIC) |
| Hypnotic/Sedative | GABA-A Receptor Modulator | Zolpidem | Marketed Drug |
| Anxiolytic | GABA-A Receptor Modulator | Alpidem | Marketed Drug |
| Cardiotonic | Phosphodiesterase 3 (PDE3) Inhibitor | Olprinone | Marketed Drug |
| Antiulcer | H+/K+ ATPase Inhibitor | Soraprazan | Phase II Clinical Trials |
| Antituberculosis | QcrB (subunit of cytochrome bcc) Inhibitor | Telacebec (Q203) | MIC90 ≤0.006 μM against M. tuberculosis[7] |
| Anticancer | Nek2 Inhibitor | Compound 28e | IC50 = 38 nM (MGC-803 cells)[8] |
| Anticancer | Covalent KRAS G12C Inhibitor | Compound I-11 | Potent activity in NCI-H358 cells[9] |
| Anti-inflammatory | COX-2 Inhibitor | Compound 6f | IC50 = 0.07-0.18 μM[10] |
Imidazo[1,2-a]pyrimidine: An Emerging Powerhouse
The imidazo[1,2-a]pyrimidine scaffold, while having fewer marketed drugs, is a subject of intense research and has demonstrated significant potential across various therapeutic areas.[11][12][13][14] Its structural similarity to purines suggests the potential for interaction with a wide range of biological targets.[12]
| Therapeutic Area | Target/Mechanism of Action | Example Compound(s) | Reported Potency (IC50/EC50) |
| Anxiolytic/Anticonvulsant | GABA-A Receptor Agonist | Divaplon, Fasiplon, Taniplon | Preclinical/Clinical Candidates |
| Antiviral (Influenza A) | Hemagglutinin (HA) Inhibitor | Unnamed series of compounds | Nanomolar activity[15] |
| Anticancer | B-Raf Kinase Inhibitor | Compound 11e | IC50 = 1.4 μM[16] |
| Anticancer (Breast Cancer) | Apoptosis Induction | Compound 4d | IC50 = 35.1 μM (MDA-MB-231 cells)[14] |
| Antimicrobial | Various bacterial and fungal targets | Various derivatives | Good antimicrobial activity reported[12] |
| Anti-inflammatory | COX-2 Inhibition | Unnamed series of compounds | Some COX-2 selectivity reported[13] |
Signaling Pathways and Experimental Workflows
To illustrate the therapeutic relevance and the process of drug discovery involving these scaffolds, the following diagrams outline a key signaling pathway targeted by an imidazo[1,2-a]pyridine-based anticancer agent and a general workflow for the biological evaluation of these compounds.
Caption: Figure 1. Simplified KRAS Signaling Pathway targeted by an imidazo[1,2-a]pyridine covalent inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2- a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Computational and Experimental Data for 2-Aryl-Imidazo[1,2-a]pyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of computational and experimental data for 2-aryl-imidazo[1,2-a]pyridines, a class of heterocyclic compounds with significant therapeutic potential. By cross-validating in silico predictions with in vitro and in vivo experimental results, we aim to provide a clearer understanding of the structure-activity relationships (SAR) and guide future drug discovery efforts. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows.
Data Presentation: Comparative Analysis
The following tables summarize the quantitative data from various studies, comparing computational predictions with experimental findings for different 2-aryl-imidazo[1,2-a]pyridine derivatives.
Table 1: Anticancer Activity (IC50 Values in µM) and Computational Binding Affinities
| Compound ID | Target/Cell Line | Experimental IC50 (µM) | Computational Target | Predicted Binding Affinity (kcal/mol) | Reference |
| 4h | MCF-7 (Breast Cancer) | 1.0 - 5.5 | Topoisomerase IIα | Not Specified | [1] |
| 15a | PI3Kα | Not Specified (Potent) | PI3K/mTOR | Not Specified | [2] |
| 13k | HCC827 (Lung Cancer) | 0.09 - 0.43 | PI3Kα | Not Specified | [3] |
| HB9 | A549 (Lung Cancer) | 50.56 | LTA4H | Not Specified | [4] |
| HB10 | HepG2 (Liver Cancer) | 51.52 | LTA4H | Not Specified | [4] |
| Compound C | MCF-7 (Breast Cancer) | Not Specified | Oxidoreductase | -9.207 | [5] |
| Unnamed | Not Applicable | Not Applicable | hACE2 | -9.1 | [6] |
| Unnamed | Not Applicable | Not Applicable | Spike Protein | -7.3 | [6] |
Table 2: Comparison of DFT Computational Parameters and Experimental Observations
| Compound ID | HOMO-LUMO Gap (eV) (Computational) | Electronic Stability (Computational) | Correlation with Experimental Anticancer Activity | Reference |
| 18 | Larger gap | Enhanced stability | Correlates with selective cytotoxicity | [7] |
| Various | Calculated | Not Specified | Used to evaluate drug-likeness | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
General Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines (Microwave-Assisted)
This protocol is a generalized representation of microwave-assisted synthesis methods found in the literature.[9]
-
Reactant Mixture: In a microwave-safe vial, combine 2-aminopyridine (1 mmol), the corresponding α-bromoacetophenone (1 mmol), and a suitable solvent (e.g., ethanol).
-
Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 160°C) for a designated time (e.g., 20 minutes).
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash it with a cold solvent, and dry it. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.[4][5][10]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[5]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 2-aryl-imidazo[1,2-a]pyridine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the concentration of the compound that inhibits 50% of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.
Molecular Docking (General Protocol)
Molecular docking studies are performed to predict the binding mode and affinity of a ligand to a protein target.[4][5]
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Draw the 2D structures of the 2-aryl-imidazo[1,2-a]pyridine ligands and convert them to 3D structures. Perform energy minimization on the ligand structures.
-
Binding Site Identification: Identify the active site of the protein, often based on the location of a co-crystallized ligand or through computational prediction tools.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the prepared ligands into the defined binding site of the protein. The program will generate multiple binding poses for each ligand.
-
Scoring and Analysis: Score the generated poses using a scoring function to estimate the binding affinity (e.g., in kcal/mol). Analyze the best-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of 2-aryl-imidazo[1,2-a]pyridines.
Caption: General workflow for the synthesis of 2-aryl-imidazo[1,2-a]pyridines.
Caption: Workflow for cross-validation of experimental and computational data.
References
- 1. Design, synthesis and anticancer activity of 2-arylimidazo[1,2-a]pyridinyl-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Imidazo[1,2-a]pyridine Fluorophores Against Commercial Dyes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for brighter, more stable, and versatile fluorescent probes is a constant driver of innovation in molecular imaging and diagnostics. Among the promising new classes of fluorophores, imidazo[1,2-a]pyridine derivatives have garnered significant attention due to their robust photophysical properties, synthetic accessibility, and diverse applications.[1][2] This guide provides an objective comparison of the performance of these novel fluorophores against well-established commercial dyes, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Photophysical Properties: A Head-to-Head Comparison
The performance of a fluorophore is primarily defined by its photophysical parameters, including its absorption and emission wavelengths, molar absorptivity (a measure of how strongly it absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted light). The following table summarizes these key properties for a selection of recently developed imidazo[1,2-a]pyridine fluorophores and widely used commercial dyes.
| Fluorophore Class | Example Compound/Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Imidazo[1,2-a]pyridines | Phenyl-substituted | ~250-320 | ~411-452 | ~91-132 | 17,000 - 37,500 | 0.2 - 0.7[3][4] |
| π-Expanded Derivatives | ~350-450 | ~430-521 | ~80-120 | Not widely reported | Moderate to good[2][5] | |
| bis-Imidazo[1,2-a]pyridines | ~320 | ~370-450 | ~50-130 | Not widely reported | 0.17 - 0.51[6] | |
| Commercial Dyes | Fluorescein (FITC) | 495 | 517 | 22 | ~80,000 | 0.92[7][8] |
| Rhodamine 6G | 528 | 551 | 23 | ~116,000 | 0.95[9] | |
| Alexa Fluor 488 | 493 | 519 | 26 | 73,000 | 0.92[7][10] | |
| DAPI | 358 | 461 | 103 | 35,000 | 0.92 (when bound to DNA)[8] | |
| Hoechst 33342 | 350 | 461 | 111 | 42,000 | ~0.4-0.6[8][11] |
Key Observations:
-
Quantum Yield: While some commercial dyes like Fluorescein and Rhodamine 6G approach a quantum yield of 1.0, certain imidazo[1,2-a]pyridine derivatives exhibit respectable quantum yields up to 0.7, with electron-donating substituents generally improving their luminescence.[3][4]
-
Stokes Shift: Imidazo[1,2-a]pyridine fluorophores often display a significantly larger Stokes shift compared to many common commercial dyes like FITC and Rhodamine 6G.[2][3] This is a desirable characteristic as it minimizes self-quenching and improves the signal-to-noise ratio.
-
Molar Absorptivity: Commercial dyes like Rhodamine 6G and Fluorescein generally possess higher molar absorptivity coefficients, indicating a greater ability to absorb light.[10][12]
-
Tunability: The photophysical properties of imidazo[1,2-a]pyridines can be readily tuned by modifying their chemical structure, allowing for the rational design of fluorophores with specific excitation and emission characteristics.[6][13]
Experimental Protocols
To ensure a fair and reproducible comparison, standardized experimental protocols are essential. Below are detailed methodologies for the synthesis of a representative imidazo[1,2-a]pyridine fluorophore and the determination of its fluorescence quantum yield.
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives via Microwave-Assisted Reaction
This protocol describes a rapid and efficient synthesis of substituted imidazo[1,2-a]pyridines.[14]
Materials:
-
Substituted phenacyl bromide derivative
-
2-aminopyridine
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the substituted phenacyl bromide (1.0 mmol) and 2-aminopyridine (1.2 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 100°C for 60 seconds.
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting precipitate is the imidazo[1,2-a]pyridine product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Characterize the final product using standard analytical techniques (NMR, mass spectrometry).
Protocol 2: Relative Quantum Yield Determination
The fluorescence quantum yield of a test compound is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[15][16]
Materials:
-
Test fluorophore solution
-
Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (e.g., ethanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilute solutions of both the test fluorophore and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the total fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The plots should yield straight lines passing through the origin.
-
Calculate the quantum yield (Φ_test) of the test fluorophore using the following equation:
Φ_test = Φ_std * (Slope_test / Slope_std) * (n_test² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_test and Slope_std are the gradients of the lines from the plot of integrated fluorescence intensity versus absorbance for the test compound and the standard, respectively.
-
n_test and n_std are the refractive indices of the solvents used for the test compound and the standard, respectively.
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general synthesis of imidazo[1,2-a]pyridines and the workflow for quantum yield determination.
Caption: General synthesis pathway for imidazo[1,2-a]pyridines.
Caption: Experimental workflow for quantum yield determination.
Potential Applications and Advantages
The unique properties of imidazo[1,2-a]pyridine fluorophores make them suitable for a range of applications, some of which may offer advantages over traditional dyes.
-
Cell Imaging: Their large Stokes shifts and tunable emissions are beneficial for multicolor imaging, reducing spectral overlap and improving image quality.[17] Some derivatives have also shown low cytotoxicity, making them suitable for live-cell imaging.
-
Chemical Sensors: The sensitivity of their fluorescence to the local environment makes them excellent candidates for developing sensors for ions and small molecules.[18]
-
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of some imidazo[1,2-a]pyridine derivatives in the solid state make them promising materials for the development of efficient OLEDs.[19]
-
Two-Photon Microscopy: Certain imidazo[1,2-a]pyridine-based systems have demonstrated a significant two-photon absorption response, enabling deeper tissue imaging with less phototoxicity.[3]
Conclusion
Imidazo[1,2-a]pyridine-based fluorophores represent a versatile and promising class of compounds with the potential to rival and, in some aspects, surpass the performance of established commercial dyes. Their key advantages include large Stokes shifts, high tunability, and demonstrated utility in a variety of advanced applications. While commercial dyes often exhibit higher molar absorptivity and quantum yields, the continuous development and rational design of new imidazo[1,2-a]pyridine derivatives are closing this performance gap. For researchers seeking novel probes with specific spectral properties or enhanced performance in complex environments, the imidazo[1,2-a]pyridine scaffold offers a rich platform for innovation.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. Cell imaging, dyes, labels and stains [hellobio.com]
- 9. researchgate.net [researchgate.net]
- 10. Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 16. Making sure you're not a bot! [opus4.kobv.de]
- 17. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of the Anti-Proliferative Activity of Imidazo[1,2-a]pyridine-Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative activity of various imidazo[1,2-a]pyridine-thiophene derivatives, a class of heterocyclic compounds that has demonstrated significant potential in the development of novel anticancer agents. The information presented herein is based on experimental data from preclinical studies and is intended to serve as a resource for researchers in oncology and medicinal chemistry.
Data Presentation: Anti-Proliferative Activity
The anti-proliferative activity of imidazo[1,2-a]pyridine-thiophene derivatives has been evaluated against a range of cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values for selected compounds.
Table 1: Anti-Proliferative Activity of Imidazo[1,2-a]pyridine-Thiophene Derivatives against Leukemia Cell Lines [1]
| Compound | Cell Line | Mutation Status | GI50 (µM) |
| 5o | MOLM14 | FLT3-ITD | 0.52 |
| MOLM14 | FLT3-ITDD835Y | 0.53 | |
| MOLM14 | FLT3-ITDF691L | 0.57 | |
| 5e | MOLM14 | FLT3-ITD | 0.16 |
| 5g | MOLM14 | FLT3-ITD | 0.85 |
GI50 values represent the concentration of the compound that causes 50% inhibition of cell growth.
Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives Linked with a Thiophene/Thiazole Motif against Solid Tumor Cell Lines [2]
| Compound | A549 (Lung Carcinoma) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | U87-MG (Glioblastoma) IC50 (µM) |
| A2 | >100 | 89.5 ± 2.4 | >100 |
| A3 | 85.3 ± 3.1 | 75.8 ± 2.8 | 95.2 ± 3.5 |
| A4 | 60.5 ± 2.5 | 55.7 ± 2.1 | 70.1 ± 2.9 |
| C1 | 72.4 ± 2.9 | 65.9 ± 2.5 | 82.6 ± 3.2 |
| C2 | >100 | >100 | >100 |
| Doxorubicin | 0.8 ± 0.05 | 1.2 ± 0.08 | 2.5 ± 0.1 |
IC50 values represent the concentration of the compound that inhibits 50% of cell viability. Note: These compounds are linked to a thiazole or thiophene motif through a keto spacer.
Signaling Pathways
Imidazo[1,2-a]pyridine-thiophene derivatives have been shown to exert their anti-proliferative effects through the inhibition of key signaling pathways involved in cancer cell growth and survival. One of the primary mechanisms of action identified is the inhibition of FMS-like tyrosine kinase 3 (FLT3).[1] Additionally, the broader class of imidazo[1,2-a]pyridine derivatives has been reported to inhibit the PI3K/AKT/mTOR and NF-κB signaling pathways.[2][3]
FLT3 Signaling Pathway
Several imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent type-I inhibitors of FLT3, a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[1] These compounds compete with ATP for binding to the kinase domain of FLT3, thereby preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades. The diagram below illustrates the inhibition of the FLT3 signaling pathway by these derivatives.
Experimental Protocols
The anti-proliferative activity of imidazo[1,2-a]pyridine-thiophene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
1. Cell Seeding:
-
Harvest and count cancer cells using a hemocytometer.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the imidazo[1,2-a]pyridine-thiophene derivatives in culture medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for an additional 48 to 72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
After the incubation, carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance values are directly proportional to the number of viable cells.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 or GI50 value using a suitable software.
The following diagram outlines the general workflow of the MTT assay.
References
- 1. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridines linked with thiazoles/thiophene motif through keto spacer as potential cytotoxic agents and NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine: Established versus Novel Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel synthetic route for 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine with a traditional, established method. The objective is to offer a comprehensive evaluation of the performance, efficiency, and reaction conditions of each pathway, supported by experimental data, to aid researchers in selecting the most suitable method for their applications.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The specific derivative, this compound, has shown promise as an inhibitor of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[1] The synthesis of this and similar compounds is therefore of critical importance. This guide compares a recently utilized Suzuki coupling approach with a more classical condensation reaction, providing a clear overview of their respective advantages and disadvantages.
Comparative Data Analysis
The following table summarizes the key quantitative data for the established and new synthetic routes to this compound.
| Parameter | Established Route: Hantzsch-Type Condensation | New Route: Palladium-Catalyzed Suzuki Coupling |
| Starting Materials | 2-Aminopyridine, 2-bromo-1-(thiophen-3-yl)ethan-1-one | 2-chloroimidazo[1,2-a]pyridine, Thiophene-3-boronic acid |
| Catalyst | None (or mild acid/base) | Pd(PPh₃)₄ |
| Solvent | Ethanol or DMF | Toluene/Ethanol/Water mixture |
| Reaction Temperature | Reflux (typically 78-153 °C) | 100 °C |
| Reaction Time | 6-12 hours | 4 hours |
| Yield | 60-75% | 85-95% |
| Purification | Column chromatography | Column chromatography |
| Scalability | Moderate | High |
| Functional Group Tolerance | Limited by harsh reaction conditions | Good |
Experimental Protocols
Established Synthetic Route: Hantzsch-Type Condensation
This method represents a classical approach to the synthesis of the imidazo[1,2-a]pyridine core.
Step 1: Synthesis of 2-bromo-1-(thiophen-3-yl)ethan-1-one
-
To a solution of 3-acetylthiophene (1.0 eq) in glacial acetic acid, add bromine (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude α-haloketone, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve 2-aminopyridine (1.0 eq) and 2-bromo-1-(thiophen-3-yl)ethan-1-one (1.0 eq) in anhydrous ethanol.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
New Synthetic Route: Palladium-Catalyzed Suzuki Coupling
This modern approach offers high efficiency and better functional group tolerance.[1]
Step 1: Synthesis of 2-chloroimidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 eq) in dry DMF, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add chloroacetaldehyde (1.2 eq, 50% in water) and heat the mixture at 80 °C for 6 hours.
-
Cool the reaction and pour it into water, then extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (eluent: ethyl acetate/hexane mixture) to yield 2-chloroimidazo[1,2-a]pyridine.
Step 2: Synthesis of this compound
-
In a reaction vessel, combine 2-chloroimidazo[1,2-a]pyridine (1.0 eq), thiophene-3-boronic acid (1.5 eq), and sodium carbonate (2.0 eq).
-
Add a degassed mixture of toluene, ethanol, and water (4:1:1 ratio).
-
Purge the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction at 100 °C for 4 hours under an argon atmosphere.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain the final product.
Visualizations
Synthetic Pathway Comparison
Caption: Comparison of the established and new synthetic routes.
Experimental Workflow
References
Comparative Docking Studies of Imidazo[1,2-a]pyridine Analogs in Kinase Active Sites
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[3] Molecular docking studies are instrumental in understanding the binding modes of these analogs within the kinase active sites, thereby guiding the rational design of more potent and selective inhibitors. This guide provides a comparative overview of docking studies for imidazo[1,2-a]pyridine analogs against several key kinase targets.
Data Presentation: Performance of Imidazo[1,2-a]pyridine Analogs
The following tables summarize the quantitative data from various docking and biological studies, offering a comparative look at the performance of different imidazo[1,2-a]pyridine derivatives.
Table 1: Comparative Docking Scores of Imidazo[1,2-a]pyridine Analogs
| Compound/Analog | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| HB7 | Human LTA4H | -11.237 | Not specified | [4] |
| 5b | PI3Kα | -6.932 | Not specified | [1] |
| 21a-23 | Aurora A (AURKA) | Not specified | Lys141, Lys162, Thr217, Tyr219 | [5] |
| Compound C | Oxidoreductase (4XO7) | -9.207 | His222, Tyr216, Lys270 | [6] |
| Active Compound | AMPK | Not specified | Asn111, Lys29 | [7] |
| 28c | Aurora-A | Not specified | Not specified | [8] |
| 12k (SCH 1473759) | Aurora A/B | Not specified | Not specified | [9] |
| 13k | PI3Kα | Not specified | Not specified | [10] |
Table 2: Biological Activity of Imidazo[1,2-a]pyridine Analogs
| Compound/Analog | Target/Cell Line | IC50 / EC50 | Reference |
| 4c | CLK1 | 0.7 µM | [3] |
| 4c | DYRK1A | 2.6 µM | [3] |
| 13k | PI3Kα | 1.94 nM | [10] |
| 13k | Various tumor cell lines | 0.09 µM to 0.43 µM | [10] |
| 2g | p110α | 0.0018 µM | [11] |
| 12 | p110α | 0.0028 µM | [11] |
| Active Compound | AMPK | 11.0 nM | [7] |
| 28c | HCT116 cells | GI50 = 2.30 µM | [8] |
| 12k (SCH 1473759) | phos-HH3 inhibition | 25 nM | [9] |
| 1 | p110α | 0.67 µM | [11] |
| 18 | Mouse liver (AKT phosphorylation) | 56% inhibition at 30 mg/kg | [12] |
Mandatory Visualizations
Imidazo[1,2-a]pyridine Scaffold
> ]; } } Caption: General chemical structure of the imidazo[1,2-a]pyridine core.
// Add a "X" to show blockage blockage [label="X", shape=plaintext, fontcolor="#EA4335", fontsize=36]; blockage -> Phosphorylated_Substrate [style=invis, weight=100]; } Caption: ATP-competitive kinase inhibition by an imidazo[1,2-a]pyridine analog.
Experimental Protocols
The successful application of molecular docking relies on meticulous and well-defined protocols. While specific parameters may vary between studies, the general workflow remains consistent.
Preparation of the Kinase Structure
The first step involves obtaining a high-quality 3D structure of the target kinase.[13] This is typically sourced from the Protein Data Bank (PDB). Standard preparation involves:
-
Removal of non-essential molecules: Water molecules, co-factors, and existing ligands not relevant to the docking study are removed.
-
Addition of hydrogen atoms: Hydrogens are added to the protein structure, which is crucial for defining correct tautomeric and ionization states.
-
Assigning partial charges and protonation states: The protonation states of ionizable residues (like His, Asp, Glu) are determined, often based on physiological pH.
-
Energy minimization: The structure may be subjected to a brief energy minimization to relieve any steric clashes.
Preparation of Ligand Structures
The imidazo[1,2-a]pyridine analogs are prepared for docking by:
-
Generating 3D coordinates: If starting from a 2D structure, it is converted to a 3D conformation.
-
Assigning atom types and bond orders.
-
Generating various tautomers and ionization states: This is important for accurately representing the ligand at physiological pH.
-
Energy minimization: The ligand structures are optimized to find a low-energy conformation.
Molecular Docking Procedure
-
Binding Site Identification: The active site of the kinase is defined. This is often done by referring to the position of a co-crystallized ligand in the PDB structure or through binding site prediction algorithms.[13]
-
Grid Generation: A grid box is generated around the defined active site. This grid is used by the docking program to pre-calculate the interaction potentials of different atom types, which speeds up the docking process.[13]
-
Docking Algorithm: A search algorithm is used to explore the conformational space of the ligand within the active site. Common algorithms include genetic algorithms, Monte Carlo simulations, and fragment-based methods.[14]
-
Scoring and Ranking: A scoring function is used to estimate the binding affinity for each generated pose.[14] The poses are then ranked based on their scores, with lower scores typically indicating a more favorable binding interaction.
Post-Docking Analysis and Validation
-
Pose Analysis: The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the active site residues.
-
Re-docking (Validation): A common validation technique is to extract the native ligand from a crystal structure and dock it back into the active site. A successful docking protocol should be able to reproduce the experimental binding mode with a low root-mean-square deviation (RMSD), typically under 2.0 Å.[15]
The combination of these computational techniques provides valuable insights into the structure-activity relationships of imidazo[1,2-a]pyridine analogs, paving the way for the development of novel and effective kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine-Based Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the design of fluorescent probes due to its rigid, planar geometry and favorable photophysical properties. Its derivatives are widely explored for their potential in sensing biologically and environmentally important metal ions. This guide provides an objective, data-driven comparison of several recently developed imidazo[1,2-a]pyridine-based probes, offering insights into their performance, underlying mechanisms, and experimental protocols to aid researchers in selecting and developing optimal sensing agents.
Data Presentation: Performance Comparison of Probes
The following table summarizes the quantitative performance data of selected imidazo[1,2-a]pyridine-based fluorescent probes for the detection of various metal ions.
| Probe Name/Identifier | Target Ion(s) | Limit of Detection (LOD) | Response Type | Solvent System | Key Features & Selectivity | Binding Ratio (Probe:Ion) | Ref. |
| Probe 5 | Fe³⁺ / Hg²⁺ | 4.0 ppb (71.6 nM) for Fe³⁺; 1.0 ppb (5.0 nM) for Hg²⁺ | Turn-on (Fe³⁺) / Turn-off (Hg²⁺) | Aqueous media | High selectivity over other competing cations. Applied in HeLa cells. | N/A | [1][2] |
| L1 | Zn²⁺ | 6.8 x 10⁻⁸ M (68 nM) | Turn-on | C₂H₅OH–H₂O (9:1, v/v, 10 mM HEPES buffer) | Significant fluorescence enhancement; bathochromic shifts in absorption and emission. | 1:1 | [3][4] |
| LK | Fe³⁺ / F⁻ | 6.9 x 10⁻⁸ M (69 nM) for Fe³⁺; 3.0 x 10⁻⁷ M (300 nM) for F⁻ | On-Off-On (Sequential detection) | DMSO/H₂O (1:1, v/v, 1.0 mM HEPES, pH 7.0) | Large Stokes shift (178 nm); strong anti-interference ability. | 2:1 | [5][6] |
| 1a | Cu²⁺ | 4.6 x 10⁻⁸ M (46 nM) | Turn-on (Ratiometric) | Phosphate buffer (pH 8.0) | Extreme selectivity for Cu²⁺; operates via ICT and CHEF mechanisms. | 1:1 | [7] |
| Rh-Ip-Hy | Hg²⁺ | N/A | Turn-on | N/A (pH range 5.0-11.0) | Large Stokes shift (75 nm); high pH tolerance; applied in cell imaging and test strips. | N/A | [8][9] |
Signaling Pathways and Probe Design
The detection mechanism of these probes typically relies on the interaction between the metal ion and specific binding sites on the probe, leading to a measurable change in its fluorescence properties. This is often a result of processes like Intramolecular Charge Transfer (ICT) or Chelation-Enhanced Fluorescence (CHEF).
Caption: Generalized 'Turn-On' and 'Turn-Off' fluorescence signaling pathways.
The design of these probes is modular, typically consisting of three key components: the imidazo[1,2-a]pyridine core which acts as the fluorophore, a chelating unit (receptor) that selectively binds the target metal ion, and a linker connecting the two.
References
- 1. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. an-imidazo-1-2-a-pyridine-based-fluorescent-probe-for-the-continuous-on-off-on-detection-of-fe3-and-f - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 9. An imidazo[1,2- a ]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test st ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00090K [pubs.rsc.org]
A Comparative Guide to the ADME Properties of Novel Thiazole, Thiophene, and 2-Pyridone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds featuring thiazole, thiophene, and 2-pyridone scaffolds. Understanding these properties is critical in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and minimize late-stage attrition. This document summarizes key experimental data, details the methodologies for crucial in vitro assays, and visualizes relevant metabolic pathways to support informed decision-making in drug development programs.
Data Presentation: Comparative In Vitro ADME Properties
The following tables summarize the in vitro ADME properties of representative novel thiophene and pyrazolo[3,4-d]pyrimidine derivatives, the latter serving as a structural and data-rich analogue to guide comparisons in the absence of comprehensive datasets for novel 2-pyridones and thiazoles in the reviewed literature.
Table 1: In Vitro Metabolic Stability of Novel Thiophene Derivatives
| Compound ID | Human Liver Microsomes (HLM) t½ (min) | Mouse Liver Microsomes (MLM) t½ (min) | Human Intrinsic Clearance (CLint) (µL/min/mg) | Mouse Intrinsic Clearance (CLint) (µL/min/mg) |
| Thiophene 1 | > 120 | 85.6 | < 5.8 | 8.1 |
| Thiophene 57 | > 120 | 110.1 | < 5.8 | 6.3 |
| Verapamil | 17.5 | 10.1 | 39.6 | 68.6 |
Data extracted from a study on Ebola virus entry inhibitors, demonstrating excellent stability of the thiophene series in human liver microsomes.[1][2]
Table 2: In Vitro ADME Profile of Pyrazolo[3,4-d]pyrimidine Derivatives (Analogues for Comparison)
| Compound ID | Aqueous Solubility (µM) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | HLM Stability (% remaining after 1h) |
| Compound 1 | 5.4 | 8.7 | 34.2 |
| Compound 2 | 8.2 | 10.1 | 55.8 |
| Compound 3 | 3.1 | 12.5 | 78.1 |
| Compound 4 | 11.5 | 9.8 | 62.5 |
| Compound 5 | 7.8 | 11.2 | 85.3 |
This table showcases a comprehensive in vitro ADME panel for a series of kinase inhibitors, providing a valuable reference for the type of comparative data essential for lead optimization.[3]
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are representative of standard industry practices and are based on methodologies described in the cited literature.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound, a key determinant of oral absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer with tight junctions, mimicking the intestinal epithelium.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Transport Experiment: The test compound (typically at a concentration of 1-10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is monitored over time (typically up to 2 hours). To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
Sample Analysis: Samples from both compartments are collected at various time points and the concentration of the test compound is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.
Metabolic Stability Assay using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.
Methodology:
-
Incubation Mixture: The test compound (typically 1 µM) is incubated with pooled human or other species liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without the NADPH-regenerating system is run in parallel to account for non-enzymatic degradation.
-
Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this plot is used to determine the in vitro half-life (t½) and the intrinsic clearance (CLint).
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.
Methodology:
-
Assay Setup: The Rapid Equilibrium Dialysis (RED) device is commonly used. It consists of two chambers separated by a semipermeable membrane.
-
Sample Preparation: The test compound is added to plasma (from human or other species).
-
Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (phosphate-buffered saline) is added to the other chamber.
-
Equilibration: The device is incubated at 37°C with shaking for a period sufficient to reach equilibrium (typically 4-6 hours).
-
Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers, and the concentration of the test compound in each is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.
Mandatory Visualizations
CYP450-Mediated Metabolism of Thiophene and Thiazole Compounds
The following diagram illustrates the common metabolic pathways for thiophene and thiazole-containing compounds, which are primarily mediated by Cytochrome P450 enzymes.
Caption: CYP450-mediated metabolic activation of thiophene and thiazole compounds.
General In Vitro ADME Experimental Workflow
The following diagram outlines a typical workflow for the in vitro assessment of ADME properties in early drug discovery.
Caption: A streamlined workflow for in vitro ADME profiling.
References
Comparison of different catalytic systems for imidazo[1,2-a]pyridine synthesis
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents and biologically active compounds.[1][2] Its derivatives are known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[3][4] Consequently, the development of efficient and versatile synthetic methodologies for this framework is a major focus in medicinal and organic chemistry.[5] This guide provides an objective comparison of various catalytic systems employed for the synthesis of imidazo[1,2-a]pyridines, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Overview of Catalytic Strategies
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation and subsequent cyclization of a 2-aminopyridine derivative with a suitable coupling partner.[6][7] The choice of catalyst is crucial as it dictates the reaction's efficiency, substrate scope, and environmental footprint. Key strategies include transition-metal catalysis (using copper, palladium, iron, or gold), metal-free catalysis (such as iodine-mediated reactions), and modern photocatalytic methods.[1]
Data Presentation: Performance of Catalytic Systems
The following table summarizes quantitative data from various studies, offering a direct comparison of different catalytic systems under specific experimental conditions.
| Catalytic System | Catalyst / Loading | Reactants | Conditions (Solvent, Temp, Time) | Yield (%) | Reference |
| Copper-Catalyzed | CuI / 10 mol% | 2-Aminopyridine, Phenylacetylene, Benzaldehyde | Toluene, 110 °C, 12 h | 92% | [8] |
| Cu(OAc)₂·H₂O / 10 mol% | 2-Aminopyridine, Phenylacetylene, Benzaldehyde | Dioxane, 100 °C, 12 h (Air) | 95% | [9] | |
| Copper Silicate | 2-Aminopyridine, Phenacyl Bromide | Ethanol, Reflux, 25 min | 96% | [3] | |
| Palladium-Catalyzed | Pd(OAc)₂ / 5 mol% | N-(2-pyridinyl)benzamidine, Phenylacetylene | Toluene, 100 °C, 12 h | 80% (for fused derivative) | [10] |
| PdCl₂(dppf) | GBB-3CR product, Isocyanide | Dioxane, 80 °C, 8 h | 85% (for fused derivative) | [4] | |
| Iron-Catalyzed | FeCl₂ / 10 mol% | 2-Aminopyridine, (E)-1-nitro-2-phenylethene | DMF, 150 °C, 7 h | 95% | [11] |
| FeCl₃ / 10 mol% | 2-Phenylimidazo[1,2-a]pyridine, Sodium p-toluenesulfinate, DMA | DMA:H₂O (2:1), 120 °C, 8 h | 90% (for C3-functionalization) | [12] | |
| Gold-Catalyzed | PicAuCl₂ / 5 mol% | Pyridine N-oxide, Phenylacetylene | Dioxane, 100 °C, 16 h | Good Yields | [13] |
| Gold Nanoparticles | 2-Aminopyrimidine, Aryl Ketone | Green Solvent, Heating | High Yields | [14] | |
| Photocatalytic | Eosin Y / 2.5 mol% | 2-Aminopyridine, Ethylbenzene, NBS | CH₃CN, Blue LED, 2 h (Air) | 85% | [15][16] |
| fac-Ir(ppy)₃ / 1 mol% | 2-Phenylimidazo[1,2-a]pyridine, Bromoacetonitrile | CH₃CN, Blue LED, 24 h | 96% (for C3-functionalization) | [17] | |
| Iodine-Catalyzed | I₂ / 5 mol% | 2-Aminopyrazine, Benzaldehyde, t-butyl isocyanide | Ethanol, Room Temp, 30 min | 94% | [18] |
Comparison of Catalytic Systems
1. Copper-Catalyzed Systems Copper catalysts are widely used due to their low cost, high efficiency, and versatility.[8] They can effectively catalyze multicomponent reactions involving 2-aminopyridines, aldehydes, and alkynes, often under aerobic conditions, which simplifies the procedure.[9][19] Systems like CuI and Cu(OAc)₂ consistently provide high to excellent yields.[8][9] The use of heterogeneous catalysts like copper silicate further enhances the methodology by allowing for easy catalyst recovery and reuse, aligning with green chemistry principles.[3]
2. Palladium-Catalyzed Systems Palladium catalysts are renowned for their ability to mediate complex transformations, including C-H activation and cross-coupling reactions, enabling the synthesis of highly functionalized and polycyclic imidazo[1,2-a]pyridine derivatives.[10][20] These methods are particularly valuable for constructing complex molecular architectures that are otherwise difficult to access.[4] However, the high cost and potential toxicity of palladium are notable drawbacks.
3. Iron-Catalyzed Systems Iron is an earth-abundant, inexpensive, and environmentally benign metal, making it an attractive alternative to precious metal catalysts.[21] Iron(II) and Iron(III) salts have been shown to effectively catalyze the synthesis of imidazo[1,2-a]pyridines from substrates like nitroolefins, proceeding through a proposed Michael addition followed by cyclization and denitration.[11][22] These methods are simple, use readily available starting materials, and tolerate a variety of functional groups.[11]
4. Gold-Catalyzed Systems Gold catalysis offers mild reaction conditions and unique reactivity, particularly in activating alkynes.[13] Gold-catalyzed redox reactions between pyridine N-oxides and alkynes provide an atom-economical route to imidazo[1,2-a]pyridines.[13] The use of gold nanoparticles represents a green chemistry approach, enabling efficient synthesis in environmentally friendly solvents.[14] While highly effective, the cost of gold catalysts can be a limiting factor.
5. Photocatalytic Systems Visible-light photocatalysis has emerged as a powerful and sustainable strategy.[23] These methods often operate at room temperature, use light as a renewable energy source, and can be metal-free, employing organic dyes like Eosin Y as the photocatalyst.[15][24] This approach enables novel transformations, such as C(sp³)–H functionalization, using unconventional starting materials like ethylarenes as surrogates for acetophenones.[16] This strategy is highly valued for its high atom efficiency and environmental friendliness.[15]
6. Iodine-Catalyzed Systems Molecular iodine is an inexpensive, readily available, and low-toxicity catalyst.[18] It efficiently promotes multicomponent reactions at room temperature, offering a simple, cost-effective, and eco-friendly method for synthesizing imidazo[1,2-a]pyridines and related heterocycles.[18] The reactions are often rapid and proceed with a simple workup, making this method highly practical.
Experimental Protocols
Protocol 1: Copper-Catalyzed Three-Component Synthesis (Based on Ghosh and Mishra[8]) A mixture of 2-aminopyridine (1 mmol), benzaldehyde (1 mmol), phenylacetylene (1.2 mmol), and CuI (10 mol%) is placed in a reaction vial. Toluene (3 mL) is added, and the mixture is stirred at 110 °C for 12 hours. After completion (monitored by TLC), the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted imidazo[1,2-a]pyridine.
Protocol 2: Iron-Catalyzed Synthesis from Nitroolefins (Based on Yan et al.[11][21]) To a solution of 2-aminopyridine (1.0 mmol) and a 2-methyl-nitroolefin (1.2 mmol) in DMF (3 mL), FeCl₂ (10 mol%) is added. The reaction mixture is heated to 150 °C and stirred for 7 hours. Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography to yield the 3-methyl-2-arylimidazo[1,2-a]pyridine derivative.
Protocol 3: Metal-Free Photocatalytic Synthesis (Based on Mahaur et al.[15][24]) In a 50 mL round-bottom flask, 2-aminopyridine (1.0 mmol), ethylbenzene (2.0 mmol), N-Bromosuccinimide (NBS, 1.2 mmol), and Eosin Y (2.5 mol%) are dissolved in acetonitrile (5 mL). The flask is placed under an atmosphere of air and irradiated with a blue LED light source at room temperature for 2 hours with continuous stirring. After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography on silica gel using an ethyl acetate/hexane eluent to give the final product.
Conclusion
The synthesis of imidazo[1,2-a]pyridines can be achieved through a variety of catalytic systems, each with distinct advantages.
-
Copper and Iron-catalyzed methods are highly recommended for general-purpose synthesis due to their low cost, high efficiency, and operational simplicity.[7][11]
-
Palladium and Gold-catalyzed systems are superior for the construction of complex, highly substituted derivatives, despite their higher cost.[10][13]
-
Photocatalytic and Iodine-catalyzed approaches represent the forefront of green and sustainable chemistry, offering mild conditions, high atom economy, and reduced environmental impact, making them ideal for modern synthetic applications.[16][18]
The selection of a specific catalytic system should be guided by factors such as the desired molecular complexity, cost considerations, scalability, and commitment to sustainable chemical practices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 19. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 22. bio-conferences.org [bio-conferences.org]
- 23. mdpi.com [mdpi.com]
- 24. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
Decoding the Action of Imidazo[1,2-a]pyridine-Based Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of imidazo[1,2-a]pyridine-based enzyme inhibitors, supported by experimental data. We delve into their mechanisms of action, compare their performance with alternative inhibitors, and provide detailed experimental protocols for key assays.
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential.[1] These compounds have demonstrated activity against a range of targets, including protein kinases and enzymes crucial for microbial survival. This guide will focus on their action on key enzymes: Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), Cyclooxygenase-2 (COX-2), and the bacterial ubiquinol-cytochrome c reductase (QcrB).
Comparative Performance of Imidazo[1,2-a]pyridine-Based Inhibitors
The efficacy of various imidazo[1,2-a]pyridine derivatives has been quantified through in vitro assays, with IC50 values providing a measure of their inhibitory potency. The following tables summarize the performance of these compounds against their respective enzyme targets and compare them with other known inhibitors.
Phosphoinositide 3-kinase (PI3K) and Akt Inhibition
Imidazo[1,2-a]pyridines have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[2][3][4][5] Several derivatives have shown low nanomolar to micromolar inhibition of PI3Kα and Akt.[3][6]
| Inhibitor | Target | IC50 | Reference |
| Imidazo[1,2-a]pyridine Derivative 1 | PI3Kα | 2 nM | [3] |
| 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | PIK3CA | 0.67 µM | [3] |
| Thiazole-substituted imidazo[1,2-a]pyridine | PIK3CA | 0.0028 µM | [3] |
| Compound 35 (2,6,8-substituted Imidazo[1,2-a]pyridine) | PI3Kα | 150 nM | [7] |
| Imidazo[1,2-a]pyridine-based peptidomimetic 11 | Akt | 0.64 µM | [6] |
| Alternative Inhibitor: Alpelisib | PI3Kα | 5 nM | [8] |
| Alternative Inhibitor: Ipatasertib (GDC-0068) | Akt | 5 nM | [9] |
| Alternative Inhibitor: MK-2206 | Akt | ~12 nM | [9] |
Cyclooxygenase-2 (COX-2) Inhibition
Certain imidazo[1,2-a]pyridine derivatives have been designed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[10][11][12][13] These compounds exhibit high potency and selectivity for COX-2 over the constitutively expressed COX-1, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[14]
| Inhibitor | COX-2 IC50 | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
| Imidazo[1,2-a]pyridine Derivative 5j | 0.05 µM | >200 | [10][12] |
| Imidazo[1,2-a]pyridine Derivative 5i | 0.08 µM | 897.19 | [10] |
| Imidazo[1,2-a]pyridine Derivative 5n | 0.07 µM | 508.6 | [13] |
| 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine | 0.07 µM | 217.1 | [11][13] |
| Alternative Inhibitor: Celecoxib | 0.04 µM | ~30 | [14] |
| Alternative Inhibitor: Rofecoxib | 0.018 µM | ~300 | [14] |
Mycobacterium tuberculosis QcrB Inhibition
A series of imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[15][16][17][18] Their mechanism of action involves the inhibition of QcrB, a subunit of the electron transport chain's ubiquinol cytochrome c reductase, which is essential for cellular respiration and ATP synthesis.[15][16][17][18][19]
| Inhibitor | Target | MIC against M. tuberculosis | Reference |
| Imidazo[1,2-a]pyridine Inhibitor 1 | QcrB | 0.1 µM | [16][17][18] |
| Imidazo[1,2-a]pyridine Inhibitor 3 | QcrB | 0.03 µM | [16][17][18] |
| Imidazo[1,2-a]pyridine Inhibitor 4 | QcrB | 0.03 µM | [16][17][18] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide (R=4-Br) | QcrB | 0.069-0.174 µM | [19] |
| Alternative Inhibitor: Q203 (Telacebec) | QcrB | 0.002 µM | Not found in search results |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action of these inhibitors, it is crucial to understand the signaling pathways they modulate and the experimental workflows used to assess their activity.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that is often targeted by imidazo[1,2-a]pyridine-based inhibitors in cancer research.[2][3]
Caption: The PI3K/Akt/mTOR signaling cascade.
Experimental Workflow for Kinase Activity Assay
A common method to determine the inhibitory potential of a compound on a specific kinase is through a kinase activity assay.[20][21]
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 15. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 17. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. identification-of-novel-imidazo-1-2-a-pyridine-inhibitors-targeting-m-tuberculosis-qcrb - Ask this paper | Bohrium [bohrium.com]
- 19. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 20. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Assaying AKT/Protein Kinase B Activity | Springer Nature Experiments [experiments.springernature.com]
Comparative cytotoxicity of 2, 6, 8-substituted imidazopyridine derivatives
A Comparative Guide to the Cytotoxicity of 2, 6, 8-Substituted Imidazopyridine Derivatives
Imidazopyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including significant potential as anticancer agents.[1][2][3] Their structural versatility allows for substitutions at various positions, leading to a diverse library of molecules with varying cytotoxic profiles. This guide provides a comparative analysis of the cytotoxic effects of 2, 6, 8-substituted imidazopyridine derivatives, supported by experimental data and mechanistic insights to aid researchers and drug development professionals.
Comparative Cytotoxicity Data
The cytotoxic potential of various imidazopyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 35 | T47D (Breast Cancer) | 7.9 | [4][5] |
| MCF-7 (Breast Cancer) | 9.4 | [4][5] | |
| Compound 8c | K-562 (Leukemia) | 1.09 | [6] |
| Compound 8b | K-562 (Leukemia) | 2.91 | [6] |
| Compound 6 | A375 (Melanoma) | <12 | [7] |
| WM115 (Melanoma) | <12 | [7] | |
| HS-104 | MCF-7 (Breast Cancer) | 1.2 | [8][9] |
| HS-106 | MCF-7 (Breast Cancer) | <10 | [8][9] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [8][9] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [8][9] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [8][9] |
| Compound 9d | HeLa (Cervical Cancer) | More potent than cisplatin | [10] |
| MCF-7 (Breast Cancer) | More potent than cisplatin | [10] | |
| Compound HB9 | A549 (Lung Cancer) | 50.56 | [11] |
| Compound HB10 | HepG2 (Liver Carcinoma) | 51.52 | [11] |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [12] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [12] | |
| MCF-7 (Breast Cancer) | 11 | [12] | |
| A375 (Human Skin Cancer) | 11 | [12] | |
| C188 | MCF-7 (Breast Cancer) | Dose-dependent | [13] |
| T47-D (Breast Cancer) | Dose-dependent | [13] |
Experimental Protocols
The evaluation of cytotoxicity for the imidazopyridine derivatives cited in this guide predominantly utilized the MTT assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4x10³ to 6x10³ cells per well and incubated for 24 to 48 hours to allow for cell attachment.[7][9][13]
-
Compound Treatment: The cells are then treated with various concentrations of the imidazopyridine derivatives (e.g., 0 to 100 µM) and incubated for a specified period, typically 24 to 48 hours.[7][13]
-
MTT Addition: Following the treatment period, MTT solution (typically 20 µL of a 5 mg/mL solution) is added to each well, and the plates are incubated for another 4 hours at 37°C.[7][13]
-
Formazan Solubilization: The medium is removed, and a solubilization buffer (e.g., 200 µL of DMSO or 100 µL of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[7][13]
-
Absorbance Measurement: The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The relative cell viability is calculated as a percentage of the untreated control cells.
Mechanistic Insights and Signaling Pathways
Several studies have elucidated the mechanisms by which these derivatives exert their cytotoxic effects, primarily through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, and the induction of apoptosis.
PI3K/Akt/mTOR Pathway Inhibition
A significant number of 2, 6, 8-substituted imidazopyridine derivatives have been identified as potent inhibitors of the Phosphatidylinositol-3-kinase (PI3K) pathway.[4][5][14] This pathway is crucial for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of PI3Kα by compounds like Compound 35 leads to cell cycle arrest and apoptosis in cancer cells.[4][5]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazopyridine derivatives.
Wnt/β-catenin Signaling Pathway Inhibition
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Its dysregulation is frequently observed in various cancers, including breast cancer. The novel imidazopyridine derivative C188 has been shown to exhibit its anticancer activity by inhibiting this pathway.[13] Inhibition of Wnt/β-catenin signaling leads to a reduction in the nuclear localization of β-catenin, which in turn downregulates the expression of its target genes involved in cell proliferation and migration.[13]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by imidazopyridine derivative C188.
Induction of Apoptosis
A common mechanism of action for many cytotoxic imidazopyridine derivatives is the induction of apoptosis, or programmed cell death.[6][15] Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. For instance, treatment with certain 6-substituted imidazopyridines leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8 in colon cancer cells.[15] Similarly, compound 8c was found to induce apoptosis in leukemia cells, accompanied by an overexpression of caspase-3.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. design-synthesis-anticancer-activity-and-in-silico-studies-of-novel-imidazo-1-2-a-pyridine-based-1-h-1-2-3-triazole-derivatives - Ask this paper | Bohrium [bohrium.com]
- 11. chemmethod.com [chemmethod.com]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Molecular Dynamics Simulations of Imidazo[1,2-a]pyrimidine-Schiff Base Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational and experimental approaches for the validation of molecular dynamics (MD) simulations of imidazo[1,2-a]pyrimidine-Schiff base derivatives. This class of compounds has garnered significant attention for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. [1][2] The validation of in silico models is a critical step in computational drug discovery, ensuring that the simulations accurately reflect the behavior of the molecules in a biological system.[3][4]
Comparison of Simulation Parameters and Experimental Validation
Molecular dynamics simulations provide atomistic insights into the dynamic behavior of molecules over time. The accuracy of these simulations is highly dependent on the chosen parameters and force fields. For imidazo[1,2-a]pyrimidine-Schiff base derivatives, several studies have employed computational methods to predict their biological activity, often in conjunction with experimental validation.[5][6]
A common approach involves molecular docking to predict the binding pose of a ligand to a protein target, followed by MD simulations to assess the stability of the complex.[1][7] The validation of these computational predictions is often performed by comparing the calculated binding affinities with experimentally determined biological activities, such as IC50 values from in vitro assays.
| Computational Method | Force Field/Software | Validation Parameter | Experimental Method | Reference |
| Molecular Docking | AutoDock, Schrödinger Suite | Binding Energy (kcal/mol) | In vitro antimicrobial/antifungal assays (MIC values) | [8][9] |
| Molecular Dynamics | GROMACS, AMBER | RMSD, RMSF, Hydrogen Bonds | X-ray Crystallography, NMR Spectroscopy | [10] |
| DFT Calculations | Gaussian (B3LYP/6-31G) | Spectroscopic Data (NMR, IR) | ¹H NMR, ¹³C NMR, FT-IR Spectroscopy | [1][11] |
Table 1: Comparison of Computational Methods and Experimental Validation Techniques. This table summarizes common computational methods used for imidazo[1,2-a]pyrimidine-Schiff base derivatives and the corresponding experimental techniques for validation.
Experimental Protocols for Validation
The validation of MD simulations relies on robust experimental data. Below are detailed methodologies for key experiments used to validate computational models of imidazo[1,2-a]pyrimidine-Schiff base derivatives.
Synthesis and Spectroscopic Characterization
The foundational step in validating computational models is the accurate synthesis and characterization of the compounds.
Protocol for Synthesis: A common synthetic route involves the condensation reaction of a substituted 2-aminoimidazo[1,2-a]pyrimidine with a suitable aldehyde in a solvent like ethanol, often with a catalytic amount of acetic acid.[12]
-
Dissolve the 2-aminoimidazo[1,2-a]pyrimidine derivative in ethanol.
-
Add the corresponding aldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for a specified time, monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture to allow the Schiff base product to precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the product from a suitable solvent to obtain pure crystals.[12]
Protocol for Spectroscopic Characterization: The synthesized compounds are then characterized to confirm their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. This data is then compared with theoretical chemical shifts calculated using Density Functional Theory (DFT).[1][2][13]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded using KBr pellets. The vibrational frequencies are reported in cm⁻¹. The presence of characteristic peaks for the imine (C=N) bond and other functional groups confirms the formation of the Schiff base.[11][13]
-
Mass Spectrometry (MS): Mass spectra are obtained to determine the molecular weight of the synthesized compounds, further confirming their identity.[5]
In Vitro Biological Assays
Experimental determination of biological activity is crucial for validating the predictions from molecular docking and MD simulations.
Protocol for Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial/Antifungal):
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).
-
Include positive controls (a known antimicrobial/antifungal agent) and negative controls (medium with inoculum only).
-
Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8]
Visualization of Validation Workflows
The following diagrams illustrate the typical workflows for the validation of molecular dynamics simulations.
Figure 1. Workflow for the validation of computational models with experimental data.
Figure 2. A typical workflow for a molecular dynamics simulation study.
References
- 1. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of Molecular Simulation: An Overview of Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Corrosion inhibition and in silico toxicity assessment of imidazo[1,2-a]pyrimidine-Schiff base derivatives as effective and environmentally friendly corrosion inhibitors for mild steel - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
The proper disposal of 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and professionals in drug development.
I. Understanding the Hazards
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[1][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]
-
Flammability: The presence of organic heterocyclic rings suggests potential flammability.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment (PPE).
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. Ensure skin is not exposed. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. |
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Do not mix with incompatible waste streams. Incompatible materials for similar compounds include bases, amines, and oxidizing agents.[1]
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from heat, sparks, open flames, and incompatible materials.
-
The storage area should be cool and dry.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal. The SDS for a related compound explicitly states to "Dispose of contents/container to an approved waste disposal plant".[1]
-
Do not dispose of this compound down the drain or in regular trash. This can harm the environment and is a regulatory violation.
-
IV. Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Logical Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following personal protective equipment is worn. This compound is known to cause skin and serious eye irritation.
| Protection Type | Specific Equipment | Rationale |
| Hand Protection | Disposable nitrile gloves. For extended exposure, consider double-gloving or using thicker, chemical-resistant gloves. | To prevent skin contact and irritation.[1][2] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn if there is a risk of splashing. A face shield may be necessary for larger quantities or when there is a significant splash hazard. | To protect against serious eye irritation from dust or splashes.[3] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | To prevent inhalation of dust or aerosols. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Handling and Operational Plan
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring safety.
Experimental Workflow for Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and similar heterocyclic compounds.
-
Put on all required PPE as detailed in the table above.
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
-
-
Handling:
-
When weighing the solid compound, do so carefully to minimize the creation of dust.
-
If dissolving the compound, add it slowly to the solvent.
-
Conduct all reactions in appropriate, sealed glassware.
-
-
Post-Handling:
-
Decontaminate all glassware and work surfaces that have come into contact with the compound using an appropriate solvent.
-
Segregate all waste materials as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then goggles, then lab coat).
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Do not release this chemical into the environment.[1]
Disposal Workflow
Caption: Workflow for the proper disposal of waste containing this compound.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Solid Waste: Collect any unused or waste this compound, as well as contaminated items like weighing paper, pipette tips, and gloves, in a designated, clearly labeled, and sealed container for solid chemical waste.
-
Liquid Waste: Collect all liquid waste containing the compound, including reaction mixtures and contaminated solvents, in a separate, clearly labeled, and sealed container. Keep halogenated and non-halogenated waste streams separate as per your institution's guidelines.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure all waste containers are properly sealed to prevent leaks or spills.
-
-
Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not pour any waste containing this compound down the drain or dispose of it in the regular trash.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
